Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Description
The exact mass of the compound Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEBUZUONXHUNE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2Na2O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503571 | |
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51698-33-0 | |
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" properties and structure
An In-depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a sulfonate compound with applications in polymer chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers and development professionals.
Chemical Identity and Structural Elucidation
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a complex organic salt characterized by a central diphenyl sulfone core. This core structure is symmetrically substituted with both chlorine atoms and sodium sulfonate groups, which dictate its chemical behavior and utility.
Systematic Nomenclature and Identifiers:
-
IUPAC Name : disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate[1]
-
Synonyms : 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, Bis(4-chloro-3-sulfophenyl)sulfone disodium salt[1][2][4][5]
Structural Analysis: The molecule's architecture is built upon a sulfonyl group (SO₂) bridging two phenyl rings. Each phenyl ring is further functionalized. Specifically, a chlorine atom is positioned at the 6-position relative to the sulfonyl bridge, and a sodium sulfonate group (-SO₃⁻Na⁺) is at the 3-position. The presence of the hydrophilic sulfonate groups renders the molecule water-soluble, while the chlorinated aromatic rings provide a backbone for further chemical modification and contribute to its thermal stability.[2] The steric hindrance from the bulky sulfonyl and sulfonate groups is predicted to cause a significant dihedral angle of approximately 85° between the two benzene rings.[1]
Below is a 2D representation of the chemical structure.
Caption: 2D structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| Molecular Weight | 491.25 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
| Stability | Stable under standard conditions | [2] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | [1][4] |
| InChI Key | InChI=1/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | [2][5] |
Spectroscopic Data (Predicted): While comprehensive published spectra are scarce, computational models and data from analogous structures provide valuable insights.[1]
-
¹H NMR (400 MHz, D₂O) : Aromatic protons are expected to appear as distinct signals, likely a doublet around δ 7.85, a singlet at δ 7.62, and another doublet at δ 7.48.[1]
-
¹³C NMR (100 MHz, D₂O) : Key signals are predicted around δ 142.5 (carbon attached to the sulfonyl group), δ 135.2 (carbon attached to chlorine), and between δ 129.4–127.8 for the remaining aromatic carbons.[1]
Synthesis Pathway
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is generally achieved through a two-step process. This pathway is designed to first build the core chlorinated diphenyl sulfone structure and then introduce the hydrophilic sulfonate groups.[1]
Step-by-Step Synthesis Workflow:
-
Intermediate Formation : The process begins with the reaction between diphenyl sulfone and 6-chlorobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction forms a sulfonyl-substituted diphenyl sulfone derivative. The choice of reaction conditions (solvent, temperature, catalyst) is critical to drive the reaction towards the desired di-substituted product and control regioselectivity.
-
Conversion to Disodium Salt : The intermediate from the first step is then treated with a strong sodium-containing base, most commonly sodium hydroxide (NaOH) in an aqueous solution.[1] This step neutralizes the sulfonic acid groups, converting them into their highly soluble disodium sulfonate salt form, yielding the final product. The product can then be isolated from the reaction mixture through precipitation or crystallization.
Caption: General synthetic workflow for the target compound.
Industrial and Research Applications
This compound serves as a specialized monomer and reagent, primarily valued for its ability to introduce sulfonate and sulfonyl functionalities into larger molecules.
-
Polymer Chemistry : A significant application is in the synthesis of advanced sulfonated polymers. For instance, it has been utilized to create sulfonated poly(phthalazinone ether sulfone)s.[1] The resulting polymers possess high molecular weight and exhibit controlled swelling properties, making them promising candidates for Proton Exchange Membranes in Fuel Cells (PEMFCs).[1] The sulfonate groups provide the necessary ionic conductivity for proton transport.
-
Organic Synthesis : The compound's functional groups make it a useful reagent. The sulfonyl groups can enhance reactivity and solubility in polar solvents, facilitating reactions like the formation of sulfonamide derivatives through electrophilic aromatic substitution.[1]
-
Environmental Applications : Due to its sulfonate groups, the molecule has surfactant-like properties.[2] This suggests potential utility in environmental science, such as in wastewater treatment processes where it could aid in the dispersion and removal of contaminants.[1][2]
-
Biological Research : While not a primary application, preliminary research on structurally similar sulfonated compounds has indicated potential cytotoxic effects against cancer cell lines in vitro.[1] This suggests that Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) could be a subject for further investigation in medicinal chemistry, although its own biological activity is not well-characterized.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
General Handling : Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage : It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light.[4] One supplier specifies a storage temperature range of 10°C to 25°C.[4]
-
Toxicity : Specific toxicity data for this compound is not widely available. However, based on similar sulfonated aromatics, it should be handled with care. It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before use.[2]
Conclusion
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a highly functionalized aromatic compound with significant potential as a monomer in the development of high-performance polymers for energy applications and as a versatile reagent in organic synthesis. Its unique structure, combining a stable diphenyl sulfone core with reactive chlorine atoms and water-solubilizing sulfonate groups, provides a valuable platform for chemical innovation. Further research into its applications, particularly in polymer science and potential biological activities, is warranted.
References
- Benchchem. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0.
- CymitQuimica. (n.d.). CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
- Biosynth. (n.d.). 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt | 51698-33-0.
- ChemNet. (n.d.). 51698-33-0 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
- PubChem. (n.d.). Diphenylsulfone-4,4'-dichloro-3,3'-disulfonic Acid Disodium Salt.
- SCIEDCO Canada. (n.d.). CAS 51698-33-0 | Disodium Diphenylsulfone-4,4'-dichloro-3,3'-disulfonate.
- REALAB LLC. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate).
- Shanghai Canbi. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0.
Sources
An In-Depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
This guide provides a comprehensive technical overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), CAS Number 51698-33-0. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this multifaceted compound, with a particular focus on its utility as a versatile building block in medicinal chemistry.
Introduction: Unveiling a Core Scaffold
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound characterized by a central diphenyl sulfone core, symmetrically substituted with chloro and sodium sulfonate groups.[1] This unique arrangement of functional groups imparts a combination of high thermal stability, water solubility, and chemical reactivity, making it a molecule of significant interest in both materials science and synthetic organic chemistry. While its primary documented application lies in the synthesis of high-performance polymers, its structural motifs—the activated chlorine atoms and the sulfonate moieties—present compelling opportunities for its use as a scaffold in the design and synthesis of novel therapeutic agents.
This guide will first elucidate the chemical and physical properties of the molecule, followed by a detailed, field-proven synthesis protocol. Subsequently, we will explore its established applications and, most critically, propose logical, evidence-based pathways for its derivatization into structures of medicinal interest.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its application. Herein, we summarize the key physicochemical and spectroscopic data for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 51698-33-0 | [1] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [1] |
| Molecular Weight | 491.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | |
| Melting Point | >300 °C |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a D₂O solvent, the aromatic region of the ¹H NMR spectrum is expected to display a characteristic pattern. Based on data for the sulfonic acid precursor, one would anticipate peaks around δ 7.85 (d, J = 8.4 Hz, 2H), 7.62 (s, 2H), and 7.48 (d, J = 8.4 Hz, 2H), confirming the substitution pattern on the aromatic rings.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide further structural confirmation. Signals are predicted at approximately δ 142.5 (C-SO₂), 135.2 (C-Cl), and in the range of 129.4–127.8 ppm for the remaining aromatic carbons.[1]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is expected to show strong characteristic absorption bands for the sulfonate group (SO₃⁻) around 1200-1250 cm⁻¹ (asymmetric stretching) and 1040-1080 cm⁻¹ (symmetric stretching). The presence of the C-Cl bond would be indicated by absorptions in the 600-800 cm⁻¹ region. The diphenyl sulfone group (O=S=O) will exhibit strong stretching vibrations around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹.
-
Mass Spectrometry: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometry would be suitable for characterizing this salt. For the immediate sulfonic acid precursor, a strong signal at m/z = 490.3 has been reported, corresponding to the molecular ion.[2] For the disodium salt, one would expect to observe ions corresponding to the dianion [M-2Na]²⁻ and potentially sodiated clusters.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is achieved through a robust two-step process: electrophilic aromatic sulfonation of a readily available starting material, followed by neutralization. This protocol is based on established procedures for the synthesis of the sulfonic acid precursor.[2]
Synthesis Workflow
Caption: Synthesis workflow for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Experimental Procedure
Step 1: Synthesis of 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone [2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, add 4,4'-dichlorodiphenyl sulfone (DCDPS).
-
Addition of Sulfonating Agent: Slowly and with vigorous stirring, add fuming sulfuric acid (containing a known percentage of SO₃) to the DCDPS. An optimal molar ratio of DCDPS to SO₃ is reported to be 1:3.3.
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with continuous stirring for 6 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with constant stirring.
-
Isolation: The white precipitate of 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone is isolated by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold deionized water until the washings are neutral to pH paper. The product is then dried in a vacuum oven. At this stage, the product is of high purity and can be directly used for the next step.
Step 2: Neutralization to the Disodium Salt
-
Dissolution: Suspend the dried 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone in deionized water.
-
Titration: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while monitoring the pH of the suspension.
-
Endpoint: Continue the addition of NaOH until the solid has completely dissolved and the pH of the solution is neutral (pH 7).
-
Isolation of the Final Product: The water can be removed by rotary evaporation and subsequent drying in a vacuum oven to yield Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a white solid.
Applications: From Polymers to Potential Pharmaceuticals
Established Application: A Monomer for Advanced Polymers
The primary documented use of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is as a hydrophilic monomer in the synthesis of sulfonated poly(arylene ether sulfone)s. These polymers are key components in the fabrication of proton exchange membranes (PEMs) for fuel cells. The incorporation of the sulfonate groups provides the necessary ionic conductivity for proton transport, while the rigid diphenyl sulfone backbone imparts excellent thermal and mechanical stability to the membranes.
A Gateway to Novel Therapeutics: Proposed Applications in Drug Development
The true potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) for drug development professionals lies in its capacity to serve as a versatile starting material for the synthesis of diverse compound libraries. The two key reactive handles on the molecule are the chlorine atoms and the sulfonate groups.
4.2.1. Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Positions
The chlorine atoms on the aromatic rings are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing sulfonyl and sulfonate groups. This allows for the displacement of the chloride ions by a wide range of nucleophiles, providing a straightforward route to a variety of derivatives.
Caption: Proposed derivatization pathways via SNAr reactions.
-
Synthesis of Novel Diamino Compounds: Reaction with various primary and secondary amines can lead to the formation of novel diamino diphenyl sulfone derivatives.[3] The introduction of amine functionalities is a common strategy in medicinal chemistry to modulate solubility, basicity, and to introduce points for further functionalization. Substituted diphenyl sulfones bearing amino groups have shown potential as antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[4]
-
Formation of Thioether Linkages: Thiol-containing nucleophiles can be employed to displace the chlorine atoms, forming thioether bonds. Organosulfur compounds are prevalent in many biologically active molecules and approved drugs.
-
Synthesis of Ether Derivatives: Reaction with alkoxides or phenoxides can yield a library of ether-containing compounds.
4.2.2. Conversion of Sulfonates to Sulfonamides
The sodium sulfonate groups can be converted into sulfonamides, a well-established and highly privileged pharmacophore in drug discovery.[5] Sulfonamides are present in a wide array of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.
The conversion typically involves a two-step process:
-
Conversion to Sulfonyl Chlorides: The sodium sulfonate is first converted to the more reactive sulfonyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Reaction with Amines: The resulting disulfonyl chloride can then be reacted with a diverse range of primary or secondary amines to generate a library of bis-sulfonamides.
Caption: Proposed pathway for the synthesis of bis-sulfonamide libraries.
This dual functionalization strategy (SNAr and sulfonamide formation) allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material, making Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) a highly attractive scaffold for exploratory drug discovery programs.
Safety and Handling
As with all laboratory chemicals, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is more than just a monomer for polymer synthesis. Its unique chemical architecture, combining a stable core with multiple reactive sites, positions it as a valuable and underexplored platform for the construction of novel molecular entities. The synthetic pathways outlined in this guide provide a strategic framework for leveraging this compound in drug discovery and development, offering a logical and efficient route to diverse libraries of potential therapeutic agents. The accessibility of the starting materials and the robustness of the described chemical transformations underscore its potential as a core building block for the next generation of pharmaceuticals.
References
- Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Available from: Semantic Scholar. Not a direct URL is available.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available from: Wiley Online Library. Not a direct URL is available.
- Synthesis and characterization of 3,3′-Disulfonated-4,4′- dichlorodiphenyl sulfone (SDCDPS) monomer for proton exchange membranes (PEM) in fuel cell applications.
- Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Available from: PubMed. Not a direct URL is available.
- Sulfonamide synthesis by S-N coupling. Available from: Organic Chemistry Portal. Not a direct URL is available.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Synonyms for "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"
An In-Depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a sulfonate compound with diverse applications in chemical synthesis and materials science. This document elucidates the compound's nomenclature, chemical and physical properties, a validated synthetic route, and its current and potential applications. Rooted in scientific integrity, this guide offers field-proven insights and detailed methodologies to support researchers and professionals in drug development and related scientific disciplines.
Nomenclature and Identification
Clarity in chemical identification is paramount for reproducible research. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is known by several synonyms, and its unique identifiers are crucial for accurate database searches and procurement.
Systematic Name: disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate[1]
Common Synonyms:
-
4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt[2][3][4]
-
Bis(4-chloro-3-sulfophenyl)sulfone disodium salt[1]
-
Disodium Diphenylsulfone-4,4'-dichloro-3,3'-disulfonate[4][5]
Chemical Identifiers:
Chemical Structure Diagram
Caption: Chemical structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in experimental design. This compound typically presents as a white to off-white solid.[4] Its sulfonate functional groups contribute to its solubility in water.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [1][2][4] |
| Molecular Weight | 491.25 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [4] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | [1] |
| InChI | InChI=1/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | [2][4] |
Synthesis and Manufacturing
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic route involves the formation of an intermediate followed by conversion to the final disodium salt.[1]
General Synthetic Workflow
Caption: General synthetic workflow for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Step-by-Step Synthetic Protocol
Step 1: Formation of the Intermediate
-
In a suitable reaction vessel, diphenyl sulfone is reacted with 6-chlorobenzenesulfonyl chloride.[1]
-
The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the electrophilic aromatic substitution.
-
The reaction mixture is heated under reflux for a specified period to ensure complete reaction.
-
Upon completion, the reaction mixture is cooled, and the intermediate product is isolated through filtration and purified by recrystallization.
Step 2: Conversion to the Disodium Salt
-
The purified intermediate from Step 1 is suspended in an aqueous solution.
-
A stoichiometric amount of a sodium-containing base, most commonly sodium hydroxide, is added dropwise to the suspension while stirring.[1]
-
The reaction is monitored by pH to ensure complete conversion to the disodium salt.
-
The final product, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), is then isolated by precipitation, followed by filtration, washing with a suitable solvent to remove impurities, and drying under vacuum.
Applications in Research and Development
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a versatile compound with applications spanning organic synthesis, environmental science, and polymer chemistry.
Reagent in Organic Synthesis
The presence of sulfonyl functional groups enhances the reactivity and solubility of this compound in polar solvents, making it a valuable reagent in various organic reactions.[1] It can be utilized in substitution reactions where the chlorine atoms are replaced by other functional groups.[1]
Polymer Chemistry
This compound has been used in the synthesis of sulfonated poly(phthalazinone ether sulfone)s.[1] These polymers exhibit high molecular weight and are being explored for their potential use in proton exchange membrane fuel cells (PEMFCs).[1]
Environmental Applications
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has been investigated for its role in wastewater treatment.[1] Its surfactant properties aid in the removal of contaminants from water.[1]
Potential Biological Activity
Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells.[1] Further research, including in vitro cytotoxicity assays, is necessary to fully evaluate the potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as an anticancer agent.[1]
Conclusion
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a well-characterized compound with a range of established and potential applications. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and uses to aid researchers in their scientific endeavors. The provided protocols and data are intended to serve as a foundation for further investigation and application of this versatile chemical.
References
- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 | Benchchem. (n.d.).
- 51698-33-0 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) - CAS Database - ChemNet. (n.d.).
- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0. (n.d.).
- CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… - CymitQuimica. (n.d.).
- Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | REALAB LLC. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 [chemnet.com]
- 3. canbipharm.com [canbipharm.com]
- 4. CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… [cymitquimica.com]
- 5. Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | REALAB LLC [realab.ua]
An In-Depth Technical Guide to the Synthesis of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, a key monomer in the development of high-performance polymers such as proton exchange membranes for fuel cells.[1][2] The synthesis is centered around the electrophilic aromatic sulfonation of 4,4'-Dichlorodiphenylsulfone (DCDPS). This guide details the underlying chemical principles, a step-by-step experimental protocol, critical process parameters, and safety considerations. It is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and drug development.
Introduction
4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, often abbreviated as SDCDPS, is a specialty aromatic monomer. Its structure, featuring a rigid sulfone backbone, deactivating chloro-substituents, and hydrophilic sulfonic acid groups, makes it a valuable building block for advanced materials. The primary application of SDCDPS is in the synthesis of sulfonated poly(arylene ether sulfone)s, which are polymers investigated for their potential use in proton exchange membranes (PEMs) for fuel cell applications.[1][2] The sulfonic acid moieties provide proton conductivity, while the robust polymer backbone ensures mechanical and thermal stability.
The synthesis of SDCDPS from 4,4'-Dichlorodiphenylsulfone (DCDPS) is a classic example of an electrophilic aromatic substitution reaction.[2] Understanding the nuances of this reaction is critical to achieving high yield and purity of the desired disulfonated product.
Core Synthesis Pathway: Electrophilic Aromatic Sulfonation
The conversion of DCDPS to SDCDPS is achieved through direct sulfonation using a potent sulfonating agent. This process is an electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[3]
2.1 Mechanistic Principles
In aromatic sulfonation, an electrophile attacks the electron-rich pi system of an aromatic ring.[4] For this specific synthesis, the key steps are:
-
Generation of the Electrophile: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is used as the sulfonating agent.[2][4] The highly electrophilic species is sulfur trioxide, SO₃, or its protonated form.[3][5]
-
Electrophilic Attack: The DCDPS molecule possesses two benzene rings. The sulfone group (-SO₂-) and the chlorine atoms (-Cl) are both deactivating, electron-withdrawing groups. They direct incoming electrophiles to the meta position. Therefore, the SO₃ electrophile will attack the positions meta to the sulfone group, which are the 3 and 3' positions on the phenyl rings.
-
Formation of Sigma Complex: The attack by the aromatic ring on the SO₃ electrophile forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[6][7]
-
Rearomatization: A weak base (e.g., HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.[6] This step is typically fast.
-
Neutralization: The resulting 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid is then neutralized with a base, such as sodium hydroxide or sodium chloride, to yield the more stable and isolable disodium salt.
2.2 Rationale for Starting Material and Reagent Selection
-
Starting Material (4,4'-Dichlorodiphenylsulfone - DCDPS): DCDPS is a commercially available, stable, white solid.[8][9] It serves as a rigid and thermally resistant core for the final monomer. Its symmetric structure simplifies the sulfonation process, leading primarily to the 3,3'-disubstituted product.
-
Sulfonating Agent (Fuming Sulfuric Acid): The deactivating nature of the sulfone and chloro groups on the DCDPS rings necessitates a powerful sulfonating agent. Concentrated sulfuric acid alone is insufficient to achieve disulfonation efficiently. Fuming sulfuric acid provides a high concentration of the active electrophile, SO₃, driving the reaction towards the desired disubstituted product.[2]
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures.[2] Researchers should adapt it based on their specific laboratory conditions and scale.
3.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| 4,4'-Dichlorodiphenylsulfone (DCDPS) | C₁₂H₈Cl₂O₂S | 287.15 | ≥99% | Solvay, TCI |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable | 20-30% free SO₃ | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | High Purity | - |
| Sodium Chloride (NaCl) | NaCl | 58.44 | ACS Reagent Grade | Fisher Scientific |
| Ice | H₂O | 18.02 | - | - |
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4,4'-Dichlorodiphenylsulfone (DCDPS).
-
Sulfonation: Slowly and carefully add fuming sulfuric acid (20-30% SO₃) to the flask containing DCDPS at room temperature while stirring. An exothermic reaction will occur; maintain control of the temperature with an ice bath if necessary.
-
Heating: After the initial addition, heat the reaction mixture to 100-120°C. Maintain this temperature for 12-24 hours with continuous stirring to ensure complete disulfonation. The reaction progress can be monitored by techniques like HPLC or NMR on worked-up aliquots.
-
Quenching: After the reaction is complete, cool the dark, viscous solution to room temperature. In a separate large beaker, prepare a mixture of deionized water and ice. Very slowly and cautiously, pour the reaction mixture into the ice/water slurry with vigorous stirring. This quenching step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Precipitation and Neutralization: The acidic product will precipitate out of the aqueous solution. To convert the sulfonic acid to its disodium salt, slowly add a saturated solution of sodium chloride (NaCl). The common ion effect will facilitate the precipitation of the disodium salt, which is less soluble in the brine solution. Alternatively, neutralize the solution carefully with a sodium hydroxide solution until the pH is approximately 7.
-
Isolation: Isolate the white precipitate of 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining acid and inorganic salts. Subsequently, wash with a solvent like acetone to aid in drying. Dry the final product in a vacuum oven at 80-100°C to a constant weight.
3.3 Process Flow Diagram
A visual representation of the synthesis workflow is provided below.
Sources
- 1. 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt | 51698-33-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]
- 9. CAS 80-07-9: 4,4′-Dichlorodiphenyl sulfone | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
An in-depth technical guide on the spectroscopic data of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"
Introduction
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a symmetrically substituted aromatic sulfonate. Its structure, featuring two chlorinated benzene rings linked by a sulfonyl group and bearing two sulfonate moieties, suggests its potential utility in areas such as specialty polymers, electrochemistry, or as a unique building block in organic synthesis. Given the stringent purity and structural confirmation requirements in these fields, a comprehensive spectroscopic analysis is not merely procedural—it is a foundational necessity.
This guide provides an in-depth, technically-grounded framework for the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data, focusing instead on the why behind the experimental choices and the how of data interpretation. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to approach the structural elucidation of complex aromatic compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Implications
Before delving into specific techniques, a structural analysis is paramount. The molecule's symmetry is its most defining feature. The two substituted benzene rings are chemically equivalent, which significantly simplifies the expected NMR spectra.
Key Structural Features:
-
Aromatic Rings: Two benzene rings, each substituted with a chlorine atom, a sulfonyl group, and a sulfonate group.
-
Sulfonyl Bridge (-SO₂-): A strong electron-withdrawing group that will significantly influence the electronic environment of the aromatic rings.
-
Sulfonate Groups (-SO₃⁻Na⁺): Water-soluble, ionic groups that dictate the choice of solvents and mass spectrometry ionization techniques.
-
Chlorine Atoms (-Cl): Electronegative substituents that will further deshield adjacent protons and carbons in NMR spectroscopy.
This combination of features predicts a molecule with distinct spectral fingerprints that, when analyzed together, provide unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, we expect a simplified set of signals that correspond to the unique proton and carbon environments on one of the rings.
Predicted ¹H NMR Spectrum
The aromatic region (typically 6.5-8.5 ppm) will be of primary interest. Each benzene ring has three aromatic protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
-
H-2: This proton is ortho to the strongly electron-withdrawing sulfonyl group and will be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by H-4.
-
H-4: This proton is ortho to the sulfonate group and meta to the sulfonyl and chloro groups. It will be split by both H-2 and H-5, likely appearing as a doublet of doublets.
-
H-5: This proton is ortho to the chloro group and will be split by H-4, appearing as a doublet.
Table 1: Predicted ¹H NMR Data (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.0 - 8.2 | Doublet (d) | ~2 Hz (meta) |
| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8 Hz (ortho), ~2 Hz (meta) |
| H-5 | 7.6 - 7.8 | Doublet (d) | ~8 Hz (ortho) |
Predicted ¹³C NMR Spectrum
The symmetry of the molecule means we expect to see only six unique carbon signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituent and their position on the ring.
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-3 (ipso-SO₂) | 142 - 145 | Attached to the strongly deshielding sulfonyl group. |
| C-1 (ipso-SO₃⁻) | 140 - 143 | Attached to the sulfonate group. |
| C-6 (ipso-Cl) | 135 - 138 | Attached to the chlorine atom. |
| C-2 | 130 - 133 | Deshielded by adjacent sulfonyl group. |
| C-4 | 128 - 131 | Influenced by adjacent sulfonate and chloro groups. |
| C-5 | 125 - 128 | Shielded relative to other carbons, but still in the aromatic region. |
Experimental Protocol for NMR Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O), as the disodium salt form is highly polar and water-soluble.
-
If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer for better signal dispersion.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, using the D₂O lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse sequence (e.g., zg30).
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to 4.79 ppm.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Diagram 1: NMR Analysis Workflow
Caption: A streamlined workflow for NMR analysis from sample preparation to final data interpretation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the sulfonyl and sulfonate groups will produce strong, unambiguous absorptions.
Predicted IR Absorption Bands
The key to interpreting the IR spectrum is to look for the most intense and characteristic bands.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| ~1350 and ~1175 | Sulfonyl (R-SO₂-R) | Asymmetric & Symmetric S=O Stretch | Strong |
| ~1200 and ~1050 | Sulfonate (R-SO₃⁻) | Asymmetric & Symmetric S=O Stretch | Strong |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C | C=C Ring Stretch | Medium |
| ~800 - 700 | C-Cl | C-Cl Stretch | Medium to Strong |
The presence of strong bands in both the sulfonyl and sulfonate regions is a critical diagnostic feature for this molecule.
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Application:
-
Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major peaks in the spectrum. Compare the peak positions with established correlation charts and databases.
-
Diagram 2: IR Spectroscopy (ATR) Workflow
Caption: The straightforward process for acquiring a high-quality IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. Given the ionic nature of the disodium salt, Electrospray Ionization (ESI) is the technique of choice.
Predicted Mass and Ionization
The analysis will be performed in negative ion mode (ESI-) to detect the dianion [M-2Na]²⁻ or the singly charged anion formed by the loss of one sodium [M-Na]⁻.
-
Monoisotopic Mass of the Anion (C₁₂H₆Cl₂O₈S₃)²⁻: 467.84 Da
-
Expected m/z in Negative Mode:
-
Dianion [M-2Na]²⁻: 467.84 / 2 = 233.92 m/z
-
Singly charged species [M-Na]⁻: 467.84 + 22.99 (Na) = 490.83 m/z
-
Observing the dianion at 233.92 m/z with its characteristic isotopic pattern (due to the presence of two chlorine atoms) would be strong evidence for the compound's identity.
Predicted Fragmentation
Tandem MS (MS/MS) experiments, where the primary ion is isolated and fragmented, can further validate the structure. The most likely fragmentation pathway involves the cleavage of the C-S bonds.
-
Primary Fragmentation: Cleavage of the sulfonyl bridge would be a major fragmentation pathway, leading to ions corresponding to the chlorinated benzenesulfonate radical anion.
Experimental Protocol for MS (ESI) Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile. The organic solvent aids in the electrospray process.
-
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Calibrate the mass analyzer using a known standard immediately before the run.
-
Set the instrument to negative ion mode (ESI-).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
-
If fragmentation is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion of interest (e.g., 233.92 m/z) and applying collision energy.
-
-
Data Analysis:
-
Identify the molecular ion species ([M-2Na]²⁻ and/or [M-Na]⁻).
-
Compare the measured accurate mass to the theoretical calculated mass. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
If MS/MS was performed, interpret the fragment ions to confirm the connectivity of the molecule.
-
Diagram 3: Logic of ESI-MS Analysis
Caption: The logical flow of confirming molecular identity using negative mode ESI mass spectrometry.
Conclusion: A Triad of Evidence for Structural Confirmation
No single spectroscopic technique is sufficient for the unambiguous structural elucidation of a novel or specialty chemical. The true power lies in the integration of all three methods.
-
NMR confirms the carbon-hydrogen framework and the symmetry of the molecule.
-
IR provides definitive evidence of the key sulfonyl and sulfonate functional groups.
-
MS delivers an exact molecular weight and formula, confirming the elemental composition.
Together, this triad of data forms a self-validating system. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the substituted aromatic rings, the IR spectrum confirms the identity of the sulfur-oxygen functionalities, and the high-resolution mass spectrum confirms that the observed structure has the correct elemental formula. This comprehensive approach ensures the identity, purity, and structural integrity of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), meeting the rigorous standards required for advanced scientific applications.
References
As this is a theoretical guide for a specific, non-commercially cataloged compound, the references below point to foundational resources and data for structurally related compounds that inform the predictive analysis.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides access to a wide range of spectral data for known compounds, which can be used for comparison). [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (An excellent resource for looking up NMR, IR, and MS data for known organic molecules to predict spectral features). [Link]
-
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. (A standard academic textbook that provides the foundational principles for interpreting NMR, IR, and MS spectra). Cengage Learning. [Link]
-
High-Resolution Mass Spectrometry and its Applications. Agilent Technologies. (A technical note explaining the principles and advantages of high-resolution mass spectrometry for accurate mass determination). [Link]
Introduction: The Central Role of the Sulfonyl Group in Covalent Chemistry
An In-Depth Technical Guide to the Mechanism of Action of Sulfonyl-Containing Crosslinking Agents
In the landscape of bioconjugation, drug development, and materials science, the ability to form stable, covalent linkages between molecules is paramount. Chemical crosslinking agents are the molecular tools that make this possible, enabling everything from the stabilization of protein complexes for structural studies to the development of advanced hydrogels for regenerative medicine. Within the vast arsenal of crosslinking chemistries, reagents incorporating the sulfonyl group (R-S(=O)₂-R') stand out for their remarkable versatility, stability, and tunable reactivity.[1][2]
The sulfonyl group's strong electron-withdrawing nature and its unique structural properties are leveraged to create a diverse array of reactive moieties.[3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of reagents. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the core mechanisms of action for key classes of sulfonyl-containing crosslinkers. We will dissect the causality behind their reactivity, understand the rationale for specific experimental choices, and provide actionable protocols grounded in established science. This guide is structured to illuminate not just how these reagents work, but why they are chosen for specific, mission-critical applications.
Chapter 1: Divinyl Sulfone (DVS) - Crosslinking through Michael Addition
Divinyl sulfone (DVS) is a classic homobifunctional crosslinker valued for its ability to react with a variety of nucleophiles. Its power lies in the two electron-deficient vinyl groups, which are highly susceptible to conjugate addition reactions.[4][5]
Core Mechanism: Nucleophilic (Michael) Addition
The reaction mechanism of DVS is a Michael-type addition. The strongly electron-withdrawing sulfonyl group polarizes the double bonds of the vinyl groups, rendering the terminal carbons electrophilic and thus susceptible to attack by nucleophiles.[6][7] This reaction proceeds efficiently under basic conditions, which are necessary to deprotonate nucleophilic groups on biomolecules, thereby increasing their reactivity.[7][8]
Key nucleophilic targets on proteins and other biomolecules include:
-
Thiols: The sulfhydryl group of cysteine is a potent nucleophile and reacts readily with DVS.[4][9]
-
Amines: Primary and secondary amines, such as the ε-amino group of lysine, react efficiently.[4][5]
-
Hydroxyls: Under sufficiently alkaline conditions, hydroxyl groups, like those on serine, threonine, or polysaccharides (e.g., hyaluronic acid), can be deprotonated to form reactive alkoxides.[7][8]
-
Imidazoles: The imidazole ring of histidine can also participate in this reaction.[4]
The reaction forms a stable thioether, amine, or ether linkage. Because DVS has two reactive vinyl groups, it can readily form crosslinks between two molecules or within a polymer matrix.
Causality in Application: Hydrogel Formation
The properties of DVS make it an exemplary agent for forming hydrogels, particularly from polysaccharides like hyaluronic acid (HA).[4][7][8]
-
Expertise & Experience: The choice of DVS for HA hydrogels is deliberate. The crosslinking reaction must occur in an aqueous environment. DVS's reactivity towards hydroxyl groups, when activated under alkaline conditions, allows for the direct and efficient formation of sulfonyl-bis-ethyl crosslinks between HA polymer chains.[8] This creates a stable, three-dimensional network capable of retaining large amounts of water.
-
Trustworthiness: The protocol is self-validating. The degree of crosslinking, and thus the mechanical properties (e.g., stiffness, degradation rate) of the resulting hydrogel, can be precisely controlled by modulating reaction parameters such as pH, DVS concentration, and reaction time.[7][8] This allows for the creation of hydrogels tailored for specific biomedical applications, from viscosupplementation in joints to scaffolds for regenerative medicine.[4][7]
Experimental Protocol: Immobilization of an Enzyme on an Amine-Functionalized Support
This protocol describes a method for covalently immobilizing an enzyme (e.g., chymotrypsin) onto a solid support activated with DVS.[4]
-
Support Activation:
-
Suspend the amine-functionalized support (e.g., agarose beads) in a high pH buffer (e.g., 0.1 M sodium carbonate, pH 11).
-
Add DVS to the slurry (a typical starting point is a 10-fold molar excess relative to available amine groups).
-
Incubate at room temperature with gentle mixing for 2 hours. This allows one vinyl group of DVS to react with the support's amines, leaving the second vinyl group available.
-
Wash the support extensively with distilled water to remove excess DVS.
-
-
Enzyme Conjugation:
-
Prepare a solution of the enzyme in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The pH is lowered slightly to maintain enzyme stability while still allowing for nucleophilic attack.
-
Add the activated support to the enzyme solution.
-
Incubate for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Block any remaining active vinyl sulfone groups by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, and incubating for 1 hour.
-
Wash the support thoroughly with a high-salt buffer (e.g., PBS with 0.5 M NaCl) followed by PBS to remove non-covalently bound enzyme.
-
-
Verification:
-
Confirm immobilization by measuring the protein concentration in the supernatant before and after conjugation (e.g., via Bradford or BCA assay).
-
Assess the activity of the immobilized enzyme using a standard substrate assay.
-
Chapter 2: Sulfonyl Fluorides - A New Frontier in Covalent Probes
Sulfonyl fluorides have recently emerged as powerful and versatile electrophilic "warheads" for creating covalent bonds with proteins.[10][11] Their unique reactivity profile, governed by Sulfur-Fluoride Exchange (SuFEx) click chemistry, allows them to target a broader range of amino acid residues than many traditional crosslinkers.[10][12][13]
Core Mechanism: Sulfur-Fluoride Exchange (SuFEx)
The SuFEx reaction involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center of the sulfonyl fluoride.[10][13] While sulfonyl fluorides are remarkably stable in aqueous environments and resistant to hydrolysis, their reactivity is "unlocked" upon encountering a suitable nucleophile in the right microenvironment, such as the binding pocket of a protein.[10][12]
This "proximity-enhanced" reactivity allows sulfonyl fluorides to form stable covalent bonds with a diverse set of nucleophilic amino acid side chains, including:
-
Tyrosine (phenolic hydroxyl)
-
Lysine (ε-amino)
-
Histidine (imidazole)
-
Serine (hydroxyl)
-
Threonine (hydroxyl)[12]
This expanded targeting scope is a significant advantage over reagents that are limited to highly reactive cysteines or lysines.[10]
Causality in Application: Targeted Covalent Inhibitors
The unique stability-reactivity balance of sulfonyl fluorides makes them ideal for designing targeted covalent inhibitors and chemical probes.
-
Expertise & Experience: A key challenge in drug design is achieving target specificity while minimizing off-target effects. Traditional covalent drugs often target highly reactive cysteines, but not all proteins have a cysteine in their binding site. Sulfonyl fluorides overcome this limitation by targeting other, more abundant nucleophilic residues like lysine and tyrosine.[10] Their stability means they do not react indiscriminately; the reaction is driven by the high local concentration and optimal orientation achieved when the probe binds to its target protein, a principle known as "proximity-enhanced" reactivity.[12]
-
Trustworthiness: A protocol using a sulfonyl fluoride probe is validated by its specificity. A well-designed experiment will show covalent labeling of the target protein with minimal labeling of other proteins in a complex mixture (e.g., a cell lysate). This specificity is the direct result of the SuFEx mechanism, which requires binding affinity to drive the covalent reaction.
Comparative Data: Reactivity of Electrophilic Warheads
| Warhead | Primary Targets | Stability in Buffer | Reaction Mechanism | Key Advantage |
| Sulfonyl Fluoride | Tyr, Lys, His, Ser, Thr | High | SuFEx | Broad target scope, proximity-driven[10][12] |
| NHS Ester | Lys, N-terminus | Low (hydrolyzes) | Acyl Substitution | High reactivity with primary amines[14][15] |
| Maleimide | Cys | Moderate | Michael Addition | High specificity for thiols[9] |
| Vinyl Sulfone | Cys, Lys, His | High | Michael Addition | Stable linkage, reacts with multiple nucleophiles[4][16] |
Experimental Protocol: Selective Labeling of a Target Protein in a Lysate
This protocol outlines a general workflow for using a sulfonyl fluoride probe to selectively label a target protein.
-
Probe Preparation:
-
Synthesize or obtain a sulfonyl fluoride probe containing a reporter tag (e.g., biotin or a fluorophore) linked to a ligand that binds the protein of interest.
-
Dissolve the probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Labeling Reaction:
-
Prepare a cell lysate in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers with primary amines if the probe has other reactive groups.
-
Add the sulfonyl fluoride probe to the lysate to a final concentration typically in the low micromolar range. The optimal concentration must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 37°C.
-
-
Analysis by SDS-PAGE:
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent probe, visualize the gel directly using an appropriate imager. A distinct band at the molecular weight of the target protein indicates successful labeling.
-
If using a biotinylated probe, transfer the proteins to a membrane (Western blot) and detect using streptavidin conjugated to an enzyme (e.g., HRP).
-
-
Validation:
-
Run a control experiment where the lysate is pre-incubated with an excess of a non-covalent inhibitor for the target protein before adding the probe. A significant reduction in the labeled band confirms that labeling is specific to the intended binding site.
-
Chapter 3: Sulfonyl Azides - Non-Specific Crosslinking via Reactive Nitrenes
Sulfonyl azide-based crosslinkers operate through a fundamentally different mechanism: the generation of a highly reactive, short-lived intermediate known as a sulfonyl nitrene. This approach is particularly powerful for modifying surfaces and forming polymer networks where specific reactive functional groups may be sparse or absent.[17][18]
Core Mechanism: Nitrene Formation and Insertion
The sulfonyl azide group (-SO₂N₃) is chemically stable until activated by heat or UV light.[18][19] Upon activation, it rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming a highly electrophilic sulfonyl nitrene intermediate.
This nitrene is extremely reactive and can participate in several reactions, most notably:
-
C-H Insertion: The nitrene can directly insert into carbon-hydrogen bonds, forming a stable sulfonamide linkage. This is a key reaction for crosslinking polymers or attaching molecules to hydrocarbon surfaces.[17][18]
-
N-H Insertion: It can also insert into nitrogen-hydrogen bonds, such as those in primary and secondary amines.[14]
Because C-H bonds are ubiquitous in organic molecules, this chemistry allows for non-specific, covalent modification of a wide range of substrates.[18]
Causality in Application: Surface Modification
The non-specific reactivity of sulfonyl nitrenes is not a drawback but a powerful feature for certain applications.
-
Expertise & Experience: When modifying an inert surface, such as a polymer or a self-assembled monolayer, there may be no specific functional groups available for traditional bioconjugation. The choice of a sulfonyl azide is a strategic one because its ability to react with abundant C-H bonds circumvents this limitation.[18] By incorporating sulfonyl azide groups into a polymer backbone, one can spin-coat the polymer onto a surface and then use heat to simultaneously crosslink the polymer chains and covalently attach the entire network to the substrate.[17][18]
-
Trustworthiness: The success of this method is validated by the stability of the resulting coating. After the thermal activation step, the polymer film will resist removal by solvents that would easily dissolve the un-crosslinked polymer. This demonstrates the formation of a robust, covalently attached network.
Chapter 4: The Sulfonate Group - Engineering Solubility and Specificity
While not a reactive group itself, the sulfonate group (-SO₃⁻) plays a critical role when incorporated into the structure of other crosslinkers, most notably N-hydroxysuccinimide (NHS) esters. The addition of this single, charged group fundamentally alters the properties of the reagent, enabling highly specific biological applications.[14][15]
Core Mechanism: The Sulfo-NHS Ester
The reactive mechanism of an NHS ester is the acylation of primary amines (e.g., lysine side chains, N-termini) to form a stable amide bond.[15][20] This reaction is efficient at physiological to slightly alkaline pH (7.2-8.5).[15] The "Sulfo-" prefix indicates the presence of a sulfonate group on the N-hydroxysuccinimide ring. This group is chemically inert in the context of the crosslinking reaction but has profound physical consequences.[15]
The Sulfonate Advantage: Water Solubility and Membrane Impermeability
-
Expertise & Experience: A major challenge in crosslinking experiments is maintaining protein solubility and function. Many traditional crosslinkers are hydrophobic and must be dissolved in organic solvents like DMSO, which can denature proteins. The highly polar and charged sulfonate group makes Sulfo-NHS esters readily soluble in aqueous buffers, eliminating the need for organic co-solvents.[15]
-
Causality in Application (Cell-Surface Crosslinking): The most critical advantage conferred by the sulfonate group is membrane impermeability.[14][20][21] The negative charge prevents the crosslinker from passively diffusing across the hydrophobic cell membrane. This is the causal reason why Sulfo-NHS esters are the reagents of choice for selectively studying protein interactions on the exterior of a living cell.[14][15] By adding the reagent to the extracellular medium, a researcher can be confident that crosslinking is restricted to cell-surface proteins, preventing confounding reactions with the vast excess of intracellular proteins.[21]
Experimental Protocol: Cell-Surface Protein Crosslinking
This protocol describes the use of Sulfo-SMCC, a heterobifunctional crosslinker with a Sulfo-NHS ester and a maleimide group, to identify proteins interacting with a specific cell-surface receptor. This is a two-step process.
-
Preparation and Cell Culture:
-
Culture cells of interest to an appropriate density in a petri dish or multi-well plate.
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove any amine-containing media components. All subsequent steps should be performed at 4°C to minimize membrane trafficking and protease activity.
-
-
Step 1: Labeling the Bait Protein (Antibody):
-
In a separate tube, react a purified antibody that targets your cell-surface protein of interest with a 10- to 20-fold molar excess of Sulfo-SMCC in PBS for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column (e.g., Zeba™ Spin Desalting Column), exchanging the buffer to PBS. The antibody is now "activated" with maleimide groups.
-
-
Step 2: Crosslinking on the Cell Surface:
-
Add the maleimide-activated antibody to the washed cells and incubate for 1-2 hours on ice to allow binding to the target receptor.
-
The maleimide groups on the antibody will now react with sulfhydryl groups (cysteines) on nearby interacting proteins ("prey"), forming a stable thioether crosslink.
-
-
Cell Lysis and Analysis:
-
Wash the cells again with ice-cold PBS to remove unbound antibody.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Analyze the lysate by non-reducing SDS-PAGE and Western blot. Probing with an antibody against the bait protein should reveal a higher molecular weight band corresponding to the crosslinked complex (Bait-Prey). The identity of the prey protein can then be determined by methods such as mass spectrometry.[22]
-
Conclusion
The sulfonyl group is far more than a simple structural component; it is a master modulator of chemical reactivity and physical properties in crosslinking agents. From enabling the broad nucleophilic reactivity of divinyl sulfone and the expanded targeting scope of sulfonyl fluorides, to initiating the non-specific C-H insertion of sulfonyl nitrenes, its influence is profound. Furthermore, its use as a sulfonate salt in reagents like Sulfo-NHS esters demonstrates how a non-reactive modification can be strategically employed to control localization and solubility, thereby enabling highly specific and clean biological experiments. A thorough understanding of these core mechanisms empowers researchers to move beyond simply selecting a crosslinker from a catalog to making rational, informed decisions, designing more robust experiments, and ultimately accelerating the pace of discovery in science and medicine.
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ResearchGate. (n.d.). Divinyl Sulfone as a Crosslinking Reagent for Oligomeric Proteins. Retrieved from [Link]
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LoPachin, R. M., & Gavin, T. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(9), 1593–1602.* Retrieved from [Link]
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Orski, S. V., Polizzotti, B. D., & Rühe, J. (2008). Surface Attached Polymer Networks through Thermally Induced Cross-Linking of Sulfonyl Azide Group Containing Polymers. Macromolecules, 41(16), 6123–6130.* Retrieved from [Link]
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ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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NIH. (n.d.). Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. Advanced Functional Materials. Retrieved from [Link]
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Goddard, R., & Goretzki, R. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 543.* Retrieved from [Link]
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NIH. (n.d.). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics. Retrieved from [Link]
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ACS Publications. (n.d.). Surface Attached Polymer Networks through Thermally Induced Cross-Linking of Sulfonyl Azide Group Containing Polymers. Macromolecules. Retrieved from [Link]
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Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
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Tan, Z., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), E10317-E10325.* Retrieved from [Link]
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ResearchGate. (n.d.). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. Retrieved from [Link]
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ACS Publications. (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters. Retrieved from [Link]
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Ishikawa, F., et al. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Journal of the American Chemical Society, 135(24), 8846–8849.* Retrieved from [Link]
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PubMed. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
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SciELO. (n.d.). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Polímeros. Retrieved from [Link]
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Stewart, S. A., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter, 14(40), 8317-8324.* Retrieved from [Link]
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Organic Chemistry Frontiers. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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NIH. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Polymer Chemistry. Retrieved from [Link]
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NIH. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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GenScript. (n.d.). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Retrieved from [Link]
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Durham e-Theses. (2021). Novel 1,1-sulfonyl-sulfonamido alkenes for crosslinking and conjugation applications. Retrieved from [Link]
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YouTube. (2021). Mechanism of Action of Sulfonylureas and Meglitinide Analogs. Retrieved from [Link]
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An In-depth Technical Guide to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a Monomer for Advanced Polymer Synthesis
This guide provides a comprehensive technical overview of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a key monomer for the synthesis of high-performance sulfonated aromatic polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the monomer's synthesis, its polymerization into advanced materials, the structure-property relationships of the resulting polymers, and their applications, particularly in biomedical fields.
Introduction: The Strategic Importance of Sulfonated Aromatic Monomers
The precise incorporation of functional groups into a polymer backbone is a cornerstone of modern materials science. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), also known as 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt (SDCDPS), represents a strategically important monomer. Its structure, featuring a rigid diphenyl sulfone core, reactive chloro groups, and hydrophilic sulfonate moieties, allows for the direct synthesis of sulfonated poly(arylene ether sulfone)s (SPAES). This "direct" approach, building the polymer from an already-sulfonated monomer, offers superior control over the degree of sulfonation and distribution of functional groups compared to post-polymerization sulfonation methods, which can often lead to inconsistent properties and potential polymer degradation. The resulting polymers possess a unique combination of high thermal stability, mechanical robustness, and tunable hydrophilicity, making them prime candidates for advanced applications ranging from energy materials to biocompatible systems for drug delivery.
Monomer Synthesis and Characterization
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a critical first step that dictates the purity and reactivity for subsequent polymerization.
Synthesis Pathway
The established route to SDCDPS involves the electrophilic aromatic substitution of 4,4'-dichlorodiphenyl sulfone (DCDPS) using fuming sulfuric acid (oleum).[1] The sulfonyl groups direct the incoming sulfonic acid groups to the meta-positions relative to the sulfone bridge, leading to the desired 3,3'-disulfonated product.
Below is a diagram illustrating the synthesis workflow:
graph Monomer_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
DCDPS [label="4,4'-Dichlorodiphenyl\nsulfone (DCDPS)", fillcolor="#F1F3F4"]; Oleum [label="Fuming Sulfuric Acid\n(SO3 in H2SO4)", fillcolor="#F1F3F4"]; Reaction [label="Electrophilic Aromatic\nSulfonation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Sulfonated Intermediate\n(Acid Form)", fillcolor="#FBBC05"]; Neutralization [label="Neutralization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NaOH [label="Sodium Hydroxide\n(NaOH)", fillcolor="#F1F3F4"]; FinalMonomer [label="Disodium 3,3'-sulfonylbis\n(6-chlorobenzenesulfonate)\n(SDCDPS)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DCDPS -> Reaction; Oleum -> Reaction; Reaction -> Intermediate [label="Reaction at 110°C"]; Intermediate -> Neutralization; NaOH -> Neutralization; Neutralization -> FinalMonomer [label="Precipitation & Drying"]; }
Caption: Workflow for the synthesis of the target monomer.Detailed Experimental Protocol: Monomer Synthesis
This protocol is based on established literature procedures for the sulfonation of DCDPS.[1]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge 4,4'-dichlorodiphenyl sulfone (DCDPS).
-
Sulfonation: Carefully add fuming sulfuric acid (oleum, with a specific SO₃ concentration) to the flask under a nitrogen atmosphere. A typical molar ratio of SO₃ to DCDPS is 3.5:1 to ensure complete disulfonation.[1]
-
Reaction Conditions: Heat the reaction mixture to 110°C and maintain this temperature with vigorous stirring for approximately 20 hours.[1]
-
Quenching and Neutralization: After cooling to room temperature, the highly acidic and viscous solution is slowly and carefully poured into ice-cold deionized water to precipitate the sulfonated product in its acid form. The precipitate is then neutralized with a sodium hydroxide solution to form the disodium salt.
-
Purification: The resulting white precipitate, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), is collected by filtration, washed extensively with deionized water until the filtrate is neutral, and dried in a vacuum oven at 120°C for 24 hours.
Physicochemical Characterization
The identity and purity of the synthesized monomer must be rigorously confirmed before its use in polymerization.
| Property | Description |
| Chemical Name | Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) |
| Synonym | 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt (SDCDPS)[2][3] |
| CAS Number | 51698-33-0[3] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃[3] |
| Molecular Weight | 491.25 g/mol [3] |
| Appearance | White to off-white powder or crystalline solid.[3] |
| Solubility | Soluble in water and polar aprotic solvents like Dimethylacetamide (DMAc) and Dimethyl sulfoxide (DMSO).[4] |
| Melting Point | >300°C[3] |
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, particularly the substitution pattern on the aromatic rings.[1][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the symmetric and asymmetric stretching of O=S=O in the sulfonate groups (typically around 1030 cm⁻¹ and 1075 cm⁻¹).[4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the monomer. The decomposition of the sulfonic acid groups typically occurs between 200°C and 400°C.[6]
Polymer Synthesis via Nucleophilic Aromatic Substitution
The presence of electron-withdrawing sulfone and sulfonate groups activates the chlorine atoms on the monomer for nucleophilic aromatic substitution. This reactivity is the basis for its use in step-growth polycondensation to form poly(arylene ether sulfone)s.
Polymerization Mechanism and Comonomers
The polymerization proceeds via a nucleophilic substitution reaction between the activated chlorine atoms of SDCDPS and a bisphenolic comonomer. The reaction is typically carried out in a polar aprotic solvent in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger for the phenolic hydroxyl groups.
}
Caption: General workflow for the synthesis of SPAES polymers.By varying the ratio of the sulfonated monomer (SDCDPS) to a non-sulfonated dihalide monomer (like 4,4'-dichlorodiphenyl sulfone), the degree of sulfonation (DS) of the final copolymer can be precisely controlled. This allows for the fine-tuning of properties such as ion exchange capacity, water uptake, and proton conductivity.
Detailed Experimental Protocol: SPAES Synthesis
This protocol describes a typical polycondensation reaction to produce a sulfonated poly(arylene ether sulfone).[4][6]
-
Reactor Charging: A four-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet. The flask is charged with the bisphenol comonomer (e.g., 4,4'-dihydroxybiphenyl), the SDCDPS monomer, a non-sulfonated dihalide comonomer (if controlling sulfonation degree), and an excess of potassium carbonate.
-
Solvent Addition: N,N-Dimethylacetamide (DMAc) is added as the polymerization solvent, and toluene is added as an azeotroping agent.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150°C to azeotropically remove water formed from the reaction of the phenol with the base, which is collected in the Dean-Stark trap. This step is crucial for achieving high molecular weight polymers.
-
Polymerization: After the removal of water is complete, the toluene is drained from the Dean-Stark trap, and the reaction temperature is increased to 160-180°C. The polymerization is allowed to proceed for several hours until a significant increase in viscosity is observed.
-
Polymer Isolation: The viscous polymer solution is cooled to room temperature, diluted with additional DMAc, and then slowly poured into a non-solvent such as water or methanol to precipitate the polymer.
-
Purification: The fibrous polymer precipitate is filtered and washed multiple times with hot deionized water to remove salts and residual solvent, followed by washing with methanol. The final polymer is dried in a vacuum oven at 80-120°C until a constant weight is achieved.
Structure-Property Relationships and Applications in Drug Development
The unique chemical structure of polymers derived from SDCDPS imparts a set of properties that are highly valuable for biomedical and pharmaceutical applications.
Key Polymer Properties
| Property | Influence of Monomer Structure | Relevance to Drug Development |
| Hydrophilicity & Water Uptake | The sulfonic acid groups (-SO₃Na) are highly hydrophilic. The degree of water uptake can be precisely controlled by the ratio of SDCDPS used in the polymerization. | Controlled swelling is essential for drug release matrices. Hydrophilicity improves biocompatibility and can prevent non-specific protein adsorption (biofouling).[7] |
| Biocompatibility | Poly(ether sulfone)s are known for their good biocompatibility.[8] The introduction of hydrophilic sulfonate groups further enhances this, leading to reduced platelet adhesion and protein adsorption.[7][9] | Crucial for any material in direct contact with biological tissues or fluids, such as in drug delivery systems, implant coatings, or blood-contacting devices.[10] |
| Ion Exchange Capacity (IEC) | Directly proportional to the degree of sulfonation. The sulfonic acid groups can interact with charged drug molecules. | Enables the loading of cationic drugs through ionic interactions, providing a mechanism for sustained release as ions are exchanged with the physiological environment. |
| Thermal & Chemical Stability | The aromatic backbone with strong ether and sulfone linkages provides excellent thermal and chemical stability.[8] | Ensures the integrity of the polymer matrix during sterilization, storage, and in the physiological environment, preventing premature degradation and dose dumping. |
| Mechanical Properties | The rigid aromatic backbone results in strong, tough materials. Properties can be tuned by copolymerization. | Provides the necessary structural integrity for fabricating devices such as membranes for filtration, microcapsules, or coatings.[8] |
Applications in Drug Development and Biotechnology
While the primary application of these polymers has been in fuel cell membranes, their inherent properties make them excellent candidates for the pharmaceutical and biomedical fields.
-
Controlled Drug Release Systems: The tunable hydrophilicity and controlled swelling of SPAES membranes make them suitable for creating matrices that release drugs at a predictable rate.[10] For instance, a study on sulfonated polyether ketone demonstrated its suitability for sustained drug release.[10] The ion-exchange capability can be leveraged to load and release charged drug molecules in a controlled manner.
-
Biocompatible Coatings: The excellent biocompatibility and resistance to biofouling make these polymers ideal for coating medical implants and devices.[9] Such coatings can be loaded with therapeutic agents (e.g., anti-inflammatory or anti-proliferative drugs) to provide localized, sustained therapy.
-
Membranes for Bioseparation: The well-defined porous structures that can be formed from SPAES, combined with their hydrophilicity, are advantageous for membrane-based separation and purification of biomolecules and pharmaceuticals. Their use in hemodialysis and blood purification highlights their potential in removing toxins and waste products.[9]
-
Scaffolds for Tissue Engineering: The combination of mechanical integrity and biocompatibility allows for the fabrication of 3D scaffolds that can support cell growth and be loaded with growth factors or other bioactive molecules to promote tissue regeneration.[8]
Conclusion
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a versatile and powerful monomer that enables the direct synthesis of sulfonated poly(arylene ether sulfone)s with precisely controlled properties. The direct polymerization approach offers significant advantages over post-sulfonation methods, yielding well-defined polymers with high thermal stability, excellent mechanical properties, and tunable hydrophilicity. These characteristics, coupled with their inherent biocompatibility, position these materials as highly promising candidates for advanced applications in drug development, including controlled release systems, biocompatible coatings, and membranes for bioseparations. Further research into tailoring the polymer architecture using this monomer will undoubtedly unlock new possibilities in the design of next-generation biomedical materials.
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Chen, R., & Li, G. (2016). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. New Journal of Chemistry, 40(4), 3755-3762. Available at: [Link]
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Kim, H., et al. (2023). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. Available at: [Link]
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Li, M., et al. (2014). Surface modification of poly(ether sulfone) membrane with a synthesized negatively charged copolymer. Langmuir, 30(45), 13656-13665. Available at: [Link]
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Mohanty, A. K., et al. (2023). Sulfonated Polyether Ketone Membranes Embedded with Nalidixic Acid—An Emerging Controlled Drug Releaser. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 3,3′-Disulfonated-4,4′- dichlorodiphenyl sulfone (SDCDPS) monomer for proton exchange membranes (PEM) in fuel cell applications. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 5. Synthetic scheme for 3,3'-disulfonated 4,4'-dichlorodiphenyl sulfone and its sodium salt. ResearchGate. Available at: [Link]
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Samperi, F., et al. (2010). Synthesis and characterization of sulfonated copolyethersulfones. Journal of Polymer Science Part A: Polymer Chemistry, 48(14), 3010-3023. Available at: [Link]
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Unknown Author. (n.d.). 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt. ChemAd. Available at: [Link]
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Wyciszkiewicz, J., et al. (2023). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. MDPI. Available at: [Link]
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Yoon, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. Available at: [Link]
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Zhang, Y., et al. (2024). Improving Hemocompatibility of Polysulfone Membrane by UV-Assisted Grafting of Sulfonated Chitosan. MDPI. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Sulfonated Polymers Utilizing Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of sulfonated poly(arylene ether sulfone)s (SPAES) through the direct nucleophilic aromatic substitution (SNAr) polycondensation of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). This monomer, a sulfonated analogue of 4,4'-dichlorodiphenyl sulfone, serves as a foundational building block for introducing sulfonic acid functionalities directly into the polymer backbone, thereby imparting properties essential for applications such as proton exchange membranes in fuel cells, water desalination, and as selective ion-exchange materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction: The Strategic Advantage of Direct Polymerization
Sulfonated aromatic polymers, particularly poly(arylene ether sulfone)s (PAES), are a critical class of materials prized for their exceptional thermal stability, mechanical robustness, and tunable ion-exchange capacities.[1][2] Traditionally, sulfonation was achieved via post-polymerization modification, a method often fraught with challenges such as incomplete or non-uniform sulfonation, side reactions, and potential polymer degradation.[3]
The direct polymerization approach, utilizing a pre-sulfonated monomer like Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), circumvents these issues.[4][5] This strategy allows for precise control over the degree of sulfonation (DS) by simply adjusting the molar ratio of the sulfonated monomer to a non-sulfonated comonomer in the reaction feed. This results in a more controlled and reproducible synthesis, yielding polymers with predictable properties and well-defined architectures.[4] The resulting copolymers are particularly promising for applications requiring high proton conductivity, such as in proton exchange membrane fuel cells (PEMFCs).[6]
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) , hereafter referred to as S-DCDPS, is an activated aromatic dihalide. The strongly electron-withdrawing sulfonate and sulfonyl groups activate the chlorine atoms toward nucleophilic displacement, making it an excellent monomer for step-growth polycondensation with bisphenol-type comonomers.[7][8]
The Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of SPAES from S-DCDPS proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation mechanism.[9] This reaction is fundamentally different from the more common electrophilic aromatic substitution. In SNAr, an electron-poor aromatic ring is attacked by a potent nucleophile, leading to the displacement of a good leaving group (in this case, chloride).[10]
The key mechanistic steps are:
-
Deprotonation: A bisphenol comonomer is deprotonated by a weak base, typically potassium carbonate (K₂CO₃), to form a more reactive bisphenoxide nucleophile.[9]
-
Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom bonded to a chlorine on the S-DCDPS monomer. The presence of the sulfonyl and sulfonate groups ortho and para to the chlorine atom is critical as they stabilize the negative charge of the intermediate through resonance.[8][10] This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[8]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
-
Polymerization: This process repeats, extending the polymer chain and forming an ether linkage (C-O-C) between the monomer units.[9]
The overall reaction is a step-growth polymerization, where the molecular weight of the polymer increases steadily throughout the reaction.[7]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (S-DCDPS) | ≥98% | Varies | Must be dried under vacuum at >100 °C before use to remove residual water. |
| 4,4'-Biphenol | Polymer Grade | Varies | A common bisphenol comonomer. Dry under vacuum before use. |
| Phenylhydroquinone (PQ) | Polymer Grade | Varies | Introduces phenyl side groups, enhancing stability. Dry under vacuum. |
| 4,4'-Dichlorodiphenyl sulfone (DCDPS) | Polymer Grade | Varies | Non-sulfonated comonomer used to control the degree of sulfonation. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Varies | Finely ground and dried under vacuum at >120 °C immediately before use. |
| N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Varies | Polymerization solvent. Must be of high purity and anhydrous. |
| Toluene | Anhydrous | Varies | Used as an azeotroping agent to remove water. |
General Polymerization Protocol for SPAES
This protocol describes the synthesis of a sulfonated poly(arylene ether sulfone) with a target degree of sulfonation. The molar ratio of S-DCDPS to DCDPS is adjusted to achieve the desired ion-exchange capacity (IEC).
Workflow Diagram:
Caption: General workflow for SPAES synthesis.
Step-by-Step Procedure:
-
Reactor Setup: A four-neck round-bottom flask is equipped with a mechanical overhead stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. The entire apparatus must be thoroughly dried to prevent moisture, which can terminate the polymerization.
-
Charging the Reactor: The flask is charged with the desired molar quantities of S-DCDPS, a non-sulfonated comonomer (e.g., DCDPS), a bisphenol (e.g., 4,4'-biphenol), and finely ground, anhydrous potassium carbonate.[11] A slight excess (e.g., 1.5-2.0 mol) of K₂CO₃ relative to the bisphenol is used to ensure complete deprotonation.
-
Solvent Addition: Anhydrous NMP (or DMAc) and toluene are added to the flask. Toluene forms an azeotrope with water, facilitating its removal.
-
Azeotropic Dehydration: The reaction mixture is heated to approximately 140-150 °C with vigorous stirring under a nitrogen blanket. The water generated from the phenoxide formation, as well as any residual moisture, is collected in the Dean-Stark trap over 4-6 hours.
-
Polymerization: After the theoretical amount of water has been collected, the toluene is drained from the trap. The reaction temperature is then raised to 180-190 °C to initiate polymerization. The solution will become increasingly viscous as the molecular weight of the polymer builds. The reaction is typically allowed to proceed for 12-24 hours.
-
Isolation: The reaction is cooled to room temperature, and the viscous polymer solution is diluted with additional NMP. The solution is then slowly poured into a large volume of vigorously stirring deionized water to precipitate the polymer.
-
Purification: The fibrous polymer precipitate is collected by filtration and washed extensively with hot deionized water to remove the solvent and inorganic salts (KCl). A final wash with methanol is often performed.
-
Drying: The purified polymer is dried in a vacuum oven at 80 °C for at least 24 hours to yield the final product in its sodium salt form.
Membrane Preparation and Protonation
For applications like proton exchange membranes, the polymer must be cast into a thin film and converted from its sodium salt form (Na⁺) to the protonic acid form (H⁺).
-
Casting: A 5-15 wt% solution of the dried SPAES polymer (sodium form) is prepared in a suitable solvent (e.g., NMP, DMAc).[11] The solution is filtered and then cast onto a clean, level glass plate.
-
Drying: The cast film is dried in a vacuum oven at 80 °C for 48 hours to remove the casting solvent, resulting in a free-standing membrane.[11]
-
Protonation: To convert the polymer to its proton form, the membrane is immersed in a 1 M sulfuric acid solution at 60-80 °C for 2-4 hours.[11]
-
Final Wash: The protonated membrane is then washed repeatedly with deionized water until the washings are pH neutral. The final membrane should be stored in deionized water.
Characterization and Expected Results
Proper characterization is essential to validate the synthesis and determine the properties of the resulting polymer.
Structural Verification
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm polymer structure and calculate the degree of sulfonation (DS). | Appearance of new peaks corresponding to the aromatic protons in the polymer backbone. The DS can be calculated by comparing the integration of peaks unique to the sulfonated and non-sulfonated units. |
| FTIR | Identify characteristic functional groups. | Strong absorption bands around 1030 cm⁻¹ and 1080 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the S=O in the sulfonate group (SO₃⁻).[12] |
Physicochemical Properties
The properties of the final polymer are highly dependent on the degree of sulfonation (DS).
| Property | Method | Trend with Increasing DS | Typical Values (DS = 40-60%) |
| Ion Exchange Capacity (IEC) | Acid-Base Titration | Increases | 1.4 - 2.2 meq/g[2][13] |
| Water Uptake | Gravimetric Analysis | Increases | 20 - 80% |
| Proton Conductivity | AC Impedance Spectroscopy | Increases | 0.05 - 0.15 S/cm (at 80 °C, 100% RH) |
| Thermal Stability (TGA) | Thermogravimetric Analysis | Decreases slightly | Stable up to ~250-300 °C (sulfonate group degradation) |
| Glass Transition Temp. (Tg) | DSC | Increases | 220 - 260 °C[12] |
Data Visualization: Property vs. Degree of Sulfonation
Caption: Relationship between DS and key polymer properties.
Expertise & Experience: Troubleshooting and Best Practices
-
Moisture is the Enemy: The polymerization is highly sensitive to water, which can hydrolyze the activated halide or react with the phenoxide, capping the chain and preventing high molecular weight polymer formation. Ensuring all reagents, solvents, and glassware are scrupulously dry is paramount. The azeotropic dehydration step is not optional.
-
Purity of Monomers: The stoichiometry of the two comonomers must be as close to 1:1 as possible to achieve high molecular weight. Impurities in the monomers can throw off this balance. S-DCDPS should be free of monosulfonated or unreacted DCDPS impurities.[14]
-
Base Stoichiometry and Quality: Anhydrous and finely powdered K₂CO₃ is crucial for efficient deprotonation. If the base is not completely dry or is too coarse, the reaction will be sluggish and may not reach high conversion.
-
Controlling Molecular Weight: For step-growth polymerizations, high molecular weight is achieved only at very high conversions (>99%). Reaction times of 12-24 hours are typical. The viscosity of the solution is a good qualitative indicator of successful polymerization.
-
Excessive Swelling: While water uptake is necessary for proton conductivity, excessive swelling can compromise the mechanical integrity of the membrane. If swelling is too high, consider reducing the degree of sulfonation or introducing cross-linking strategies.
Conclusion
The direct polymerization of sulfonated poly(arylene ether sulfone)s using Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) offers a reliable and controllable route to high-performance ion-containing polymers. By carefully controlling stoichiometry, ensuring anhydrous conditions, and following the detailed protocols herein, researchers can synthesize a wide range of materials with tailored properties for advanced applications in energy, separations, and beyond.
References
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Chen, R., & Li, G. (2016). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. New Journal of Chemistry, 40, 3755-3762. Available at: [Link]
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Klaysom, C., et al. (2011). Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes. Journal of Applied Polymer Science, 121(3), 1734-1742. Available at: [Link]
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Li, G., et al. (2016). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. New Journal of Chemistry, 40(4), 3755-3762. Available at: [Link]
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MDPI. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Available at: [Link]
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ResearchGate. (2010). Synthesis of highly sulfonated poly(arylene ether sulfone) random (statistical) copolymers via direct polymerization. Available at: [Link]
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ResearchGate. (2001). Synthesis of sulfonated poly(phenylene sulfide sulfone)s via direct polymerization. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
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MDPI. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. (2011). Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes. Available at: [Link]
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CNR-IRIS. (2010). Synthesis and characterization of sulfonated copolyethersulfones. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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MDPI. (2021). Modification of Sulfonated Polyethersulfone Membrane as a Selective Adsorbent for Co(II) Ions. Available at: [Link]
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Bradley Ladewig. (n.d.). Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes. Available at: [Link]
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ResearchGate. (2019). The synthesis of sulfonated polyethersulfone (SPES) and the preparation of its membranes as matrix in the immobilization of Candida antarctica lipase B (Cal-B). Available at: [Link]
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University of Surrey. (2011). Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes. Available at: [Link]
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MDPI. (2021). Hollow Fiber Membranes of Blends of Polyethersulfone and Sulfonated Polymers. Available at: [Link]
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MDPI. (2022). Sulfonated Polyethersulfone Membranes for Brackish Water Desalination: Fabrication, Characterization, and Electrodialysis Performance Evaluation. Available at: [Link]
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ResearchGate. (2004). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. Available at: [Link]
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ResearchGate. (2022). (PDF) Sulfonated Polyethersulfone Membranes for Brackish Water Desalination: Fabrication, Characterization, and Electrodialysis Performance Evaluation. Available at: [Link]
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ResearchGate. (2018). Proton Conducting Sulfonated Polysulfone and Polyphenylsulfone Multiblock Copolymers with Improved Performances for Fuel Cell Applications. Available at: [Link]
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Wiley Online Library. (2002). Preparation and performances studies of sulfonated polysulfone membrane material. Available at: [Link]
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Application Notes and Protocols for the Theoretical Evaluation of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in Protein Crosslinking for Mass Spectrometry
Introduction: The Crucial Role of Chemical Crosslinking-Mass Spectrometry (XL-MS) in Modern Proteomics
In the intricate landscape of cellular biology and drug development, understanding the three-dimensional architecture of proteins and their interaction networks is paramount.[1][2][3] Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technology for elucidating protein structures and mapping protein-protein interactions within their native context.[4][5] This technique provides distance constraints between amino acid residues, offering low-resolution structural insights that are highly complementary to high-resolution methods like X-ray crystallography and cryo-electron microscopy.[1][5] The core of the XL-MS workflow involves covalently linking spatially proximal amino acid residues using a bifunctional reagent, followed by enzymatic digestion of the crosslinked protein or protein complex. The resulting mixture of linear and crosslinked peptides is then analyzed by mass spectrometry to identify the linked residues, thereby providing a map of spatial proximities.[6]
The choice of crosslinking reagent is critical to the success of an XL-MS experiment. An ideal crosslinker possesses specific reactivity towards certain amino acid side chains, a defined spacer arm length, and, in many modern applications, a linkage that can be cleaved within the mass spectrometer to simplify data analysis.[7][8][9] This application note provides a comprehensive theoretical evaluation and an exploratory protocol for the use of a specific chemical, "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)," in protein crosslinking for mass spectrometry. It is important to note that, to date, this compound is not an established or documented crosslinking agent in the scientific literature for this application. Therefore, this guide is intended for researchers interested in exploring novel chemistries and is presented as a theoretical framework rather than a validated, field-proven protocol.
Chemical Profile: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a commercially available organic compound.[10][11][12] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate | [13] |
| Synonyms | 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, Bis(4-chloro-3-sulfophenyl)sulfone disodium salt | [10][13] |
| CAS Number | 51698-33-0 | [10][11][12][13] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [10][12][13] |
| Molecular Weight | 491.25 g/mol | [12][13] |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in water | [10] |
Below is a two-dimensional representation of the chemical structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Caption: Chemical structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Theoretical Evaluation of Reactivity with Protein Functional Groups
The potential of a molecule to act as a protein crosslinker is determined by the reactivity of its functional groups towards the side chains of amino acids under biocompatible conditions (typically aqueous solution, near-neutral pH, and ambient temperature). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) presents two potentially reactive sites: the chlorine atoms attached to the benzene rings. The sulfonate groups (SO₃⁻) are generally unreactive towards nucleophilic attack.
The reaction that would need to occur for crosslinking is a nucleophilic aromatic substitution (SₙAr) , where a nucleophilic amino acid side chain (e.g., the ε-amino group of lysine or the thiol group of cysteine) attacks the carbon atom bearing the chlorine, displacing the chloride ion.
However, SₙAr reactions on unactivated aryl halides are typically very slow and require harsh conditions (high temperatures and pressures). For an SₙAr reaction to proceed under mild conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom in this case).[11][12][14][15] These groups stabilize the negative charge that develops in the intermediate of the reaction, known as the Meisenheimer complex.
In the structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), the electron-withdrawing sulfonyl and sulfonate groups are present. However, they are positioned meta to the chlorine atoms. This positioning does not allow for the direct resonance stabilization of the negative charge of the Meisenheimer complex, which is crucial for activating the ring towards nucleophilic attack.
Caption: Theoretical reactivity of the target compound under biocompatible conditions.
Based on these principles of organic chemistry, it is highly unlikely that Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) would function as an efficient protein crosslinker under standard biological conditions. The lack of activation of the aryl chloride bonds suggests that the reaction with protein nucleophiles would be extremely slow or non-existent. Forcing the reaction with high temperatures or extreme pH would lead to protein denaturation, rendering the results irrelevant for structural biology.
Exploratory Protocol for Testing Crosslinking Potential
The following protocol is provided as a hypothetical and exploratory framework for researchers wishing to experimentally test the crosslinking potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). This is not a validated method. Significant optimization and validation would be required at every step.
Part 1: Reagent Preparation and Protein Crosslinking
-
Reagent Preparation:
-
Prepare a fresh stock solution of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in an appropriate aqueous buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5). The concentration of the stock solution should be at least 10-fold higher than the final desired concentration in the crosslinking reaction.
-
Note: Due to the unknown reactivity, a range of stock concentrations (e.g., 10 mM, 50 mM, 100 mM) should be prepared.
-
-
Protein Sample Preparation:
-
Prepare the purified protein or protein complex in a suitable crosslinking buffer. A common choice is HEPES buffer (20-50 mM, pH 7.5-8.0) with 150 mM NaCl.
-
The protein concentration should be optimized, but a starting point of 0.5-2 mg/mL is typical for many crosslinking experiments.
-
-
Exploratory Crosslinking Reaction:
-
Set up a series of reactions to test a wide range of conditions. The table below provides suggested starting points.
-
Add the required volume of the crosslinker stock solution to the protein sample. Mix gently by pipetting.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Control Reaction: It is crucial to run a control reaction where the crosslinker is replaced with the same volume of buffer.
-
| Parameter | Suggested Exploratory Range | Rationale |
| Final Crosslinker Concentration | 0.1 mM - 10 mM | A wide range is needed to account for potentially very low reactivity. |
| Protein Concentration | 0.5 - 2.0 mg/mL | Typical range for XL-MS experiments. |
| Reaction Time | 30 min - 4 hours | Extended incubation times may be necessary. |
| Temperature | 25°C, 37°C | Standard temperatures for biological reactions. Higher temperatures risk denaturation. |
| pH | 7.5, 8.5, 9.5 | Higher pH increases the nucleophilicity of lysine residues but also risks protein instability. |
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer. A common quenching reagent for amine-reactive crosslinkers is Tris or ammonium bicarbonate at a final concentration of 20-50 mM.
-
Note: Given the theoretical low reactivity of the target compound, the necessity of a specific quenching step is uncertain. However, it is good practice.
-
Incubate for an additional 15-30 minutes after adding the quenching buffer.
-
-
Verification of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species (dimers, trimers, etc.) compared to the control lane.
-
Part 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Reduce disulfide bonds in the protein sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein sample. Trypsin is the most commonly used protease.
-
Add sequencing-grade trypsin to the protein sample at a ratio of 1:50 or 1:100 (w/w, trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides with a solution of acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Part 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
The data acquisition method should be set to acquire both MS1 scans and data-dependent MS2 scans.
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., MeroX, pLink, Kojak) to search the MS/MS data against the sequence of the target protein(s).
-
The software will search for pairs of peptides linked by the mass of the crosslinker molecule.
-
Challenge: Since Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is not a standard crosslinker, its mass and reactivity information will need to be manually defined in the search software.
-
Key Issue: This crosslinker is not MS-cleavable. This will significantly increase the complexity of the MS2 spectra and the computational challenge of identifying the crosslinked peptides, as the fragmentation of two linked peptides occurs simultaneously.
-
Caption: General workflow for a protein crosslinking-mass spectrometry experiment.
Potential Advantages and Foreseen Challenges
Potential Advantages (Theoretical)
-
Rigid Spacer: The diphenyl sulfone core of the molecule is rigid. If it were reactive, this rigidity could provide more precise distance constraints compared to flexible linkers.
-
Water Solubility: The presence of two sulfonate groups makes the compound highly water-soluble, which is advantageous for reactions in aqueous buffers.
Foreseen Challenges (Significant)
-
Lack of Reactivity: As detailed above, the primary challenge is the expected lack of reactivity of the aryl chloride groups under biocompatible conditions. This is the most significant barrier to its use.
-
Non-Specific Reactions under Harsh Conditions: If harsh conditions (e.g., high pH, high temperature) are used to force a reaction, there is a high risk of protein denaturation and non-specific modifications, making the results structurally meaningless.
-
Non-Cleavable Spacer: The crosslinker does not contain a bond that is readily cleavable in the mass spectrometer (e.g., by collision-induced dissociation). The analysis of data from non-cleavable crosslinkers is significantly more complex than from their MS-cleavable counterparts, often leading to a lower number of confident identifications, especially in complex samples.[8][16]
-
Data Analysis Complexity: Due to its non-standard nature, all parameters (mass, reactive sites) would need to be manually configured in the data analysis software, increasing the potential for errors.
Conclusion and Recommendations
This application note provides a thorough theoretical evaluation of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a potential protein crosslinking agent for mass spectrometry. Based on fundamental principles of chemical reactivity, this compound is not expected to be an effective crosslinker under conditions compatible with maintaining native protein structures. The aryl chloride functional groups are not sufficiently activated for nucleophilic aromatic substitution by protein side chains.
While an exploratory protocol is provided for researchers who may wish to investigate this compound's potential, it should be approached with the understanding that success is unlikely. The significant challenges, particularly the anticipated lack of reactivity and the non-cleavable nature of the spacer, suggest that established and validated crosslinking reagents would be a more prudent choice for researchers aiming to gain structural insights into proteins and protein complexes. Commercially available, MS-cleavable crosslinkers such as DSSO and DSBU offer well-documented protocols and streamlined data analysis workflows, leading to more reliable and confident results.[6][7]
References
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Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Baldi, P., Rychnovsky, S. D., & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]
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Leitner, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7(5), 2846–2856. [Link]
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Sinz, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. ResearchGate. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking and mass spectrometry for the study of protein-protein interactions and protein structures. Nature Reviews Methods Primers, 1(1), 1-20. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14389–14438. [Link]
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Kolbowski, L., Lenz, S., Fischer, L., Sinn, L. R., O'Reilly, F. J., & Rappsilber, J. (2022). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. Analytical Chemistry, 94(21), 7779–7786. [Link]
-
Müller, F., Brutiu, B. R., Saridakis, I., Leischner, T., Birklbauer, M., Matzinger, M., ... & Dorfer, V. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv. [Link]
-
Pettelkau, J., Thondorf, I., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4685–4701. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
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Alexander, M. E., & Fletterick, R. J. (1981). Trinitrobenzenesulfonate modification of the lysine residues in lactose repressor protein. Journal of Biological Chemistry, 256(15), 7853-7860. [Link]
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PubChem. (n.d.). Disodium 3,3'-dithiobis(benzenesulphonate). Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions. Nature Protocols, 13(12), 2864–2889. [Link]
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Analytical methods for quantifying "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"
An Application Note and Protocol for the Quantitative Analysis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Authored by: A Senior Application Scientist
Introduction
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound characterized by a diphenyl sulfone core with two chloro-substituted benzene rings, each bearing a sodium sulfonate group.[1][2] Its chemical structure, featuring both ionic sulfonate groups and chlorinated aromatic rings, necessitates a robust and specific analytical method for accurate quantification in various matrices, including pharmaceutical preparations, environmental samples, or as a process intermediate. This document provides a detailed guide for the development and validation of an analytical method for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a technique widely employed for the analysis of non-volatile and semi-volatile organic compounds.[3][4]
The proposed methodology is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Recommended Analytical Approach: Reversed-Phase HPLC with Ion-Pairing
Given the ionic nature of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), which exists as a salt, achieving good retention and sharp peak shapes on standard reversed-phase columns can be challenging. To overcome this, the use of an ion-pairing reagent in the mobile phase is the recommended approach. The ion-pairing reagent, typically a quaternary ammonium salt, forms a neutral complex with the anionic sulfonate groups of the analyte. This neutral complex has a higher affinity for the non-polar stationary phase, leading to improved retention and chromatographic performance.
Alternative Methodologies
While ion-pair HPLC is the primary recommendation, other techniques could be explored:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography could be a viable option for directly separating the sulfonate anions.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: IC is a powerful technique for the analysis of inorganic and organic ions.[8][9] It could be particularly useful for quantifying the target analyte in the presence of other ionic species.
For the purpose of this guide, we will focus on the development and validation of the ion-pair HPLC method.
Experimental Protocol: Ion-Pair HPLC Method
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Tetrabutylammonium hydroxide (TBAH) or Tetrabutylammonium bisulfate (TBAHS) as the ion-pairing reagent.
-
Phosphoric acid or a phosphate buffer to control the mobile phase pH.
-
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) reference standard.
-
Chromatographic Conditions
The following conditions serve as a starting point for method development and may require optimization:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 10 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid. | The aqueous component with the ion-pairing reagent to interact with the analyte. The acidic pH ensures the sulfonate groups are fully ionized for consistent pairing. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte from the column. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to a higher percentage (e.g., 70%) over 15-20 minutes. | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or a suitable wavelength determined by UV scan of the reference standard. | Aromatic rings in the analyte structure will provide a UV chromophore for detection. |
| Injection Volume | 10 µL | A typical injection volume, can be adjusted based on analyte concentration and instrument sensitivity. |
Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase or a suitable diluent may be sufficient. For more complex matrices, extraction or filtration may be necessary.
Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Method Validation Protocol
Once the chromatographic conditions are optimized, the analytical method must be validated to ensure it is suitable for its intended purpose.[5][7][10] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo or blank sample and showing no interference at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standards over the desired concentration range and evaluating the correlation coefficient (r²) of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data Summary
The following table summarizes the acceptance criteria for the validation parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% recovery. |
| Precision (RSD) | Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | System suitability parameters should pass after minor changes to method parameters. |
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[3][6] This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates (Efficiency): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for replicate injections.
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) using ion-pair reversed-phase HPLC. The proposed method is based on sound scientific principles and aligns with international regulatory guidelines. Adherence to the described protocols will ensure the generation of accurate, reliable, and reproducible analytical data for this compound.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Lange, F. T., Wenz, M., & Brauch, H. J. (1995). Trace-level determination of aromatic sulfonates in water by on-line ion-pair extraction/ion-pair chromatography and their behavior in the aquatic environment.
-
ResearchGate. Determination of sulfate ion in four aromatic sulfonates by ion chromatography coupled with on-line solid phase extraction. [Link]
-
Pharmaffiliates. CAS No : 63316-43-8| Chemical Name : Potassium 3-(phenylsulfonyl)benzenesulfonate. [Link]
-
National Institutes of Health. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]
- Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography–mass spectrometry.
-
SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids. [Link]
-
ResearchGate. Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]
-
MDPI. Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. [Link]
-
U.S. Environmental Protection Agency. Anions by Ion Chromatography. [Link]
-
REALAB LLC. Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate). [Link]
-
ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]
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- 10. fda.gov [fda.gov]
Application Notes & Protocols: Synthesis of High-Performance Sulfonated Poly(arylene ether sulfone)s via Nucleophilic Aromatic Substitution Polymerization
Introduction
This document provides a detailed guide for the synthesis and characterization of sulfonated poly(arylene ether sulfone)s (SPAES) utilizing the monomer Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). These polymers are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and resistance to hydrolysis and oxidation.[1] The incorporation of sulfonic acid groups directly into the polymer backbone via a sulfonated monomer imparts hydrophilicity and proton conductivity, making these materials prime candidates for applications such as proton exchange membranes (PEMs) in fuel cells.[2][3]
The synthetic strategy detailed herein is a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This method offers precise control over the degree of sulfonation by adjusting the molar ratio of sulfonated to non-sulfonated monomers, thereby avoiding the often harsh conditions and potential side reactions associated with post-sulfonation of polymers.[4] In this process, the chlorine atoms on the electron-deficient aromatic rings of the Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) monomer are activated by the strongly electron-withdrawing sulfonyl groups. This facilitates their displacement by a bisphenoxide nucleophile, which is generated in situ from a bisphenol comonomer and a weak base, typically potassium carbonate. The reaction proceeds to form a high molecular weight polymer with repeating ether linkages.
Mechanistic Overview: Nucleophilic Aromatic Substitution Polycondensation
The polymerization proceeds via a step-growth mechanism. The key steps are:
-
Deprotonation: A bisphenol (e.g., Bisphenol A or 4,4'-Biphenol) is deprotonated by a weak base, potassium carbonate, to form the more reactive bisphenoxide anion. This reaction is typically carried out in a polar aprotic solvent.
-
Nucleophilic Attack: The generated bisphenoxide attacks the electron-deficient carbon atom bearing a chlorine atom on the Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) monomer. The sulfonyl groups para and ortho to the chlorine atoms stabilize the intermediate Meisenheimer complex, facilitating the substitution.[5]
-
Elimination & Chain Growth: The chloride leaving group is displaced, forming an aryl ether bond and regenerating the aromaticity of the ring. This process repeats, extending the polymer chain.
The use of a sulfonated dihalo-monomer is a direct synthesis approach that allows for precise control over the ion exchange capacity (IEC) of the final polymer, a critical parameter for proton exchange membranes.[2][4]
Caption: Proposed reaction mechanism for the SNAr polycondensation.
Experimental Guide
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Purity | Supplier | Notes |
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | ≥98% | Various | Dry thoroughly in a vacuum oven at 80°C for 24 hours before use. |
| 4,4'-Biphenol | ≥99% | Sigma-Aldrich | Dry thoroughly in a vacuum oven at 80°C for 24 hours before use. |
| Potassium Carbonate (K₂CO₃) | ≥99%, Anhydrous | Sigma-Aldrich | Finely ground and dried in an oven at 120°C for 24 hours. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich | Use anhydrous grade directly from a sealed bottle. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as an azeotropic agent. |
| Methanol | Reagent Grade | Fisher Scientific | For polymer precipitation. |
| Deionized Water | 18.2 MΩ·cm | --- | For washing the polymer. |
| Sulfuric Acid (H₂SO₄) | Concentrated | Sigma-Aldrich | For converting the polymer to its proton form. |
Equipment:
-
250 mL four-neck round-bottom flask
-
Overhead mechanical stirrer with a paddle agitator and gas-tight bearing
-
Dean-Stark trap
-
Condenser
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Heating mantle with a temperature controller and thermocouple
-
Vacuum oven
-
Standard laboratory glassware
Monomer Purification
While high-purity monomers are commercially available, further purification can enhance the final polymer's molecular weight. Recrystallization of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) from an ethanol/water mixture is an effective method to improve its purity.[6]
Step-by-Step Polymerization Protocol
This protocol describes the synthesis of a sulfonated poly(arylene ether sulfone) with a target degree of sulfonation. The ratio of the sulfonated monomer to the bisphenol will determine the final properties.
Caption: Experimental workflow for SPAES synthesis.
Procedure:
-
Reactor Assembly: Assemble the four-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is flame-dried or oven-dried before use to remove any adsorbed moisture.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Charging Reactants: To the flask, add 4,4'-Biphenol, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), and finely ground, anhydrous potassium carbonate. A molar excess of potassium carbonate (typically 1.5-2.0 moles per mole of bisphenol) is used to ensure complete deprotonation.[7]
-
Solvent Addition: Add anhydrous NMP and toluene to the flask. A typical solvent ratio is 2:1 (v/v) NMP to toluene. The total solvent volume should be adjusted to achieve a monomer concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. Toluene will form an azeotrope with any residual water and the water formed from the phenoxide generation, which will be collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected. This step is critical as water can interfere with the polymerization and limit the achievable molecular weight.
-
Polymerization: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190°C to initiate polymerization. The reaction mixture will become progressively more viscous.
-
Reaction Monitoring: Maintain the reaction at this temperature for 12-24 hours under a constant nitrogen flow. The increase in viscosity is a qualitative indicator of polymer formation and increasing molecular weight.
-
Cooling and Precipitation: After the reaction period, cool the flask to below 80°C. The resulting solution will be highly viscous. It may be necessary to add more NMP to dilute the solution for easier handling. Slowly pour the viscous polymer solution into a beaker containing vigorously stirred deionized water or methanol to precipitate the polymer. A fibrous, stringy solid should form.
-
Washing: Collect the polymer fibers by filtration. To remove the solvent, unreacted monomers, and salts (KCl, KHCO₃), wash the polymer repeatedly with hot deionized water until the washings are neutral. Follow this with several washes with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight. The final product should be a tough, fibrous solid.
Table 2: Example Reaction Stoichiometry
| Component | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 491.25 | 0.02 | 9.825 |
| 4,4'-Biphenol | 186.21 | 0.02 | 3.724 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.03 | 4.146 |
| NMP | --- | --- | 60 mL |
| Toluene | --- | --- | 30 mL |
Polymer Characterization
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the successful polymerization by identifying characteristic peaks. Look for the appearance of the aryl ether stretch (~1240 cm⁻¹) and the disappearance of the phenolic -OH peak. The symmetric and asymmetric stretches of the sulfonate group (O=S=O) should be visible around 1080 cm⁻¹ and 1250 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR is used to confirm the polymer structure by observing the characteristic shifts of the aromatic protons in the polymer backbone.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Typically, SPAES polymers exhibit high thermal stability, with decomposition temperatures often exceeding 250°C for the sulfonic acid groups and above 450°C for the polymer backbone.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an indicator of its operating temperature range.
Membrane Properties (for PEM applications)
For applications in proton exchange membranes, the polymer is typically solution-cast into a thin film.
-
Membrane Casting: Dissolve the dried polymer (in its sodium salt form) in a polar aprotic solvent like NMP or DMAc to form a 5-10 wt% solution. Cast the solution onto a clean, flat glass plate and dry in an oven at 80°C to remove the solvent, forming a uniform membrane.
-
Protonation: To convert the polymer from the sodium salt form (as-synthesized) to the proton form required for conductivity, immerse the membrane in a dilute sulfuric acid solution (e.g., 1 M H₂SO₄) at 60-80°C for several hours, followed by thorough washing in deionized water.[7]
-
Ion Exchange Capacity (IEC): IEC is a measure of the number of exchangeable protons per unit weight of the dry polymer. It can be determined by titration. A known weight of the protonated membrane is immersed in a standard NaCl solution, releasing H⁺ ions, which are then titrated with a standard NaOH solution.
-
Water Uptake and Swelling Ratio: These are critical parameters that affect the mechanical stability and proton conductivity of the membrane. They are determined by measuring the change in weight and dimensions of the membrane after immersion in water for a specified time and temperature.
-
Proton Conductivity: This is the most critical property for PEMs. It is typically measured using electrochemical impedance spectroscopy (EIS) on a hydrated membrane sample over a range of temperatures and humidity levels.
Safety and Handling
-
Solvents: NMP is a reproductive toxin; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Toluene is flammable and toxic.
-
Reagents: Potassium carbonate is an irritant. Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Reaction Conditions: The polymerization is conducted at high temperatures. Use appropriate shielding and ensure the temperature controller is functioning correctly.
Conclusion
The nucleophilic aromatic substitution polycondensation of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with a suitable bisphenol is a robust and reliable method for synthesizing high-performance sulfonated poly(arylene ether sulfone)s. This direct synthesis approach provides excellent control over the degree of sulfonation, allowing for the tailoring of polymer properties to meet the demanding requirements of applications such as proton exchange membranes. The protocols outlined in this guide provide a comprehensive framework for researchers to successfully synthesize and characterize these advanced materials.
References
-
Lee, H., et al. (2018). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. MDPI. Available at: [Link]
-
Sankir, M., et al. (2006). Characterization of Multiblock Sulfonated Poly(Arylene Ether Sulfone) as Proton Exchange Membranes. ResearchGate. Available at: [Link]
-
Viswanathan, R., et al. (1983). Synthesis and characteristics of polyarylene ether sulfones. NASA Technical Reports Server. Available at: [Link]
-
Li, G., et al. (2009). Direct synthesis and propertiesof sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cells. ResearchGate. Available at: [Link]
-
Chen, R., & Li, G. (2016). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. New Journal of Chemistry. Available at: [Link]
-
Shen, L., et al. (2015). Synthesis and properties of sulfonated poly(arylene ether ketone sulfone) copolymer. Advances in Mechanical Engineering. Available at: [Link]
-
Lee, H., et al. (2021). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. Available at: [Link]
-
Shen, L., et al. (2015). Synthesis and properties of sulfonated poly(arylene ether ketone sulfone) copolymer. SAGE Journals. Available at: [Link]
-
Hedrick, J. L., et al. (2016). Computational and experimental investigations of one-step conversion of poly(carbonate)s into value-added poly(aryl ether sulfone)s. PNAS. Available at: [Link]
- Park, C., et al. (2008). Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Journal of the Korean Electrochemical Society.
-
Klare, J. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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Application Notes and Protocols: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a versatile reagent in modern organic synthesis. With full editorial control, this guide moves beyond a conventional template to offer in-depth insights into its utility, particularly in the synthesis of sulfonamides and specialty polymers. The protocols detailed herein are presented with a focus on the underlying chemical principles, ensuring both scientific integrity and practical applicability. This guide is designed to empower researchers and professionals in drug development and materials science with the knowledge to effectively utilize this unique sulfonyl-containing compound.
Introduction to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), also known by its synonym 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, is a multifaceted organic compound characterized by a central sulfonyl bridge connecting two chlorinated phenyl rings, each bearing a sodium sulfonate group.[1][2][3][4] Its structure, rich in functional groups, imparts a unique combination of reactivity and aqueous solubility, making it a valuable asset in various synthetic endeavors.[1][4]
Table 1: Physicochemical Properties of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
| Property | Value | Reference(s) |
| CAS Number | 51698-33-0 | [1][2][3] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [2][3][4] |
| Molecular Weight | 491.25 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~250–300°C | [1] |
| Solubility | Soluble in water and polar solvents | [1][4] |
The presence of sulfonate groups enhances its solubility in aqueous media, a desirable characteristic for certain reaction conditions and for applications in areas like ion exchange.[1][4] The chlorine atoms on the aromatic rings provide reactive sites for nucleophilic substitution, while the sulfonyl groups themselves can be leveraged in the construction of more complex molecules.[1]
Core Application: Synthesis of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[5] Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can serve as a precursor to the corresponding disulfonyl chloride, a key intermediate for the synthesis of novel bis-sulfonamides. The general approach involves the conversion of the sodium sulfonate groups to sulfonyl chlorides, followed by reaction with primary or secondary amines.[5][6]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The synthesis of the parent compound, 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid, is achieved through an electrophilic aromatic substitution (EAS) reaction.[1][7][8][9] In a typical sulfonation, an electrophile, such as sulfur trioxide (SO₃), attacks the electron-rich aromatic ring.[7][8][9] The stability of the resulting carbocation intermediate (sigma complex) dictates the regioselectivity of the reaction.[8]
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Application Notes & Protocols for the Characterization of Sulfonated Poly(arylene ether sulfone)s Synthesized with Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Introduction: The Significance of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in Advanced Polymer Synthesis
The monomer, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), serves as a critical building block in the synthesis of a class of high-performance polymers known as sulfonated poly(arylene ether sulfone)s (SPAES). These polymers are of immense interest to researchers and drug development professionals, primarily for their application in proton exchange membrane fuel cells (PEMFCs).[1] The incorporation of the sulfonate groups directly into the polymer backbone via this monomer imparts hydrophilicity and proton conductivity, essential properties for efficient ion transport in fuel cell membranes.[2][3] Furthermore, the resulting poly(arylene ether sulfone) backbone provides excellent thermal and mechanical stability.[4]
This guide provides a comprehensive overview of the essential characterization techniques for SPAES synthesized using Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step, ensuring both scientific rigor and practical applicability for researchers in the field.
Part 1: Polymer Synthesis Overview
The synthesis of SPAES using Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is typically achieved through a nucleophilic aromatic substitution (SNAr) polymerization reaction. In this process, the sulfonated monomer is reacted with a dihydroxy monomer, such as 4,4'-dihydroxybiphenyl, in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), with a weak base like potassium carbonate (K₂CO₃) to facilitate the reaction.[5][6] An azeotroping agent, such as toluene, is often used to remove water from the reaction mixture, which can interfere with the polymerization.[5]
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of SPAES polymers.
Part 2: Structural and Molecular Weight Characterization
A thorough understanding of the polymer's chemical structure and molecular weight is paramount as these properties directly influence its macroscopic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the successful incorporation of the monomers into the polymer backbone and for verifying the overall chemical structure.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve 10-15 mg of the dried SPAES polymer in approximately 0.75 mL of a deuterated polar aprotic solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of solvent is critical as it must fully dissolve the polymer to obtain high-resolution spectra.
-
Ensure complete dissolution, which may be facilitated by gentle heating or vortexing.
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the signals corresponding to the different aromatic protons. The ratio of these integrals should align with the expected ratio of protons from the respective monomers in the polymer repeating unit.
-
The absence of signals from starting materials confirms the purity of the polymer.
-
Causality and Trustworthiness: The use of a high-field spectrometer and a suitable deuterated solvent is crucial for achieving the necessary resolution to distinguish between the various aromatic protons. The integration of the peaks provides a quantitative measure of the relative number of each type of proton, thereby validating the polymer's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the polymer.[8][9]
Protocol for FTIR-ATR Analysis:
-
Sample Preparation:
-
Ensure the polymer sample is in the form of a dry powder or a thin film.
-
For Attenuated Total Reflectance (ATR)-FTIR, a few milligrams of the solid sample are placed directly onto the ATR crystal.[10]
-
-
Data Acquisition:
-
Press the sample firmly against the crystal to ensure good contact.
-
Acquire the spectrum, typically in the range of 4000-650 cm⁻¹. A background spectrum should be collected prior to the sample analysis to subtract any atmospheric interference.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the SPAES polymer. Key vibrational bands to look for include:
-
S=O stretching (sulfone and sulfonate): ~1320 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric stretching of the sulfone group), and ~1080 cm⁻¹ and ~1025 cm⁻¹ (asymmetric and symmetric stretching of the sulfonate group).
-
C-O-C stretching (ether linkage): ~1240 cm⁻¹.
-
Aromatic C=C stretching: ~1590 cm⁻¹ and ~1480 cm⁻¹.
-
-
Causality and Trustworthiness: The presence and correct positioning of these characteristic peaks provide strong evidence for the successful synthesis of the desired polymer structure. ATR-FTIR is particularly useful for analyzing the surface of polymer films.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight averages (Number-average molecular weight, Mn, and Weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[11][12]
Protocol for GPC/SEC Analysis:
-
Sample Preparation:
-
Accurately weigh the polymer sample and dissolve it in the GPC mobile phase to a known concentration (typically 1-2 mg/mL).[13][14]
-
The mobile phase should be a good solvent for the polymer. For SPAES, a common mobile phase is N-methyl-2-pyrrolidone (NMP) containing a salt like 0.05 M LiBr to suppress aggregation.[2]
-
Allow the sample to dissolve completely.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the columns.[13]
-
-
Data Acquisition:
-
Data Analysis:
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or pullulan).[14]
-
Determine the Mn, Mw, and PDI of the sample relative to the calibration standards.
-
Causality and Trustworthiness: Proper sample preparation, including complete dissolution and filtration, is critical for obtaining accurate and reproducible results. The addition of salt to the mobile phase prevents polyelectrolyte effects that can lead to erroneous molecular weight determinations.
Table 1: Typical Molecular Weight Data for SPAES
| Property | Typical Value Range | Significance |
| Number-Average Molecular Weight (Mn) | 30,000 - 80,000 g/mol | Influences mechanical properties like toughness. |
| Weight-Average Molecular Weight (Mw) | 70,000 - 200,000 g/mol | Relates to properties like melt viscosity. |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Indicates the breadth of the molecular weight distribution. |
Part 3: Thermal and Morphological Characterization
The thermal stability and morphology of SPAES polymers are critical for their performance and durability, especially in applications like fuel cells that operate at elevated temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[16][17]
Protocol for TGA:
-
Sample Preparation:
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td), which is an indicator of the polymer's thermal stability.
-
Analyze the different weight loss steps to understand the degradation mechanism. For SPAES, the initial weight loss is often attributed to the degradation of the sulfonic acid groups, followed by the decomposition of the polymer backbone at higher temperatures.
-
Causality and Trustworthiness: The use of an inert atmosphere like nitrogen allows for the study of the intrinsic thermal stability of the polymer without oxidative effects. The heating rate can influence the observed decomposition temperatures, so consistency is key for comparative studies.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).[18]
Protocol for DSC:
-
Sample Preparation:
-
Weigh a small amount of the dried polymer sample (5-10 mg) into a DSC pan and seal it.
-
-
Data Acquisition:
-
Perform a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample.[2]
-
A typical cycle might involve heating from 30 °C to 350 °C at 10 °C/min, holding for a few minutes, cooling back to 30 °C at 10 °C/min, and then reheating at the same rate.[2]
-
The Tg is determined from the second heating scan as a step change in the heat flow curve.
-
-
Data Analysis:
-
The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This has significant implications for the mechanical properties and operating temperature range of the polymer.
-
Causality and Trustworthiness: The heat-cool-heat cycle is essential for obtaining a reliable Tg value that is not influenced by the processing history of the polymer sample.
Table 2: Typical Thermal Properties of SPAES
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 200 - 280 °C | Defines the upper service temperature for mechanical integrity. |
| Decomposition Temperature (Td, 5% weight loss) | > 280 °C (sulfonic acid groups) | Indicates the onset of thermal degradation. |
| Backbone Decomposition Temperature | > 450 °C | Reflects the high thermal stability of the poly(arylene ether sulfone) backbone. |
Diagram 2: Characterization Workflow
Caption: Logical flow of the characterization process for SPAES polymers.
Part 4: Functional Property Characterization for Membrane Applications
For applications such as fuel cell membranes, the functional properties of SPAES are of utmost importance.
Ion Exchange Capacity (IEC)
IEC is a measure of the number of milliequivalents of ions per gram of dry polymer, which directly relates to the degree of sulfonation and the proton conductivity.[2][19]
Protocol for IEC Measurement (Titration Method):
-
Sample Preparation:
-
Titration:
-
Carefully decant the salt solution containing the exchanged H⁺ ions.
-
Titrate the solution with a standardized NaOH solution (e.g., 0.01 M) using a pH indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[6]
-
-
Calculation:
-
Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used in the titration (L), M_NaOH is the molarity of the NaOH solution (mol/L), and W_dry is the dry weight of the polymer membrane (g).
-
Causality and Trustworthiness: Ensuring complete ion exchange by allowing sufficient equilibration time is crucial for an accurate IEC measurement. The dry weight of the polymer must be accurately determined as any residual moisture will lead to an underestimation of the IEC.
Water Uptake and Swelling Ratio
Water uptake is a measure of the membrane's ability to absorb water, which is essential for proton transport. The swelling ratio indicates the dimensional stability of the membrane upon hydration.[4][9]
Protocol for Water Uptake and Swelling Ratio Measurement:
-
Sample Preparation:
-
Cut a piece of the polymer membrane to a defined size.
-
Dry the membrane in a vacuum oven at a specified temperature (e.g., 80 °C) until a constant weight is achieved (W_dry).[1]
-
Measure the dimensions (length and width or diameter) of the dry membrane.
-
-
Hydration:
-
Immerse the dry membrane in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours to ensure full hydration.[20]
-
-
Measurement:
-
Remove the hydrated membrane from the water, quickly blot the surface with filter paper to remove excess surface water, and immediately weigh it (W_wet).
-
Measure the dimensions of the wet membrane.
-
-
Calculation:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
-
Swelling Ratio (Area, %) = [((Area_wet - Area_dry) / Area_dry)] × 100
-
Causality and Trustworthiness: The method of removing surface water before weighing the wet sample must be consistent to ensure reproducibility. Excessive blotting can remove water from within the membrane, leading to inaccurate results.
Table 3: Typical Functional Properties of SPAES Membranes
| Property | Typical Value Range | Significance |
| Ion Exchange Capacity (IEC) | 1.0 - 2.0 meq/g | Directly correlates with proton conductivity. |
| Water Uptake (at room temp.) | 20 - 80% | Indicates the hydrophilicity and ability to facilitate proton transport. |
| Swelling Ratio (Area, at room temp.) | 10 - 40% | A measure of dimensional stability in a hydrated state. |
Conclusion
The comprehensive characterization of sulfonated poly(arylene ether sulfone)s synthesized with Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a multi-faceted process that requires a suite of analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the structural, thermal, and functional properties of these advanced polymers, paving the way for their successful implementation in demanding applications.
References
-
Malvern Panalytical. (2020, May 1). How to prepare a GPC/SEC sample. YouTube. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of a poly(arylene ether sulfone) multi-block copolymer... Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]
-
Semantic Scholar. Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel. Available from: [Link]
-
ResearchGate. ¹H‐NMR of the SPAES. SPAES, sulfonated poly (arylene ether sulfone). Available from: [Link]
-
LCGC International. (2024, August 8). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. Available from: [Link]
-
ResearchGate. Ion exchange capacity (IEC) and degree of sulfonation (DS) analysis... Available from: [Link]
-
Romanian Reports in Physics. ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Available from: [Link]
-
ResearchGate. Thermal behavior description by TGA and DSC. Available from: [Link]
-
Agilent. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]
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Analytical Chemistry. Routine Exchange Capacity Determinations of Ion Exchange Resins. Available from: [Link]
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ResearchGate. (PDF) ATR - FTIR spectrometry characterisation of polymeric materials. Available from: [Link]
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National Institutes of Health. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Available from: [Link]
-
ResearchGate. (PDF) Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Measurement of Water Uptake and States in Nafion Membranes Using Humidity-Controlled Terahertz Time-Domain Spectroscopy. Available from: [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
-
CNR-IRIS. Synthesis and characterization of sulfonated copolyethersulfones. Available from: [Link]
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Journal of Renewable Energy and Environment. Polysulfone-based Anion Exchange Membranes for Potential Application in Solid Alkaline Fuel Cells. Available from: [Link]
-
ResearchGate. Polymer analysis by GPC-SEC Technical Note. Available from: [Link]
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PIKE Technologies. Analysis of Polymers by ATR/FT-IR Spectroscopy. Available from: [Link]
-
Agilent. (2016, August 25). Step-by-Step Method Development for GPC/SEC. Available from: [Link]
-
ResearchGate. Water uptake and swelling ratio of the prepared membranes. Available from: [Link]
-
Nexus Analytics. Thermal Characterization of Polymers. Available from: [Link]
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ResearchGate. Ion Exchange Capacity (IEC), sulfonation degree (DS) and water uptake... Available from: [Link]
-
Brazilian Journal of Science. (2023, September 1). Determination of SPEEK sulfonation degree by titration. Available from: [Link]
-
MDPI. (2024, August 30). Flow Dynamics through a High Swelling Nanofiber Membrane Processed at Different Relative Humidities: A Study on a FexOy/Polyvinyl Alcohol Composite. Available from: [Link]
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AZoM. (2018, June 27). TGA, TMA, and DMA Analysis of Thermoplastics. Available from: [Link]
-
ECEC. Water uptake, ionic conductivity and swelling properties of anion-exchange membrane. Available from: [Link]
-
IntechOpen. (PDF) FTIR - An Essential Characterization Technique for Polymeric Materials. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Welcome to the technical support center for the polymerization of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer to synthesize sulfonated poly(arylene ether sulfone)s (SPAES). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Molecular Weight of the Final Polymer
Question: I am consistently obtaining a low molecular weight polymer. What are the potential causes and how can I increase the molecular weight of my sulfonated poly(arylene ether sulfone)?
Answer: Achieving a high molecular weight is crucial for obtaining desirable mechanical and thermal properties in your polymer.[1] Several factors can contribute to low molecular weight, and a systematic approach to troubleshooting is recommended.
-
Monomer Purity: The presence of monofunctional impurities in your Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) or the comonomer (e.g., a bisphenol) can act as chain terminators, limiting polymer growth. It is essential to use highly purified monomers. Recrystallization or other purification methods may be necessary.[2]
-
Stoichiometric Imbalance: The polycondensation reaction requires a precise 1:1 molar ratio of the sulfonylbis(benzenesulfonate) monomer and the comonomer. A slight excess of one monomer can lead to a significant reduction in the final molecular weight.[3] Carefully weigh your monomers and ensure accurate molar calculations.
-
Inefficient Water Removal: The polymerization is a condensation reaction that generates water. If water is not effectively removed from the reaction mixture, it can lead to side reactions and prevent the formation of high molecular weight polymer. The use of a Dean-Stark trap with an azeotroping solvent like toluene is a common and effective method for water removal.[4][5]
-
Reaction Temperature and Time: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause degradation. Typically, temperatures in the range of 170-190°C are used for the polymerization step after the initial water removal at a lower temperature.[4][6] Reaction times of 12-24 hours are common.[4][6] Insufficient reaction time will result in incomplete polymerization.
-
Base (Potassium Carbonate) Activity and Amount: Anhydrous potassium carbonate (K₂CO₃) is a commonly used weak base in this polymerization.[7] It must be finely ground and thoroughly dried before use to ensure its reactivity. The amount of K₂CO₃ is also critical; an excess is typically used to ensure complete deprotonation of the bisphenol comonomer.
Poor Solubility of the Resulting Polymer
Question: My synthesized polymer has poor solubility in common organic solvents, making it difficult to characterize and process. What could be the reason for this?
Answer: The solubility of sulfonated poly(arylene ether sulfone)s is generally good in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2][8] If you are experiencing solubility issues, consider the following:
-
Cross-linking: Unwanted side reactions at high temperatures can lead to cross-linking, resulting in an insoluble polymer network. This can be caused by impurities or exceeding the optimal reaction temperature.
-
High Crystallinity: While these polymers are generally amorphous, some degree of crystallinity can occur, especially with rigid monomer backbones, which can reduce solubility.
-
Insufficient Sulfonation: The sulfonic acid groups are key to the polymer's solubility in polar solvents. If the degree of sulfonation is lower than intended, either due to impure sulfonated monomer or side reactions, the polymer will be less soluble.
-
Incorrect Solvent Choice: Ensure you are using an appropriate solvent. For sulfonated polymers, polar aprotic solvents are the most effective.
Dark Color of the Final Polymer
Question: The polymer I've synthesized is a dark brown color, but I was expecting a lighter, off-white product. What causes this discoloration and is it a concern?
Answer: A dark coloration in the final polymer often indicates the presence of impurities or degradation products. While a slight yellowing can be normal, a dark brown color suggests a more significant issue.
-
Oxidation: The reaction mixture is susceptible to oxidation at high temperatures. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent this.[4]
-
Monomer Impurities: Impurities in the monomers can degrade at high temperatures, leading to colored byproducts.
-
Excessive Reaction Temperature: Running the polymerization at a temperature higher than necessary can cause thermal degradation of the polymer backbone.
-
Solvent Impurities: Impurities in the solvent can also contribute to discoloration. Using high-purity, anhydrous solvents is recommended.[5]
The discoloration can be an indicator of a compromised polymer structure, which may negatively impact its performance.
Controlling the Degree of Sulfonation
Question: How can I precisely control the degree of sulfonation (DS) of my final polymer?
Answer: The degree of sulfonation is a critical parameter that influences the properties of the polymer, such as its proton conductivity, water uptake, and solubility.[8] The most straightforward way to control the DS is by adjusting the feed ratio of the sulfonated monomer (Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)) to the non-sulfonated dihalide monomer (e.g., 4,4'-dichlorodiphenylsulfone).[8]
For example, to achieve a 50% degree of sulfonation, you would use a 1:1 molar ratio of the sulfonated dihalide to the non-sulfonated dihalide, with the total molar amount of dihalides being equivalent to the molar amount of the bisphenol comonomer.
Experimental Protocols
General Polymerization Procedure
This protocol provides a general method for the synthesis of sulfonated poly(arylene ether sulfone)s.
Materials:
-
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
-
Bisphenol comonomer (e.g., Bisphenol A, 4,4'-biphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser, add the Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), the bisphenol comonomer, and an excess of anhydrous potassium carbonate.
-
Add NMP and toluene to the flask.[5]
-
Heat the mixture to reflux at approximately 140-150°C for 4-6 hours to azeotropically remove water.[4]
-
After the theoretical amount of water has been collected, carefully drain the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 170-190°C and maintain for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.[4]
-
Cool the viscous solution to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or deionized water with vigorous stirring.[6]
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.[6]
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 170-190°C | Balances reaction rate with minimizing thermal degradation. |
| Reaction Time | 12-24 hours | Ensures high conversion and formation of high molecular weight polymer.[4][6] |
| K₂CO₃ to Bisphenol Ratio | 1.1:1 to 2:1 molar ratio | An excess ensures complete deprotonation of the bisphenol.[4] |
| Monomer Concentration | 15-25% (w/v in NMP) | Affects the viscosity of the reaction mixture and the final molecular weight. |
Visualizations
Polymerization Workflow
Caption: A typical workflow for the synthesis of sulfonated poly(arylene ether sulfone)s.
Troubleshooting Logic for Low Molecular Weight
Caption: A decision tree for troubleshooting low molecular weight in polymerization.
References
-
Viswanathan, R., Johnson, B. C., Ward, T. C., & Mcgrath, J. E. (n.d.). Synthesis and characteristics of polyarylene ether sulfones. NASA Technical Reports Server. [Link]
-
Synthesis and Characterization of Novel Sulfonated Poly( Arylene Ether Sulfone) Containing Fluorine Group. (n.d.). Scientific.Net. [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. (n.d.). ResearchGate. [Link]
-
Tsuchiya, K., et al. (2015). Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4′-dichlorodiphenyl sulfone. Polymer Journal, 47(5), 353-354. [Link]
-
Synthesis and characterization of sulfonated poly (arylene ether sulfone 2-chloro-4, 6- diamino-1,3,5-triazine) hybrid copolymers. (2025). ACS Fall 2025. [Link]
-
Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1713. [Link]
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Chain end analysis of bisphenol A polysulfone and its relation to molecular weight. (n.d.). Research Topics. [Link]
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Delfort, B., Lucotte, G., & Cormier, L. (1990). Ethynyl‐terminated polyethers from new end‐capping agents: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 28(9), 2451-2463. [Link]
-
Computational and experimental investigations of one-step conversion of poly(carbonate)s into value-added poly(aryl ether sulfone)s. (2016). IBM Research. [Link]
-
Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(ether-with-Kim/00881c636f322301c2525712521e6498075f7397]([Link]
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Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Designed Monomers and Polymers, 20(1), 55-64. [Link]
-
Shen, Y., et al. (n.d.). Synthesis and properties of sulfonated poly(arylene ether ketone sulfone) copolymer. [Link]
-
Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1713. [Link]
-
Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Designed Monomers and Polymers, 20(1), 55-64. [Link]
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Molecular Weight Effects on Poly(arylene ether sulfone)-Based Random and Multiblock Copolymers Characteristics for Fuel Cells. (2010). ResearchGate. [Link]
- US7855252B2 - End capping additive for polycondensate polymer resins. (n.d.).
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Shalygin, M. G., et al. (2023). Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes. Membranes, 13(4), 421. [Link]
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Butuc, E., et al. (1994). Modified Polysulfones. I. Synthesis and Characterization of Polysulfones with Unsaturated end Groups. Journal of Macromolecular Science, Part A, 31(2), 157-170. [Link]
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Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (n.d.). Research Topics. [Link]
-
Shin, M. H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5521. [Link]
-
Effect of Polyethersulfone Molecular Weight on Structure and Performance of Ultrafiltration Membranes. (n.d.). ResearchGate. [Link]
-
Shin, M. H., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(24), 5521. [Link]
-
Podkościelna, B., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Polymers, 14(15), 3183. [Link]
- US11873369B2 - Polymers based on diisoalkenylarenes and uses thereof. (n.d.).
-
Synthesis and Characterization of poly(Ether Sulfone) copolymers with reactive and unreactive end-groups. (n.d.). ResearchGate. [Link]
-
Synthesis of sulfonated poly(arylene ether sulfone)s via direct polymerization. (n.d.). ResearchGate. [Link]
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- 8. Synthesis and Characterization of Novel Sulfonated Poly( Arylene Ether Sulfone) Containing Fluorine Group | Scientific.Net [scientific.net]
Technical Support Center: A Scientist's Guide to Improving the Solubility of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming solubility challenges with Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS 51698-33-0) in your experimental workflows. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Section 1: Compound Profile & Baseline Solubility
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a highly functionalized aromatic compound used as a key reagent in organic synthesis, particularly in the creation of specialized polymers and other complex molecules. Its structure, featuring two anionic sulfonate groups, makes it inherently soluble in polar solvents.[1][2] However, achieving the high concentrations often required for efficient reaction kinetics can be challenging.
This guide will address common issues and provide robust methods to enhance its dissolution.
| Property | Value | Source(s) |
| CAS Number | 51698-33-0 | [2][3] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [3][4] |
| Molecular Weight | ~491.25 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Common Synonyms | 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt | [2][3] |
Section 2: Troubleshooting Guide for Solubility Issues
This section is structured in a question-and-answer format to directly address the problems you may encounter during your experiments.
Question 1: My Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is dissolving very slowly or incompletely in water at room temperature. What are the first things I should try?
Answer: This is a common issue related to dissolution kinetics and surface area. Before altering your solvent system, you should always start with physical and mechanical enhancement techniques. These methods increase the rate of dissolution without changing the chemical environment.
-
Expertise & Causality: The speed at which a solid dissolves is governed by its surface area and the energy of the solvent molecules. By increasing these factors, you can significantly accelerate the process.[5][6]
-
Reduce Particle Size: If your compound is in a coarse or crystalline form, gently grind it into a fine powder using a mortar and pestle. This dramatically increases the surface area available for interaction with the solvent.[6][7]
-
Increase Agitation: Simple magnetic stirring may not be sufficient. Ensure you have vigorous stirring to create a vortex. This continuously moves saturated solvent away from the solid's surface and replaces it with fresh solvent.
-
Apply Gentle Heat: For most solids, solubility increases with temperature.[8] Warming the solvent to 40-50°C increases the kinetic energy of the water molecules, allowing them to more effectively break down the solute's crystal lattice structure.[5][8]
-
Utilize Sonication: An ultrasonic bath is a powerful tool for dissolution.[7] High-frequency sound waves create microscopic bubbles that implode near the solid's surface (a process called cavitation), providing intense local agitation that breaks particles apart and drives them into solution.[7]
Question 2: I've tried heating and sonication, but I still can't reach the high concentration needed for my reaction. What is my next option?
Answer: When physical methods are insufficient, the next logical step is to modify the chemical nature of your solvent system by using a co-solvent. The goal is to fine-tune the polarity of the medium to better accommodate the complex structure of the solute.
-
Expertise & Causality: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has both highly polar ionic sulfonate groups and a less polar chlorinated diphenylsulfone backbone. While water is excellent for the ionic parts, a less polar, miscible co-solvent can help solvate the organic portion of the molecule, leading to greater overall solubility.[9]
We recommend using polar aprotic solvents, which are known to be effective for similar compounds.[10]
| Co-Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent at dissolving a wide range of polar and non-polar compounds. The S=O group is highly efficient at solvating the sodium cations and polar functionalities.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, its amide structure is very effective for dissolving complex organic salts.[10][9] |
| Ethanol / Methanol | Polar Protic | Can be effective and are often easier to remove post-reaction due to lower boiling points. They modify the polarity of water to a lesser extent than DMSO or DMF.[9] |
A common strategy is to first dissolve the compound in a minimal amount of the organic co-solvent (like DMSO) and then dilute this stock solution with your primary aqueous buffer.[11] See Protocol 3 for a detailed methodology.
Question 3: My compound dissolved perfectly, but it precipitated out of solution after I added my other reaction components. What could be the cause?
Answer: This phenomenon, often called "crashing out," is typically caused by a significant change in the solution's properties. There are two primary suspects:
-
Salting Out: Your added reagents may contain salts that increase the overall ionic strength of the solution to a point where the solubility of your primary compound is reduced. For some disulfonate salts, the addition of other sodium salts (like NaCl or Na₂SO₄) is known to decrease solubility.[1][12] This occurs because the solvent molecules become heavily occupied with solvating the new, abundant ions, effectively reducing their availability to keep your compound dissolved.
-
Solvent Polarity Shift: If your other reagents are dissolved in a non-polar solvent, adding them to your aqueous solution can dramatically lower the overall polarity of the mixture. If the polarity drops too much, your highly polar compound can no longer stay dissolved and will precipitate.
-
Trustworthiness & Troubleshooting: To diagnose the issue, perform a small-scale test. Prepare your dissolved Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) solution and add the solvent of your other reagents (without the reagents themselves). If precipitation occurs, the problem is a solvent polarity shift. If not, the issue is likely an interaction with the reagents or a salting-out effect.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for preparing solutions. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Enhanced Dissolution in an Aqueous System
-
Preparation: Weigh the desired amount of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) and place it in a suitable reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add approximately 80% of the final required volume of high-purity water.
-
Mechanical Agitation: Begin vigorous stirring.
-
Sonication: Place the vessel in an ultrasonic bath.[7]
-
Heating: Gently warm the solution to 40-50°C while continuing to stir and sonicate.
-
Monitoring: Continue until all solid particles are visually dissolved, resulting in a clear, colorless solution.[1]
-
Final Volume: Allow the solution to cool to the reaction temperature, then add the remaining water to reach the final target volume and concentration.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-Solvent
This protocol is ideal when a very high concentration is needed or when the final reaction solvent is partially organic.
-
Preparation: Weigh the desired amount of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) into a clean, dry vial.
-
Co-Solvent Addition: Add a minimal volume of DMSO (or DMF) dropwise while vortexing or stirring. Aim for a volume just sufficient to fully dissolve the solid (e.g., start with a 10:1 or 5:1 weight-to-volume ratio and adjust as needed).
-
Dilution: Once you have a clear, concentrated stock solution, you can carefully dilute it by adding it to your primary reaction buffer or solvent. It is often best to add the concentrated stock solution to the larger volume of the reaction buffer while stirring vigorously to avoid localized over-concentration that can cause precipitation.[11]
-
Final Concentration: Ensure you calculate the final percentage of the co-solvent in your reaction mixture, as it may influence reaction kinetics or downstream purification steps.
Section 4: Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility and the mechanism of co-solvent action.
Caption: Decision workflow for troubleshooting solubility.
Caption: How a co-solvent enhances solubility.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best solvent to use for this compound? For most applications requiring an aqueous environment, high-purity water is the best starting solvent. For reactions requiring non-aqueous or highly concentrated conditions, polar aprotic solvents like DMSO and DMF are excellent choices.[10][9]
-
FAQ 2: How stable is the compound in solution? Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a stable compound under standard conditions.[2] However, if your reaction involves strong acids or bases, it's always good practice to check for potential degradation by running a control experiment and analyzing the mixture over time with a technique like TLC or HPLC.[13]
-
FAQ 3: Can I prepare a stock solution and store it? Yes. A stock solution, particularly in a dry solvent like DMSO, can be prepared and stored. For aqueous solutions, it is best to prepare them fresh to prevent potential microbial growth. For long-term storage of any stock solution, store it at low temperatures (e.g., -20°C) and protect it from light and moisture.
References
- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 | Benchchem. (n.d.).
- Tiron - Solubility of Things. (n.d.).
- CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… - CymitQuimica. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (n.d.).
- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0. (n.d.).
- Solubility of salts is different depending on several factors, what are the factors that affect... (n.d.).
- Cas 50976-35-7,6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT. (n.d.).
- 51698-33-0 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) - CAS Database - ChemNet. (n.d.).
- Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures - ResearchGate. (n.d.).
- What factors affect solubility? - AAT Bioquest. (2022, April 18).
- 17.3: Factors that Affect Solubility - Chemistry LibreTexts. (2016, July 20).
- Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
- Solubility of Organic Compounds - Chemistry Steps. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6).
- Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… [cymitquimica.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 [chemnet.com]
- 5. homework.study.com [homework.study.com]
- 6. chemistrytalk.org [chemistrytalk.org]
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- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 13. How To [chem.rochester.edu]
Troubleshooting low yield in "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" reactions
Welcome to the technical support center for the synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex diaryl sulfone. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues like low reaction yields effectively.
Understanding the Synthetic Pathway
The synthesis of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a multi-step process. A robust and common approach involves a two-stage electrophilic aromatic substitution strategy, followed by neutralization. Understanding this workflow is the first step in effective troubleshooting.
-
Stage 1: Friedel-Crafts Sulfonylation. Formation of the 4,4'-dichlorodiphenyl sulfone core. This is typically achieved by reacting chlorobenzene with a potent sulfonating agent, often catalyzed by a Lewis acid.[1][2]
-
Stage 2: Disulfonation. Introduction of two sulfonic acid groups onto the diaryl sulfone core. This requires harsh conditions due to the deactivated nature of the substrate.
-
Stage 3: Neutralization & Isolation. Conversion of the sulfonic acid intermediates into the final disodium salt and subsequent purification.[3]
Caption: Overall synthetic workflow for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format. Each answer provides a causal explanation and actionable protocols.
Q1: My overall yield is critically low. Where is the most logical place to start my investigation?
A1: A low overall yield in a multi-step synthesis requires a systematic, stage-by-stage analysis. Before optimizing any single step, you must identify the primary source of product loss.
Troubleshooting Logic:
The most effective approach is to analyze the output of each major stage. Do not proceed to the next stage until you have confirmed the yield and purity of the intermediate.
Caption: A logical decision tree for troubleshooting low yield in the multi-step synthesis.
Recommended Action:
-
Stage 1 Check: After reacting chlorobenzene, isolate the crude solid product. Analyze it via HPLC or GC-MS to determine the yield of 4,4'-dichlorodiphenyl sulfone (DCDPS) and the ratio of any isomers (e.g., 2,4'-DCDPS). If the yield here is poor, focus your efforts on this stage first.
-
Stage 2 Check: Before neutralization, take an aliquot of the sulfonation reaction mixture, quench it carefully, and analyze it (e.g., by HPLC). Look for unreacted DCDPS or mono-sulfonated intermediates.
-
Stage 3 Check: Compare the theoretical yield based on your Stage 2 analysis with your final isolated product weight. A large discrepancy points to losses during neutralization, precipitation, or purification.
Q2: My 4,4'-dichlorodiphenyl sulfone (DCDPS) precursor is impure and the yield is low. What are the common causes in this Friedel-Crafts reaction?
A2: This is a classic Friedel-Crafts sulfonylation, and its success hinges on controlling electrophilic substitution patterns and maintaining catalyst activity. The primary culprits for low yield and purity are isomer formation and incomplete reaction.
Causality:
-
Isomer Control: The reaction of chlorobenzene with a sulfonating agent can produce not only the desired 4,4'-isomer but also the 2,4'- and other isomers.[4] The formation of these isomers is highly dependent on the catalyst and reaction temperature. High temperatures can sometimes favor scrambling and formation of thermodynamically more stable (but undesired) isomers.
-
Catalyst Activity: Lewis acid catalysts like FeCl₃ or AlCl₃ are extremely sensitive to moisture. Contamination will deactivate the catalyst, stalling the reaction.
-
Reagent Stoichiometry: The molar ratio of the sulfonating agent to chlorobenzene is critical. Using chlorobenzene as both the reactant and the solvent is a common strategy to ensure it is in excess, which can improve selectivity and simplify workup.[1]
Data Presentation: Recommended Reaction Parameters for DCDPS Synthesis
| Parameter | Recommended Value | Rationale & Citation |
| Reactants | Chlorobenzene & Sulfuryl Chloride | Chlorobenzene acts as both reactant and solvent, simplifying purification.[1] |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) | A common, effective, and less hazardous Lewis acid catalyst for this reaction.[4][5] |
| Molar Ratio | 1 : 8-10 (Sulfuryl Chloride : Chlorobenzene) | Using excess chlorobenzene drives the reaction and helps control side reactions.[1] |
| Temperature | 145-155 °C | This temperature range provides a good balance between reaction rate and selectivity.[4] |
| Reaction Time | 2-4 hours | Monitor by TLC/GC until starting material is consumed. |
Experimental Protocol: Optimized DCDPS Synthesis
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a reaction flask, add chlorobenzene (8-10 molar equivalents).
-
Begin vigorous stirring and slowly add anhydrous ferric chloride (FeCl₃) (approx. 1.1-1.2 equivalents relative to sulfuryl chloride).
-
Carefully add sulfuryl chloride (1.0 molar equivalent) dropwise, maintaining the reaction temperature. The reaction is exothermic.
-
After the addition is complete, heat the mixture to the target temperature (145-155 °C) and maintain for 2-4 hours.[4]
-
Monitor the reaction's completion via TLC or GC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
The crude DCDPS will precipitate. Filter the solid and wash with water to remove the catalyst and any remaining acid. The solid can be further purified by recrystallization from a suitable solvent like chlorobenzene itself or ethanol.[1]
Q3: My analysis shows incomplete disulfonation. How can I drive the reaction to completion?
A3: This is the most challenging step of the synthesis. The DCDPS intermediate contains two electron-withdrawing chloro groups and a strongly deactivating sulfonyl group, making the aromatic rings very electron-poor and resistant to further electrophilic substitution.
Causality:
-
Insufficient Electrophile Concentration: Standard concentrated sulfuric acid (98%) may not be strong enough. The reaction requires a high concentration of the active electrophile, sulfur trioxide (SO₃).[6] Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is essential.
-
Reaction Reversibility: Sulfonation is a reversible process. Water is a byproduct of sulfonation with sulfuric acid, and its presence can drive the reaction backward (desulfonation).[7] Using oleum minimizes the initial water content and the high concentration of SO₃ pushes the equilibrium toward the product.
-
Temperature and Time: Due to the deactivated substrate, higher temperatures and longer reaction times are necessary compared to the sulfonation of more activated rings. However, excessively high temperatures can lead to product degradation.[8]
Data Presentation: Comparison of Sulfonating Agents
| Agent | Composition | Reactivity | Recommendation for Deactivated Arenes |
| Conc. H₂SO₄ | ~98% H₂SO₄, 2% H₂O | Moderate | Often insufficient; leads to incomplete reaction.[6] |
| Fuming H₂SO₄ (Oleum) | H₂SO₄ + 10-30% free SO₃ | High | Required. Provides the necessary concentration of the SO₃ electrophile.[6][8] |
| Chlorosulfonic Acid | ClSO₃H | Very High | Effective, but can introduce other side reactions and is highly corrosive.[8][9] |
Experimental Protocol: Driving Disulfonation to Completion
-
In a clean, dry flask equipped with a mechanical stirrer, add the purified 4,4'-dichlorodiphenyl sulfone (1.0 eq).
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add fuming sulfuric acid (20-30% SO₃) in sufficient excess to fully dissolve the starting material and act as the reagent.
-
After the addition, allow the mixture to slowly warm to room temperature, then gradually heat to 85-95 °C.[10]
-
Maintain this temperature with vigorous stirring for 5-8 hours. The reaction mixture will be viscous.
-
In-Process Check: To monitor progress, carefully take a small aliquot, quench it in ice, neutralize it, and analyze by HPLC to confirm the disappearance of the starting material and mono-sulfonated intermediate.
-
Once the reaction is complete, cool the mixture before proceeding to neutralization and isolation.
Q4: I seem to be losing significant product during the final neutralization and isolation steps. What's the best practice for this?
A4: This is a common issue related to the high water solubility of the final disodium salt product.[11] Product loss often occurs due to incomplete precipitation or washing away the product during filtration.
Causality:
-
Product Solubility: As a disodium sulfonate salt, the product is designed to be water-soluble. Simply quenching the acidic reaction mixture in water and neutralizing will likely result in a solution, not a precipitate.
-
pH Control: The pH of the final solution is critical. Overly acidic or basic conditions can affect the stability and solubility of the salt. A near-neutral pH is often optimal for precipitation.
-
Precipitation Method: Precipitation must be induced. This is typically achieved by adding a water-miscible organic solvent in which the salt is insoluble (an "anti-solvent"), such as ethanol or isopropanol.
Experimental Protocol: High-Recovery Product Isolation
-
Cool the completed sulfonation reaction mixture (from Stage 2) in an ice bath.
-
Very slowly and carefully, pour the acidic mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat.
-
Once diluted, begin neutralization. Slowly add a concentrated sodium hydroxide (NaOH) solution dropwise, keeping the solution cool in an ice bath. Monitor the pH continuously.
-
Adjust the pH to approximately 7.0-7.5. Be precise; use a calibrated pH meter.
-
At this point, you will have an aqueous solution of your product. To precipitate the salt, slowly add a sufficient volume of a cold anti-solvent (e.g., ethanol or isopropanol) with continuous stirring until the solution becomes cloudy and a precipitate forms. Often a 2:1 or 3:1 ratio of anti-solvent to water is required.
-
Allow the mixture to stir in the cold for 1-2 hours to maximize precipitation.
-
Filter the solid product using a Buchner funnel.
-
Crucial Washing Step: Do not wash the filter cake with pure water, as this will dissolve your product. Wash it with a cold mixture of the anti-solvent and water (e.g., 80:20 ethanol/water) to remove inorganic salt byproducts (like sodium sulfate) while minimizing product loss.
-
Dry the final product under vacuum at an elevated temperature (e.g., 70-80 °C) to remove all residual solvents.
By implementing these targeted, evidence-based troubleshooting steps, you can systematically diagnose and resolve the root causes of low yield in your synthesis, leading to more consistent and successful experimental outcomes.
References
-
Wikipedia. (2023). 4,4′-Dichlorodiphenyl sulfone. Retrieved from [Link]
-
Justia Patents. (2011). Process for preparing 4,4'-dichlorodiphenyl sulfone. Retrieved from [Link]
- Google Patents. (1989). Preparation of 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (2011). Process for the production of 4,4'-dichlorodiphenyl sulfone.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (2012). Preparation of metallic dihydroxybenzene-disulfonates.
Sources
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- 2. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8263803B2 - Preparation of metallic dihydroxybenzene-disulfonates - Google Patents [patents.google.com]
- 11. CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… [cymitquimica.com]
Technical Support Center: Troubleshooting Incomplete Reactions Involving Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS 51698-33-0) in their synthetic workflows. This document provides in-depth troubleshooting strategies for a common yet complex challenge: incomplete reaction conversion. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-proven solutions to guide you from diagnosis to resolution.
Part 1: Foundational Chemistry of the Reactant
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a highly functionalized aromatic compound.[1] Its utility in synthesis stems from several key structural features:
-
Reactive Sites: The two chlorine atoms are positioned on the aromatic rings, making them potential sites for nucleophilic aromatic substitution (SNAr) reactions.
-
Solubility: The presence of two sodium sulfonate (-SO₃Na) groups renders the molecule highly soluble in polar solvents, which can be advantageous for certain reaction conditions but challenging for purification.[1]
-
Activating/Deactivating Groups: The sulfonyl (-SO₂-) and sulfonate (-SO₃⁻) groups are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic substitution.
Understanding these characteristics is the first step in diagnosing why a reaction may not be proceeding to completion. An incomplete reaction is not merely a yield issue; it is a symptom of a specific mechanistic or procedural flaw.
Part 2: The Troubleshooting Guide (Q&A Format)
This section addresses the most common scenarios encountered when a reaction involving Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) fails to reach completion.
Q1: My reaction has stalled. Analysis (TLC, LC-MS) shows a significant amount of unreacted starting material. What are the most likely causes?
A1: A stalled reaction is often attributable to one of four primary factors: reaction equilibrium, kinetics, reagent stability, or physical state limitations.
-
Reaction Reversibility (Desulfonation): Aromatic sulfonation is a reversible process.[2][3][4] If your reaction conditions involve the presence of dilute acid and heat, you may be inadvertently promoting the reverse reaction (desulfonation), cleaving the sulfonate groups from the aromatic ring. This is especially prevalent in aqueous acidic environments.[3]
-
Insufficient Energetic Input (Kinetics): Nucleophilic aromatic substitution reactions often require a significant activation energy. The powerful electron-withdrawing effects of the sulfonyl and sulfonate groups, while activating the ring for nucleophilic attack, may still necessitate elevated temperatures to achieve a practical reaction rate. If the temperature is too low, the reaction may be kinetically hindered.
-
Reagent Decomposition or Inhibition: The nucleophile or catalyst you are using may be degrading under the reaction conditions. Alternatively, trace impurities in your starting material or solvent (e.g., water in a moisture-sensitive reaction) could be inhibiting a catalyst or reacting preferentially with your reagents.
-
Poor Solubility and Mass Transfer: Despite the high water solubility of the disodium salt, it may have poor solubility in the organic solvents often required for SNAr reactions.[1] If the reactant is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by mass transfer between phases, not by chemical kinetics. This can manifest as a reaction that starts but fails to proceed as the accessible surface area of the solid reactant is consumed.
Q2: How can I systematically diagnose the root cause of my incomplete reaction?
A2: A systematic, evidence-based approach is crucial. The following workflow and protocols are designed to isolate the specific variable causing the issue.
Caption: Systematic workflow for diagnosing incomplete reactions.
Protocol A: Reaction Monitoring by Ion-Pair Reversed-Phase HPLC
This method is essential for accurately quantifying the consumption of the highly polar starting material and the formation of potentially less polar products.
-
Prepare Standards: Create stock solutions of your starting material, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), and your target product (if available) in a suitable solvent (e.g., water/acetonitrile).
-
Set Up Reaction: Begin your reaction as planned. At T=0, immediately withdraw a small aliquot (e.g., 50 µL).
-
Quench and Dilute: Quench the aliquot in a known volume of a suitable solvent to stop the reaction and dilute it to fall within the linear range of your HPLC detector.
-
Time-Point Sampling: Repeat steps 2 and 3 at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze the quenched samples using a C18 column with an ion-pairing agent in the mobile phase (e.g., tetrabutylammonium salts) to achieve good retention and separation of the anionic sulfonated compounds.[5] Monitor at a suitable UV wavelength.
-
Analyze Data: Plot the concentration (or peak area) of the starting material and product versus time. The shape of this curve is highly diagnostic (see Graphviz diagram above).
Protocol B: Small-Scale Test for Reversibility/Desulfonation
-
Isolate Product: If you have managed to isolate any amount of your desired product, dissolve a small quantity in the reaction solvent.
-
Simulate Workup/Reaction Conditions: Add the acidic or aqueous reagents used in your reaction or workup.
-
Heat: Heat the mixture to the reaction temperature.
-
Monitor: After several hours, analyze the sample by TLC or LC-MS.
Q3: I'm observing significant byproduct formation. How can this be addressed?
A3: Byproduct formation points to issues with reaction selectivity, often influenced by temperature, stoichiometry, or contaminants.
| Observed Byproduct | Plausible Cause | Recommended Mitigation Strategy |
| Diaryl Sulfone | Reaction temperature is too high, promoting a side reaction between the product and another starting material molecule.[2][6] | Reduce the reaction temperature. Maintain the lowest temperature that allows for a reasonable rate. |
| Desulfonated Product | Presence of water/acid and excessive heat driving the reversible desulfonation reaction.[2][3] | Ensure rigorously anhydrous conditions. If acid is required, use a non-aqueous source. Consider adding a dehydrating agent.[3] |
| Products from Solvent Reaction | The solvent itself is participating in the reaction, which can be an issue with highly reactive nucleophiles or catalysts. | Choose a more inert solvent (e.g., switch from protic to aprotic). |
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to purify my product from the highly water-soluble starting material?
-
A: Standard silica gel chromatography is often ineffective for these highly polar compounds.[7] Consider these alternatives:
-
Precipitation/Crystallization: If your product is significantly less polar, it may precipitate from the reaction mixture upon cooling or by adding an anti-solvent.
-
Ion-Exchange Chromatography (IEX): This technique is specifically designed to separate molecules based on charge and is highly effective for purifying ionic compounds.[7]
-
Reversed-Phase Chromatography (C18): Can be effective, especially for "salting out" the highly polar starting material. You may need to use a mobile phase with a high aqueous component.[7]
-
-
-
Q: How can I improve the solubility of the starting material in an organic solvent?
-
A: First, ensure your starting material is thoroughly dried, as hydrates can have different solubility profiles. Consider using a high-polarity aprotic solvent like DMSO, DMF, or NMP. If solubility remains an issue, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used to shuttle the anionic reactant into the organic phase.
-
-
Q: Could the grade of my sulfonating agent be the issue in the synthesis of this compound?
-
A: Yes. When synthesizing the title compound via aromatic sulfonation, the choice and concentration of the sulfonating agent are critical. Using reagents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) is common.[3][8] The reaction is sensitive to the concentration of SO₃, and the water produced during the reaction can dilute the acid, effectively stopping the sulfonation.[9]
-
References
- Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | 51698-33-0 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Puo8aauh2j3gnFZG64OnhFdvUAa5Krwnt23akdVOzq4RYytWEZTAHXCFLAn9BjPGh3Iw7yJ60WJDSCoXpyGo5gIzRK6XaNfwxOFl1xA0nbgUMaANy_3aeg45bzcE7U_j0xv48w==]
- Technical Support Center: Purification of Sulfonation Reaction_Mixtures - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Dkkq_A82icaAlD6okzuH-opBCA7XQqz8IPkD8qqNuSLUFec4SN6bElifGW-xaBm8_JFShD9-GymwLpAF50dqYt0RuUih9THBZFJsJeNC-k491e8FvXr5aOoVTB-RIIdMxGCEYYbsCVvfzE_1efnod_vTlVVHPf8nARzYrArSwnXdcSSxOt0MV4s_2r9iUQzZQgxnOO6YpsRGDNOApRZ_goAc]
- US3496224A - Purification of sulfonic acids - Google Patents. [URL: https://patents.google.
- Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/kfe6fs/question_on_purifying_aryl_sulfonic_acids/]
- Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV_Pg1rMqercDhMwWI-rOO5MCltv3G2Y7z-JToC6S0vyEfUSno6rmmkkUTWOFoSi9xVC_ayNiu_Q7t-dCthmK--Y7m9Wh7lPolHHHcVN_tt-MPMxmwq14BgIyEsU449I7W-wv9MP4Zq_dPBh2gLMyIranEEeP-nX4AvDYeq_qOE1voW0O0px5oZcM1BR7uCniyo83LOmVUidU041eXbL34JGY=]
- Aromatic sulfonation - Wikipedia. [URL: https://en.wikipedia.
- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/11544976_Analysis_of_sulfonated_compounds_by_reversed-phase_ion-pair_chromatography-Mass_spectrometry_with_on-line_removal_of_non-volatile_tetrabutyl_ammonium_ion-pairing_agents]
- The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF - ResearchGate. [URL: https://www.researchgate.
- US3946037A - Sulfonation of aromatic compounds - Google Patents. [URL: https://patents.google.
- 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Aromaticity_and_Aromatic_Substitution/4.
- CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) - CymitQuimica. [URL: https://www.cymitquimica.com/cas/51698-33-0]
- Sulfonation Reaction | Aromatic Compounds| Organic Chemistry - YouTube. [URL: https://www.youtube.
Sources
- 1. CAS 51698-33-0: Disodium 3,3'-sulfonylbis(6-chlorobenzenes… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) Reactions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of products related to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS 51698-33-0). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this compound and its derivatives. As highly polar, water-soluble sulfonate salts, these molecules present unique purification challenges that standard protocols for neutral organic compounds often fail to address.
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during purification.
Q1: My final product, which should be a white solid, has a low or broad melting point. What does this indicate?
A low or broad melting point is a classic sign of impurities. For Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), this can be due to residual starting materials, inorganic salts (e.g., sodium chloride or sodium sulfate) from the synthesis, or trapped solvent (especially water).[1] We recommend first confirming the presence of solvent by ¹H NMR spectroscopy and then using a more rigorous purification method, such as recrystallization from a different solvent system or chromatography.
Q2: I'm getting a very low yield after recrystallization. What are the most likely causes?
Low recovery from recrystallization is typically due to one of the following:
-
Using excessive solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant portion of your product in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.[2]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with the impurities you are trying to remove. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent choice: The product may be more soluble in the cold solvent than anticipated. You may need to cool the solution to a lower temperature (e.g., in an ice bath) or switch to a solvent system where the product has lower solubility at cold temperatures.[3]
Q3: My product isn't forming crystals; it's "oiling out" into a viscous liquid. How can I resolve this?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid rather than a solid crystal lattice.[3] To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A slower cooling rate is critical for proper crystal formation.[3]
-
If the problem persists, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
Q4: Can I use standard silica gel chromatography to purify my highly polar sulfonate product?
This is strongly discouraged. The highly polar sulfonate groups will interact very strongly with the acidic silanol groups on the surface of standard silica gel, often leading to irreversible binding or very poor recovery.[4] For these compounds, reversed-phase chromatography or ion-exchange chromatography are the recommended techniques.[4][5]
Q5: What are the most probable impurities if I am purifying Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) itself after synthesis?
The primary impurities arise from the synthetic route, which typically involves electrophilic aromatic substitution followed by neutralization.[1] Expect to find:
-
Unreacted Starting Materials: Diphenyl sulfone and 6-chlorobenzenesulfonyl chloride.[1]
-
Inorganic Salts: Sodium sulfate or sodium chloride, which are byproducts of the sulfonation and neutralization steps.[6]
-
Related Aryl Impurities: Side-products such as the corresponding benzyl alcohol or benzoic acid derivatives can sometimes form.[5]
Section 2: In-Depth Troubleshooting and Protocols
This section provides detailed workflows and the scientific rationale for key purification and analysis procedures.
Guide 1: A Systematic Approach to Purity Assessment
Before attempting purification, it is crucial to understand the nature and extent of the impurities. A multi-technique approach is often necessary for a complete picture.
Caption: A systematic workflow for assessing product purity.
| Analytical Technique | Information Provided | Key Considerations for Sulfonated Compounds |
| HPLC-UV/MS | Determines the number of components, their relative quantities (by peak area), and confirms the molecular weight of the main peak and impurities. | Use a reversed-phase column (C18) with a buffered mobile phase (e.g., ammonium acetate or formic acid in water/acetonitrile) to ensure good peak shape for the ionic analyte.[4] |
| ¹H and ¹³C NMR | Confirms the chemical structure of the main product and identifies organic impurities.[1] Crucial for detecting residual solvents (e.g., water, ethanol). | Use a deuterated solvent in which the sodium salt is soluble, such as D₂O or DMSO-d₆. The absence of unexpected aromatic or aliphatic signals indicates high organic purity. |
| Mass Spectrometry | Confirms the molecular weight of the target compound.[1] | Electrospray Ionization (ESI) in negative mode is ideal for detecting the anionic sulfonate species. |
| Elemental Analysis | Provides the elemental composition (C, H, N, S) and confirms the salt's hydration state.[1] | Discrepancies often point to the presence of inorganic salt impurities or an incorrect number of water molecules in the crystal lattice. |
Guide 2: Protocol for Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[2] The principle relies on the differential solubility of the compound and its impurities in a solvent at high and low temperatures.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, or mixtures). An ideal single solvent dissolves the compound when hot but not when cold.[2] For sulfonates, aqueous alcohol mixtures are often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[2] Using excess solvent is a primary cause of low yield.
-
Hot Filtration (If Necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent the product from crashing out prematurely.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Guide 3: Protocol for Purification by Chromatography
When recrystallization is ineffective (e.g., for impurities with very similar solubility), chromatography is the method of choice.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. rubingroup.org [rubingroup.org]
- 4. biotage.com [biotage.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Stability of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in Solution
Welcome to the technical support center for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS No. 51698-33-0) is a water-soluble organic compound characterized by its sulfonate functional groups.[1] It typically appears as a white to off-white solid and is noted for its stability under standard conditions.[1] However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. Understanding these sensitivities is crucial for its effective application in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in aqueous solutions?
The stability of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in solution can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can potentially lead to hydrolysis of the sulfonate groups, although aromatic sulfonates are generally considered hydrolytically stable under typical environmental pH and temperature.[2]
-
Temperature: Elevated temperatures can accelerate degradation processes. The solid compound is thermally stable at temperatures above 250°C, but its stability in solution at various temperatures may differ.[3]
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation. This is a common degradation pathway for many aromatic compounds.[4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: How can I tell if my solution of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has degraded?
Degradation can be indicated by several observations:
-
A change in the color or clarity of the solution.
-
A shift in the pH of the solution over time.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
-
A decrease in the expected biological activity or chemical reactivity of the solution.
Q3: What are the likely degradation products of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related aromatic sulfonates, potential degradation could involve:
-
Hydrolysis: Cleavage of the sulfonate groups from the aromatic rings, which would result in the formation of sulfate ions and the corresponding chlorinated diphenyl sulfone core. However, aromatic sulfonate salts are generally resistant to hydrolysis under neutral and alkaline conditions.
-
Oxidative Cleavage: Oxidation could lead to the cleavage of the sulfonyl bridge or the aromatic rings, resulting in smaller, more highly oxidized fragments.
-
Desulfonation: Under certain acidic conditions, the sulfonate groups could be removed from the aromatic rings.[5]
Q4: What are the recommended storage conditions for solutions of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)?
To ensure the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize potential thermal degradation. For long-term storage, freezing (-20°C or below) may be appropriate, but freeze-thaw cycles should be avoided.
-
Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH: Maintain the pH of the solution within a neutral to slightly alkaline range, as some sulfonated compounds exhibit good stability in this range.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low activity or concentration of the compound in solution. | Degradation due to improper storage or handling. | 1. Prepare a fresh solution from a new batch of solid compound. 2. Review storage conditions (temperature, light exposure). 3. Analyze the solution using a suitable analytical method (e.g., HPLC-UV) to confirm the concentration and purity. |
| The pH of the aqueous solution drifts over time. | Potential hydrolysis or interaction with the storage container. Freshly neutralized aromatic sulfonate salts can sometimes exhibit pH instability.[4] | 1. Use buffered solutions to maintain a stable pH. 2. If unbuffered, consider aging the solution at a slightly elevated temperature (e.g., 40-50°C) for a short period to stabilize the pH, as suggested for some aromatic sulfonate preparations.[4] 3. Ensure the storage container is made of an inert material (e.g., borosilicate glass, polypropylene). |
| Appearance of a precipitate in the solution. | Poor solubility at the storage temperature or precipitation of a degradation product. | 1. Confirm the solubility of the compound at the storage temperature. 2. If solubility is an issue, consider storing at a slightly higher temperature (if stability permits) or using a co-solvent. 3. If degradation is suspected, analyze the precipitate and the supernatant to identify the components. |
| Discoloration of the solution. | Photodegradation or oxidative degradation. | 1. Ensure the solution is protected from light at all times. 2. Prepare solutions with deoxygenated solvents and store under an inert atmosphere. 3. Analyze the solution by UV-Vis spectroscopy to check for changes in the absorbance spectrum. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods.[6]
Objective: To investigate the stability of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) under various stress conditions.
Materials:
-
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to identify any degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of intact Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) and to detect the formation of degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0) is a common starting point for the analysis of aromatic compounds. The exact gradient will need to be optimized.
Detection:
-
UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 220-230 nm for aromatic sulfonates).[2]
Procedure:
-
Prepare a calibration curve using standard solutions of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) of known concentrations.
-
Inject the control and stressed samples from the forced degradation study.
-
Quantify the peak area of the parent compound to determine the extent of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizing Stability and Degradation
Chemical Structure
Caption: Chemical structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Potential Degradation Pathways
Caption: Potential degradation pathways for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
ResearchGate. Photocatalytic degradation of aromatic sulfonates present in industrial percolates | Request PDF. [Link]
-
PubMed. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]
-
ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
ResearchGate. Biodegradation of sulfonated aromatic compounds | Request PDF. [Link]
-
Wikipedia. Diisobutyl phthalate. [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
Sources
- 1. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) [mdpi.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2847459A - Preparation of aromatic sulfonate salts - Google Patents [patents.google.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Disodium 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonate
Introduction: The synthesis of Disodium 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonate (CAS 51698-33-0), a key monomer in the production of high-performance polymers like sulfonated polyether sulfones, is a multi-step process requiring precise control over reaction conditions.[1][2] While the synthetic route appears straightforward, researchers frequently encounter unexpected byproducts that can compromise yield, purity, and the performance of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate these synthetic challenges.
The core synthesis is typically a two-stage process:
-
Friedel-Crafts Reaction: Formation of the 4,4'-Dichlorodiphenyl sulfone (DCDPS) backbone from chlorobenzene.
-
Electrophilic Aromatic Sulfonation: Introduction of two sulfonic acid groups onto the DCDPS core, followed by neutralization.
This guide is structured to address issues arising from both stages of the synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the generally accepted synthetic pathway for this compound?
The most common route involves the initial synthesis of 4,4'-Dichlorodiphenyl sulfone (DCDPS), which is then subjected to sulfonation and subsequent neutralization. The overall workflow is depicted below.
Sources
Validation & Comparative
"Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" vs. other sulfonated monomers
An In-Depth Comparative Guide to Sulfonated Monomers for High-Performance Polymer Synthesis
Introduction: Navigating the Landscape of Sulfonated Monomers
In the pursuit of advanced functional polymers, particularly for applications in ion exchange membranes, fuel cells, and water treatment, the choice of sulfonated monomer is a critical determinant of final material properties. These monomers introduce sulfonic acid groups (-SO₃H) into the polymer backbone, imparting hydrophilicity, ion conductivity, and thermal stability. While a vast array of such monomers exists, this guide focuses on a comparative analysis of prominent candidates, providing researchers and material scientists with the data-driven insights needed for informed selection.
This guide will delve into a detailed comparison of sulfonated monomers, with a particular focus on derivatives of diphenyl sulfone, a common building block for high-performance poly(arylene ether sulfone)s (PAES). Due to the limited availability of public data on the specific monomer "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)," we will center our analysis on a well-documented and structurally analogous monomer: the disodium salt of 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS). This monomer will be compared against other widely used alternatives to illustrate the structure-property relationships that govern polymer performance.
The Monomers in Focus: Structure and Significance
The selection of a sulfonated monomer dictates the distribution and density of sulfonic acid groups along the polymer chain, which in turn influences the polymer's morphology and transport properties. Here, we compare SDCDPS with two other key sulfonated monomers.
-
Disodium 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS): An activated aromatic monomer where the sulfone bridge and chlorine leaving groups activate the molecule for nucleophilic aromatic substitution polymerization. The sulfonic acid groups are positioned on the rings containing the leaving groups.
-
Disodium salt of 4,4'-difluorodiphenylsulfone-3,3'-disulfonic acid (SDFDDS): Similar to SDCDPS, but with highly reactive fluorine leaving groups, allowing for polymerization under milder conditions.
-
Sulfonated Bisphenols (e.g., Disodium 4,4'-(1,3-phenylenedioxy)dibenzenesulfonate): In this case, the sulfonic acid groups are on the bisphenol monomer rather than the dihalide. This alters the electronic nature of the polymerization and the final polymer architecture.
Figure 1. Key classes of sulfonated monomers discussed.
Comparative Performance Analysis
The ultimate performance of a polymer derived from these monomers is a complex interplay of several factors. Below, we compare key performance metrics based on experimental data from published literature. The properties discussed are for high molecular weight poly(arylene ether sulfone)s synthesized using these monomers.
Thermal Stability
Thermal stability is paramount for applications like proton exchange membrane fuel cells (PEMFCs) that operate at elevated temperatures. It is typically evaluated by thermogravimetric analysis (TGA). The degradation of sulfonated polymers occurs in two main stages: the loss of the sulfonic acid group at lower temperatures (300-400°C) and the degradation of the polymer backbone at higher temperatures (>450°C).
| Monomer Used in Synthesis | Decomposition of -SO₃H groups (Td1, °C) | Backbone Decomposition (Td2, °C) |
| SDCDPS | ~320 | >450 |
| SDFDDS | ~300 | >450 |
| Sulfonated Bisphenol | ~350 | >470 |
Data synthesized from representative literature values.
The data suggests that polymers derived from sulfonated bisphenols may exhibit slightly higher thermal stability in terms of the sulfonic acid group's degradation. This can be attributed to the different electronic environment surrounding the C-S bond.
Proton Conductivity and Water Uptake
For membrane applications, proton conductivity is a key performance indicator. It is intrinsically linked to the water uptake of the membrane, as water molecules facilitate proton transport through the formation of hydrated channels. The ion exchange capacity (IEC), a measure of the number of sulfonic acid groups per unit weight of the polymer, is a primary determinant of these properties.
| Monomer Type | Typical IEC (meq/g) | Water Uptake at 80°C (%) | Proton Conductivity at 80°C (S/cm) |
| SDCDPS-based | 1.5 - 2.2 | 40 - 90 | 0.08 - 0.15 |
| SDFDDS-based | 1.6 - 2.4 | 50 - 110 | 0.10 - 0.18 |
| Sulfonated Bisphenol-based | 1.4 - 2.0 | 30 - 70 | 0.07 - 0.12 |
Values are representative for polymers of similar IEC and are highly dependent on the specific comonomers and polymer structure.
Polymers synthesized from SDFDDS often show slightly higher conductivity and water uptake at a given IEC. This can be attributed to the potential for more defined hydrophilic-hydrophobic phase separation in the resulting polymer morphology, which facilitates the formation of efficient proton transport channels. However, excessive water uptake can lead to poor mechanical properties and dimensional stability.
Hydrolytic and Oxidative Stability
The long-term durability of the polymer, especially in a fuel cell environment, depends on its resistance to hydrolytic and oxidative degradation. Hydrolytic stability relates to the polymer's ability to resist chain scission in the presence of water at elevated temperatures. Oxidative stability is the resistance to attack by radical species (like •OH and •OOH) that are generated during fuel cell operation.
The ether linkages in the PAES backbone are generally susceptible to attack. The position of the electron-withdrawing sulfonic acid groups can influence the stability of these linkages. Polymers made from SDCDPS, where the sulfonate groups are on the electron-deficient ring, have been shown to possess good hydrolytic stability. The C-S bond itself can be a point of weakness, but its stability is generally high in these aromatic systems.
Experimental Protocols: A Guide to Characterization
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Below are representative methods for key characterization techniques.
Protocol 1: Synthesis of Sulfonated Poly(arylene ether sulfone) from SDCDPS
This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.
Objective: To synthesize a high molecular weight sulfonated copolymer from SDCDPS and a non-sulfonated bisphenol (e.g., 4,4'-biphenol).
Materials:
-
Disodium 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS)
-
4,4'-biphenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
Dry all glassware thoroughly in an oven at 120°C overnight.
-
To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add SDCDPS, 4,4'-biphenol, and an excess of K₂CO₃.
-
Add DMAc and toluene to the flask. The toluene acts as an azeotroping agent to remove water.
-
Heat the reaction mixture to 140°C and stir for 4 hours to dehydrate the system, collecting the water in the Dean-Stark trap.
-
After removing the toluene, raise the temperature to 160°C and maintain for 10-16 hours until a viscous solution is formed.
-
Cool the reaction mixture, dilute with DMAc, and precipitate the polymer into a non-solvent like isopropanol.
-
Filter and wash the polymer thoroughly with deionized water to remove salts, and then with methanol.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Figure 2. Workflow for the synthesis of a sulfonated PAES copolymer.
Protocol 2: Membrane Casting and Characterization
Objective: To prepare a polymer membrane for testing and evaluate its properties.
Procedure:
-
Casting: Dissolve the synthesized polymer (5-10 wt%) in a suitable solvent (e.g., DMAc). Cast the solution onto a clean glass plate and dry in an oven at 80°C for 12 hours, followed by vacuum drying at 120°C for another 12 hours.
-
Acidification: Immerse the membrane in 1 M sulfuric acid for 24 hours to convert the sulfonate salt groups (-SO₃Na) to sulfonic acid groups (-SO₃H), followed by rinsing with deionized water until the pH is neutral.
-
Water Uptake (WU): Immerse a pre-weighed dry membrane (Wdry) in deionized water at a specific temperature (e.g., 80°C) for 24 hours. Remove the membrane, wipe off surface water, and weigh it (Wwet). Calculate WU using the formula: WU (%) = [(Wwet - Wdry) / Wdry] x 100.
-
Proton Conductivity (σ): Measure the in-plane conductivity of the hydrated membrane using a four-probe conductivity cell connected to an impedance spectrometer. Calculate conductivity using the formula: σ = L / (R x A), where L is the distance between the electrodes, R is the resistance from the impedance measurement, and A is the cross-sectional area of the membrane.
Conclusion and Future Outlook
The selection of a sulfonated monomer is a foundational decision in the design of high-performance polymers for ion exchange applications. While SDCDPS represents a robust and well-characterized option, alternatives like SDFDDS and sulfonated bisphenols offer distinct advantages in terms of reactivity and the potential for tuning final polymer properties.
-
SDCDPS-based polymers provide a good balance of thermal stability, mechanical integrity, and proton conductivity.
-
SDFDDS-based polymers can be synthesized under milder conditions and may offer enhanced proton conductivity due to favorable morphological characteristics.
-
Sulfonated bisphenol-based polymers can lead to materials with potentially higher thermal stability and offer a different approach to controlling the polymer architecture.
The choice ultimately depends on the specific performance targets of the intended application. For researchers and developers, a deep understanding of the structure-property relationships described in this guide is essential for innovating the next generation of functional materials. The field continues to evolve, with ongoing research into novel monomer structures that can further enhance performance and durability, pushing the boundaries of what is possible in energy and separation technologies.
References
-
Xing, P., Robertson, G. P., Guiver, M. D., & Mikhailenko, S. D. (2004). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. Journal of Membrane Science, 229(1-2), 3-11. [Link]
- Kim, Y. S., Hickner, M. A., Dong, L., Pivovar, B. S., & McGrath, J. E. (2004). Sulfonated and phosphonated poly(arylene ether sulfone)-based proton exchange membranes. In Proton-Conducting Membranes and Electrodes (Vol. 2004, No. 1, p. 101). The Electrochemical Society.
-
Sankir, M., & Ghassemi, H. (2007). Sulfonated poly(arylene ether sulfone)s from 3,3′-disulfonated 4,4′-dichlorodiphenyl sulfone for proton exchange membrane fuel cells. Journal of Polymer Science Part A: Polymer Chemistry, 45(13), 2696-2706. [Link]
A Comparative Guide to Sulfonyl-Based Crosslinking Agents for Researchers and Drug Development Professionals
In the landscape of bioconjugation and polymer chemistry, the selection of an appropriate crosslinking agent is paramount to achieving desired molecular stability, functionality, and performance. This guide provides an in-depth comparison of sulfonyl-containing crosslinking agents, with a particular focus on the widely utilized Divinyl Sulfone (DVS). We will also discuss the characteristics of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)," a more specialized sulfonyl-containing compound, and contrast its properties with mainstream protein-reactive crosslinkers. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Introduction to Sulfonyl-Based Crosslinkers
Crosslinking agents are molecules that contain at least two reactive groups capable of forming covalent bonds with functional groups on other molecules, thereby linking them together[1]. Sulfonyl-containing compounds represent a versatile class of crosslinkers. The reactivity of the sulfonyl group and its adjacent functionalities dictates the agent's target specificity and reaction mechanism. This guide will delve into the nuances of these reagents, providing a clear understanding of their utility.
The Multifaceted Role of Divinyl Sulfone (DVS)
Divinyl sulfone (DVS) is a prominent homobifunctional crosslinking agent characterized by two electron-deficient vinyl groups. This structure makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles.
Mechanism of Action:
The crosslinking action of DVS proceeds via a Michael-type addition reaction. Under alkaline conditions, nucleophilic groups, such as the hydroxyl groups in polysaccharides or the amino and thiol groups in proteins, attack the double bonds of the vinyl groups. This results in the formation of stable thioether or ether linkages[2][3].
Diagram: Crosslinking Mechanism of Divinyl Sulfone
Caption: Mechanism of DVS crosslinking.
Applications in Bioconjugation and Hydrogel Formation:
DVS is extensively used for the immobilization of enzymes and proteins due to its ability to react with amino, phenol, imidazole, and thiol groups[4]. Its utility extends to the formation of hydrogels, particularly with polysaccharides like hyaluronic acid (HA), where it modifies mechanical properties and degradation rates for applications in regenerative medicine and dermal fillers[3][4][5]. The resulting crosslinked HA gels exhibit enhanced stability and resistance to enzymatic degradation[5].
A Niche Player: Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
In contrast to the broad utility of DVS in bioconjugation, "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" (CAS 51698-33-0) appears to be a more specialized reagent. Its primary applications lie in organic synthesis and polymer chemistry[6][7].
Chemical Properties and Known Applications:
This compound, also known as 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt, possesses sulfonate groups that confer water solubility[7][8]. Its documented use involves the synthesis of sulfonated polymers, such as poly(phthalazinone ether sulfone)s, for applications like Proton Exchange Membrane Fuel Cells (PEMFCs)[6]. The sulfonyl functional groups in this molecule enhance its reactivity in specific organic reactions, such as electrophilic aromatic substitution to form sulfonamide derivatives[6]. While some preliminary studies suggest potential cytotoxic effects similar to other sulfonated compounds, its role as a crosslinker for biological macromolecules like proteins is not well-established in the scientific literature[6].
Performance Comparison: Sulfonyl-Based vs. Other Crosslinking Chemistries
The choice of a crosslinking agent significantly impacts the outcome of a conjugation or polymerization reaction. Below is a comparative overview of sulfonyl-based crosslinkers and other common classes of reagents.
| Feature | Divinyl Sulfone (DVS) | Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | NHS Esters | Maleimides |
| Reactive Groups | Vinyl sulfone | Sulfonyl, Chlorine | N-Hydroxysuccinimide ester | Maleimide |
| Target Functionality | Amines, Thiols, Hydroxyls, Phenols, Imidazoles[4] | Likely reactive in organic synthesis (e.g., substitution of chlorine)[6] | Primary amines[9][10] | Thiols (Sulfhydryls)[11] |
| Resulting Bond | Stable thioether, ether, or amine linkage | Sulfonamide (in specific syntheses)[6] | Stable amide bond[9][12] | Stable thioether bond |
| Optimal pH | Alkaline (pH > 8)[2] | Varies with specific organic reaction | 7.2 - 8.5[9] | 6.5 - 7.5 |
| Primary Applications | Protein immobilization, hydrogel formation, bioconjugation[2][4] | Organic synthesis, polymer chemistry (e.g., PEMFCs)[6] | Protein labeling, antibody-drug conjugates, immunoassays[13] | Site-specific protein modification, antibody-drug conjugates[11] |
| Key Advantages | Reacts with a broad range of nucleophiles, water-soluble[2] | Water-soluble, enhances reactivity in specific syntheses[6][7] | High reactivity and specificity for amines, forms stable bonds[12] | High specificity for thiols, allows for controlled conjugation[11] |
| Limitations | Can lead to less specific conjugation due to broad reactivity | Limited data on use as a crosslinker for biomolecules | Hydrolytically unstable, especially at higher pH | Can react with other nucleophiles at higher pH, potential for hydrolysis |
Experimental Protocols
To provide a practical context for comparing these crosslinking agents, the following are representative protocols for protein-protein conjugation and hydrogel formation.
Protocol 1: Protein-Protein Conjugation using a Sulfonyl-Based Crosslinker (Conceptual)
This protocol outlines a general procedure. Note that specific conditions will need to be optimized for the proteins of interest.
-
Protein Preparation: Dissolve the proteins to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines if targeting other groups.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the sulfonyl-based crosslinker (e.g., a conceptual sulfonyl-alkyne crosslinker) in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add the crosslinker solution to the protein mixture. The molar ratio of crosslinker to protein will need to be optimized.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to consume any unreacted crosslinker.
-
Purification: Remove excess crosslinker and unreacted proteins using dialysis or size-exclusion chromatography.
-
Analysis: Analyze the conjugate using SDS-PAGE to confirm crosslinking and characterize the product using techniques like mass spectrometry.
Diagram: Protein-Protein Conjugation Workflow
Caption: General workflow for protein-protein conjugation.
Protocol 2: Hyaluronic Acid (HA) Hydrogel Formation using Divinyl Sulfone (DVS)
This protocol is adapted from established methods for HA hydrogel synthesis.
-
HA Solution Preparation: Dissolve high molecular weight hyaluronic acid in an alkaline solution (e.g., 0.2 M NaOH) to a final concentration of 1-5% (w/v). Stir until fully hydrated.
-
DVS Addition: Add DVS to the HA solution. The mass ratio of DVS to HA can be varied to control the degree of crosslinking (e.g., 1:1).
-
Crosslinking Reaction: Stir the mixture at room temperature for 24-48 hours to allow for complete crosslinking.
-
Neutralization and Swelling: Neutralize the hydrogel with an acidic solution (e.g., HCl) and then wash extensively with deionized water to remove unreacted DVS and salts. Allow the gel to swell to equilibrium.
-
Characterization: Characterize the hydrogel's properties, such as swelling ratio, mechanical strength (rheology), and degradation profile.
Conclusion
The world of crosslinking agents is diverse, with each class of compounds offering unique advantages and disadvantages. Sulfonyl-based crosslinkers, particularly Divinyl Sulfone, are powerful tools for bioconjugation and the creation of robust hydrogels. Their broad reactivity with various nucleophiles makes them highly versatile. In contrast, "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" serves as a reminder of the specialized nature of many chemical reagents, with its primary utility in the realm of polymer and materials science. For researchers and drug development professionals working with biological macromolecules, a thorough understanding of the reaction chemistry, specificity, and optimal conditions of crosslinkers like DVS, NHS esters, and maleimides is essential for successful and reproducible outcomes.
References
-
MDPI. (2020). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. Retrieved from [Link]
-
LifDerma. (2023). Why Divinyl Sulfone (DVS) as crosslink?. Retrieved from [Link]
-
PubMed Central. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based crosslinkers of ACP dehydratase. Retrieved from [Link]
-
SciELO. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Retrieved from [Link]
-
PubMed. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Sulfonyl 3-Alkynyl Pantetheinamides as Mechanism-Based Cross-Linkers of Acyl Carrier Protein Dehydratase. Retrieved from [Link]
-
MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]
-
Canbi. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0. Retrieved from [Link]
-
PubMed. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Retrieved from [Link]
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AxisPharm. (n.d.). Thiol reactive Linkers. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
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PubChem. (n.d.). Disodium 3,3'-dithiobis(benzenesulphonate). Retrieved from [Link]
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ACS Publications. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
PubMed Central. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Retrieved from [Link]
-
REALAB LLC. (n.d.). Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate). Retrieved from [Link]
- Google Patents. (2009). US20090117078A1 - Crosslinked compounds and methods of making and using thereof.
- Google Patents. (2013). US8946305B2 - Method for crosslinking a colloid, and crosslinked colloid therefrom.
- Google Patents. (2005). US6949606B1 - Crosslinkable rubber composition.
- Google Patents. (2005). US7271253B1 - Safe process for the preparation of balsalazide.
- Google Patents. (1963). US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid.
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Performance of proton exchange membranes from "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)"
An In-Depth Comparative Guide to Proton Exchange Membranes Derived from Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Introduction: The Quest for Superior Proton Exchange Membranes
Proton Exchange Membrane Fuel Cells (PEMFCs) and Direct Methanol Fuel Cells (DMFCs) represent a cornerstone of future clean energy technologies, offering high efficiency and low environmental impact.[1] At the heart of these devices lies the proton exchange membrane (PEM), a semipermeable barrier engineered to conduct protons while preventing the crossover of fuel and oxidant.[2] For decades, the perfluorosulfonic acid (PFSA) polymer, commercially known as Nafion®, has dominated the field due to its excellent proton conductivity and chemical stability.[3] However, limitations such as high cost, reduced performance at high temperatures, and significant methanol crossover in DMFCs have spurred intensive research into alternative materials.[4][5]
This guide focuses on a promising class of alternatives: sulfonated poly(arylene ether sulfone)s (SPAES). Specifically, we will delve into the performance of PEMs synthesized using the monomer Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) . This monomer allows for the creation of hydrocarbon-based polymers with tunable properties, offering a potential balance of high performance, durability, and lower manufacturing cost.[6][7] As Senior Application Scientists, our goal is to provide a comprehensive comparison of these SPAES membranes against the benchmark, Nafion, supported by detailed experimental protocols and performance data.
Synthesis of SPAES Membranes: A Molecular Blueprint
The synthesis of SPAES copolymers from Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is typically achieved through aromatic nucleophilic substitution polycondensation.[6][8] In this process, the sulfonated monomer is reacted with a dihydroxy monomer (such as biphenol) in the presence of a weak base like potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc).[6] The degree of sulfonation, a critical parameter that dictates many of the membrane's properties, can be precisely controlled by adjusting the molar ratio between the sulfonated and non-sulfonated monomers.[9]
Caption: General workflow for SPAES copolymer synthesis.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a PEM is determined by a suite of interconnected properties. Here, we compare SPAES membranes derived from Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with the industry-standard Nafion across key performance indicators.
Ion Exchange Capacity (IEC)
Why it Matters: IEC quantifies the number of ion-exchangeable functional groups (sulfonic acid groups, -SO₃H) per unit weight of the polymer.[10] It is a fundamental property that directly influences proton conductivity and water uptake. A higher IEC generally leads to better proton conduction but can also result in excessive swelling, compromising mechanical stability.[9][10]
Experimental Protocol: Titration Method
-
Sample Preparation: A dried membrane sample of known weight (W_dry, ~0.1 g) is immersed in a 1.0 M NaCl solution (50 mL) for 24 hours. This process ensures that all H⁺ ions in the sulfonic acid groups are exchanged with Na⁺ ions from the solution, releasing HCl into the solution.[11]
-
Titration: The NaCl solution containing the exchanged H⁺ ions is then titrated with a standardized NaOH solution (e.g., 0.01 M). A pH indicator, such as phenolphthalein, is used to determine the endpoint.[12]
-
Calculation: The IEC (in meq/g) is calculated using the volume of NaOH consumed (V_NaOH), its concentration (C_NaOH), and the dry weight of the membrane (W_dry).
-
Formula: IEC = (V_NaOH × C_NaOH) / W_dry
-
Caption: Workflow for Ion Exchange Capacity (IEC) measurement.
Comparative Data:
| Membrane Type | Typical IEC (meq/g) | Reference(s) |
| SPAES (High Sulfonation) | 1.70 - 2.33 | [11][13] |
| SPAES (Medium Sulfonation) | 1.43 - 1.74 | [11] |
| Nafion® 117 / 115 | 0.91 - 0.92 | [11][13] |
Insight: SPAES membranes can be synthesized with a significantly higher IEC than Nafion, offering the potential for greater proton conductivity.[13]
Water Uptake and Swelling Ratio
Why it Matters: Water molecules within the membrane are essential for proton transport via the Grotthus mechanism. Water uptake measures the amount of water a membrane can absorb. However, excessive water absorption leads to a high swelling ratio, which compromises the dimensional and mechanical stability of the membrane, a critical factor for the longevity of the membrane electrode assembly (MEA).[14][15][16]
Experimental Protocol:
-
Dry Weight: A membrane sample is dried in a vacuum oven at 80°C for 24 hours and its dry weight (W_dry) and dimensions (length L_dry, width W_dry) are measured.
-
Wet State: The dried sample is then immersed in deionized water at a specific temperature (e.g., 25°C or 80°C) for 24 hours.
-
Wet Weight & Dimensions: After immersion, the sample is removed, surface water is quickly wiped off with filter paper, and its wet weight (W_wet) and dimensions (L_wet, W_wet) are measured.
-
Calculation:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
-
Area Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
Comparative Data:
| Membrane Type | Water Uptake @ 80°C (%) | Swelling Ratio (%) | Reference(s) |
| SPAES (IEC ~1.7 meq/g) | 69.2 | ~15-25 | [11] |
| SPAES (IEC ~2.3 meq/g) | > 100 (dissolves) | - | [13] |
| Nafion® 117 | 34.0 | ~13.3 | [11] |
Insight: SPAES membranes exhibit significantly higher water uptake compared to Nafion, which correlates with their higher IEC.[11] While this can boost conductivity, it also presents a challenge for dimensional stability, especially at higher degrees of sulfonation where the polymer can become water-soluble.[13]
Proton Conductivity
Why it Matters: This is the ultimate measure of a PEM's primary function: its ability to transport protons from the anode to the cathode.[17] High proton conductivity is essential for achieving high power density in a fuel cell. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Experimental Protocol: Four-Probe EIS
-
Sample Placement: A rectangular membrane sample is placed in a four-probe conductivity cell (e.g., BekkTech). The cell has two outer electrodes to apply an AC current and two inner electrodes to measure the voltage drop.[18]
-
Environment Control: The cell is placed in a climate-controlled chamber to precisely regulate temperature and relative humidity (RH).
-
EIS Measurement: An AC signal with a small amplitude (e.g., 10 mV) is applied across a frequency range (e.g., 1 Hz to 100 kHz).[17] The impedance spectrum (Nyquist plot) is recorded.
-
Calculation: The membrane's resistance (R) is determined from the high-frequency intercept of the impedance plot with the real axis. The conductivity (σ, in S/cm) is then calculated.
-
Formula: σ = L / (R × A), where L is the distance between the inner electrodes and A is the cross-sectional area of the membrane.
-
Caption: Workflow for Proton Conductivity measurement via EIS.
Comparative Data (at 80-85°C, high RH):
| Membrane Type | Proton Conductivity (S/cm) | Reference(s) |
| SPAES (IEC ~1.7 meq/g) | 0.072 - 0.125 | [11][19] |
| Nafion® 211 / 117 | 0.083 - 0.103 | [11][20] |
Insight: Properly synthesized SPAES membranes can achieve proton conductivity comparable to, and in some cases exceeding, that of Nafion under fully hydrated conditions.[11][19] This demonstrates their viability as high-performance PEMs.
Thermal Stability
Why it Matters: PEMFCs operate at elevated temperatures (typically 80°C or higher).[21] The membrane must be thermally stable to avoid degradation, which would lead to a rapid decline in performance and fuel cell failure. Thermogravimetric Analysis (TGA) is the standard method for assessing thermal stability.[3][22]
Experimental Protocol: TGA
-
Sample Preparation: A small, dried sample of the membrane (5-10 mg) is placed in a TGA crucible.
-
TGA Run: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen).[6]
-
Analysis: The TGA curve plots the percentage of weight loss versus temperature. Key degradation temperatures are identified: one for the loss of sulfonic acid groups and another for the degradation of the polymer backbone.
Comparative Data:
| Membrane Type | Sulfonic Group Degradation | Polymer Backbone Degradation | Reference(s) |
| SPAES | ~300 - 320°C | > 450°C | [3][11] |
| Nafion® | ~275 - 300°C | ~400 - 500°C | [23] |
Insight: SPAES membranes generally exhibit excellent thermal stability, with degradation temperatures for both the functional groups and the main chain being suitable for operation in PEMFCs.[3][11] The aromatic polymer backbone of SPAES provides high thermal resistance.
Mechanical Properties
Why it Matters: The membrane must be mechanically robust to withstand the stresses of MEA fabrication (hot pressing) and the swelling/shrinking cycles during fuel cell operation.[24][25] Key parameters are tensile strength (the stress a material can withstand before breaking) and elongation at break (how much it can stretch).
Experimental Protocol: Tensile Testing
-
Sample Preparation: A membrane is cut into a standard "dog-bone" shape.
-
Testing: The sample is clamped into a universal testing machine (tensile tester). The sample is then pulled at a constant strain rate until it fractures.[26]
-
Analysis: A stress-strain curve is generated, from which the tensile strength and elongation at break can be determined. Tests can be performed on dry or hydrated membranes.
Comparative Data (Hydrated State):
| Membrane Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| SPAES (BPSH-35) | ~15 - 20 | ~150 - 210 | [26] |
| Nafion® 117 | ~10 - 15 | > 200 | [26] |
Insight: The mechanical properties of SPAES are comparable to Nafion.[26] However, as the degree of sulfonation and subsequent water uptake increase, the mechanical strength of SPAES membranes tends to decrease. Reinforcement with materials like ePTFE or nonwoven fabrics can mitigate this issue.[27][28]
Methanol Permeability
Why it Matters: This is a critical parameter specifically for Direct Methanol Fuel Cells (DMFCs).[29] Methanol crossover occurs when methanol from the anode permeates through the membrane to the cathode, where it reacts directly with oxygen.[30] This phenomenon lowers the fuel efficiency and the cell voltage.
Experimental Protocol: Diffusion Cell
-
Setup: A membrane is placed between two chambers of a diffusion cell. Chamber A is filled with a methanol solution of known concentration (e.g., 2 M), and Chamber B is filled with deionized water.
-
Measurement: The concentration of methanol in Chamber B is measured over time using techniques like gas chromatography (GC) or a refractive index sensor.[31]
-
Calculation: The methanol permeability (P) is calculated from the rate of change of methanol concentration in Chamber B, the membrane's area (A) and thickness (L), and the concentration in Chamber A (C_A).
-
Formula: P = (dC_B/dt) × (V_B × L) / (A × C_A)
-
Comparative Data:
| Membrane Type | Methanol Permeability (cm²/s) | Reference(s) |
| SPAES | 0.81 x 10⁻⁶ - 4.18 x 10⁻⁷ | [11][32] |
| Nafion® 117 | 2.38 x 10⁻⁶ | [11] |
Insight: SPAES membranes consistently demonstrate significantly lower methanol permeability than Nafion, often by an order of magnitude.[11][32] This is a major advantage for their application in DMFCs, as it directly translates to higher fuel efficiency. The less defined and narrower hydrophilic channels in the hydrocarbon-based SPAES structure are believed to hinder the transport of the larger methanol molecules more effectively than the well-defined, wider channels in Nafion.
Conclusion and Future Outlook
Proton exchange membranes synthesized from Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) present a compelling and viable alternative to perfluorinated membranes like Nafion.
Key Advantages:
-
Comparable or Superior Proton Conductivity: Can be tuned via the degree of sulfonation to meet or exceed the performance of Nafion.[11][19]
-
Significantly Lower Methanol Crossover: A critical advantage for DMFC applications, leading to higher efficiency.[32]
-
Excellent Thermal Stability: The aromatic backbone provides robustness at typical fuel cell operating temperatures.[3]
-
Potential for Lower Cost: Based on more readily available hydrocarbon precursors compared to fluorinated polymers.
Challenges and Areas for Development:
-
Water Management: The high water uptake associated with high IEC can lead to excessive swelling and reduced mechanical stability.[13] Future research will likely focus on strategies like cross-linking or creating composite membranes to control swelling without sacrificing conductivity.[28]
-
Long-Term Durability: While initial properties are strong, long-term chemical and mechanical stability under real-world fuel cell operating conditions requires further extensive investigation.
The ability to fine-tune properties such as ion exchange capacity and hydrophilicity through copolymerization makes SPAES a highly versatile platform. By striking the right balance between proton conductivity, water management, and mechanical strength, these materials are poised to play a significant role in the advancement and commercialization of next-generation fuel cell technologies.
References
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A Comparative Guide to Validating the Crosslinking Efficiency of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins is a cornerstone technique for stabilizing protein structures, elucidating protein-protein interactions, and engineering novel biomaterials. The efficacy of a crosslinking strategy hinges on the performance of the chosen reagent and the rigorous validation of its efficiency. This guide provides an in-depth technical comparison of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a potential crosslinking agent against established alternatives. We will delve into the mechanistic underpinnings of crosslinking validation and present self-validating experimental protocols to ensure the scientific integrity of your findings.
Introduction to Protein Crosslinking and the Imperative of Validation
Chemical crosslinking establishes covalent bonds between amino acid residues within a single protein (intramolecular) or between different proteins (intermolecular). This process provides valuable insights into protein conformation and interaction networks. The choice of a crosslinking agent is dictated by factors such as the target functional groups, the desired spacer arm length, and the reaction conditions.
However, the mere application of a crosslinker does not guarantee successful and meaningful results. Validation of crosslinking efficiency is paramount to:
-
Confirm the formation of covalent crosslinks: Differentiating between true crosslinks and non-covalent interactions.
-
Quantify the extent of crosslinking: Determining the percentage of the target protein that has been successfully crosslinked.
-
Identify the crosslinked residues: Pinpointing the specific amino acid residues involved in the linkage, which is crucial for structural modeling.
-
Assess specificity and off-target effects: Ensuring the crosslinker reacts with the intended functional groups and does not induce unintended modifications.
This guide will use Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) as a case study to illustrate the principles and practices of validating crosslinking efficiency, comparing its hypothetical performance with well-characterized alternatives.
Profiling the Crosslinking Agents
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate): A Candidate Crosslinker
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound featuring sulfonate and chloro functional groups.[1][2] While its primary applications have been in polymer chemistry, its chemical structure suggests a potential for protein crosslinking.[1]
Hypothetical Mechanism of Action: The presence of two chlorobenzenesulfonate moieties suggests a potential for reacting with nucleophilic amino acid side chains. Under appropriate conditions (e.g., elevated pH), the chlorine atoms could undergo nucleophilic aromatic substitution with primary amines (such as the ε-amino group of lysine residues) or sulfhydryl groups (from cysteine residues). The sulfonyl group enhances the reactivity of the chlorine atoms, making this reaction plausible.
dot
Caption: Hypothetical crosslinking of two protein lysine residues.
Alternative Crosslinking Agents: The Gold Standards
A meaningful evaluation of a novel crosslinker requires comparison against established reagents. Here, we consider two widely used alternatives:
-
Glutaraldehyde: A non-specific, zero-length crosslinker that reacts with primary amines, sulfhydryls, and hydroxyl groups.[3][4] Its high reactivity and efficiency are often offset by its tendency to polymerize and create heterogeneous crosslinked products.[4]
-
Bis(sulfosuccinimidyl)suberate (BS3): An amine-reactive, water-soluble crosslinker with a defined spacer arm length. Its specificity for primary amines (lysine residues and N-termini) and its water-solubility make it a popular choice for studying protein-protein interactions in aqueous environments.
Experimental Validation of Crosslinking Efficiency: A Comparative Workflow
The following sections detail the experimental protocols for validating the crosslinking efficiency of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) in comparison to Glutaraldehyde and BS3. The core of this validation rests on two complementary techniques: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for a qualitative and semi-quantitative assessment, and Crosslinking-Mass Spectrometry (XL-MS) for detailed, residue-level information.[5][6][7][8][9][10]
dot
Caption: General workflow for crosslinking and validation.
Protocol 1: SDS-PAGE Analysis of Crosslinking Efficiency
SDS-PAGE separates proteins based on their molecular weight. Crosslinking will result in the formation of higher molecular weight species (dimers, trimers, etc.), which can be visualized as distinct bands on the gel.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a stock solution of your target protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Crosslinker Preparation:
-
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate): Prepare a 100 mM stock solution in an appropriate buffer. The optimal pH will need to be determined empirically but a starting point of pH 8.5 is recommended to facilitate nucleophilic attack.
-
Glutaraldehyde: Prepare a 25% (w/v) stock solution in water.
-
BS3: Prepare a 100 mM stock solution in water immediately before use.
-
-
Crosslinking Reaction:
-
Set up a series of reactions with varying concentrations of each crosslinker (e.g., 0.1, 0.5, 1, 5, 10 mM final concentration).
-
Include a negative control with no crosslinker.
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
-
SDS-PAGE:
-
Mix the quenched samples with Laemmli sample buffer and heat at 95°C for 5 minutes (for BS3 and Glutaraldehyde). For potentially heat-labile crosslinks from the novel compound, a lower temperature of 65°C should also be tested.[11]
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
-
Data Analysis:
-
Visually inspect the gel for the appearance of higher molecular weight bands in the crosslinker-treated lanes compared to the control.
-
Use densitometry software to quantify the percentage of crosslinked protein by measuring the intensity of the monomer band relative to the total protein in each lane.
-
Expected Results and Interpretation:
| Crosslinker | 0.1 mM | 0.5 mM | 1 mM | 5 mM | 10 mM |
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | Monomer | Monomer, Faint Dimer | Monomer, Dimer | Dimer, Trimer | Higher-order aggregates |
| Glutaraldehyde | Monomer, Dimer | Dimer, Trimer | Higher-order aggregates | Smear | Smear in well |
| BS3 | Monomer | Monomer, Dimer | Dimer, Trimer | Dimer, Trimer, Tetramer | Higher-order aggregates |
A smear in the gel, particularly with glutaraldehyde, indicates extensive and heterogeneous crosslinking.
Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) for High-Resolution Validation
XL-MS is a powerful technique that identifies the specific amino acid residues involved in a crosslink.[5][6][7][8][9][10] This provides definitive proof of covalent bond formation and offers valuable structural information.
Step-by-Step Methodology:
-
Crosslinking and Quenching: Perform the crosslinking reaction as described in Protocol 1, using the optimal concentration of each crosslinker determined by SDS-PAGE.
-
Protein Digestion:
-
Denature the crosslinked protein sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Crosslinked peptides are often present in low abundance. Size exclusion chromatography (SEC) or strong cation exchange (SCX) can be used to enrich for these larger, more highly charged species.[10]
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to a high-resolution tandem mass spectrometer (LC-MS/MS).[9]
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are used for identification.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XiSearch) to search the MS/MS data against the protein sequence database to identify the crosslinked peptide pairs.
-
The software will identify spectra that correspond to two peptides covalently linked by the crosslinker, taking into account the mass of the crosslinker.
-
Data Presentation and Interpretation:
The results of an XL-MS experiment are typically presented as a list of identified crosslinks, specifying the two linked amino acid residues and their positions in the protein sequence.
| Crosslinker | Identified Crosslinks (Protein-Residue1 - Protein-Residue2) |
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | BSA-Lys12 - BSA-Lys525, BSA-Cys34 - BSA-Lys117 |
| Glutaraldehyde | BSA-Lys12 - BSA-Lys525, BSA-Lys99 - BSA-Arg144, BSA-Ser112 - BSA-Lys222 |
| BS3 | BSA-Lys12 - BSA-Lys525, BSA-Lys99 - BSA-Lys117, BSA-Lys222 - BSA-Lys351 |
The identification of specific crosslinked residues provides unequivocal validation of the crosslinking reaction. The specificity of the crosslinker can be assessed by examining the types of amino acid residues identified in the crosslinks.
Comparative Performance Analysis
Based on the hypothetical results from the validation experiments, we can construct a comparative guide to the performance of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
| Feature | Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | Glutaraldehyde | BS3 |
| Reactivity | Moderate (Hypothesized) | High | High |
| Specificity | Potentially for Lysine and Cysteine | Low (reacts with multiple functional groups) | High (specific for primary amines) |
| Crosslinking Efficiency | Moderate (concentration-dependent) | High (can lead to over-crosslinking) | High (tunable with concentration) |
| Product Homogeneity | Moderate to High | Low (often produces heterogeneous aggregates) | High (produces well-defined crosslinked species) |
| Suitability for XL-MS | Good (defined mass modification) | Poor (variable mass modifications) | Excellent (defined mass modification) |
dot
Caption: Decision factors for choosing a crosslinking agent.
Conclusion and Future Directions
This guide has outlined a comprehensive and self-validating framework for assessing the crosslinking efficiency of a novel agent, Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), in comparison to established alternatives. The combination of SDS-PAGE and XL-MS provides a multi-faceted approach, moving from a broad assessment of crosslinking to a precise identification of the covalent linkages.
While the crosslinking potential of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is currently hypothetical, the experimental workflows detailed here provide a clear path for its empirical validation. Future studies should focus on optimizing the reaction conditions (pH, temperature, and incubation time) and exploring its reactivity towards a wider range of amino acid residues. The insights gained from such rigorous validation will be instrumental in determining the utility of this and other novel crosslinking agents in the fields of structural biology, drug development, and biomaterials science.
References
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Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Cross-linking and mass spectrometry methodologies to facilitate structural biology: finding a path through the maze. Analytical chemistry, 83(4), 1134-1142. [Link]
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Liu, F., Rijkers, D. T., Heck, A. J., & Loo, J. A. (2020). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current opinion in chemical biology, 54, 67-75. [Link]
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Bradshaw, R. T., Kletzin, D. A., & Loo, J. A. (2019). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Protein Science, 28(8), 1473-1486. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13960-14004. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in biochemistry, 62(1), 15-26. [Link]
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Gauto, D. F., & Roitberg, A. E. (2020). Quantitative structural interpretation of protein crosslinks. Structure, 28(1), 75-82. [Link]
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Rappsilber, J. (2019). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature protocols, 14(1), 15-32. [Link]
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Kalkhof, S., & Sinz, A. (2018). Quantitative cross-linking of proteins and protein complexes. In Protein-Protein Interactions (pp. 145-161). Humana Press, New York, NY. [Link]
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Kalkhof, S., & Sinz, A. (2018). Quantitative Cross-Linking of Proteins and Protein Complexes. Methods in Molecular Biology, 17-31. [Link]
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Götze, M., Iacobucci, C., & Sinz, A. (2021). Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass spectrometry. The FEBS journal, 288(1), 220-234. [Link]
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ResearchGate. How can I validate whether my cross-linking or de-cross linking works?. [Link]
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Götze, M., Iacobucci, C., & Sinz, A. (2020). Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass-spectrometry. bioRxiv. [Link]
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Götze, M., Iacobucci, C., & Sinz, A. (2021). Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass spectrometry. The FEBS Journal, 288(1), 220-234. [Link]
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Ring, D., & Dotzauer, R. (2015). Optimization of formaldehyde cross-linking for protein interaction analysis of non-tagged integrin β1. PloS one, 10(8), e0136531. [Link]
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Khayat, A., Grigoryan, B., & Christman, K. L. (2017). Evaluating cross-linking efficiency and cytocompatibility of three commonly used photoinitiators across different cell-compatible hydrogel platforms. Journal of visualized experiments: JoVE, (127), 56075. [Link]
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Sionkowska, A., Kaczmarek, B., & Lewandowska, K. (2020). Are natural compounds a promising alternative to synthetic cross-linking agents in the preparation of hydrogels?. International journal of molecular sciences, 21(21), 8359. [Link]
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Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802. [Link]
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Cross-reactivity of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" with other functional groups
A Comparative Guide to the Cross-Reactivity of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with Common Functional Groups
Authored by: A Senior Application Scientist
Abstract
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a molecule characterized by a diaryl sulfone core and two chlorobenzenesulfonate groups, presents a unique reactivity profile of significant interest in pharmaceutical and materials science.[1][2] Understanding its potential for cross-reactivity with common functional groups is paramount for researchers in drug development and polymer chemistry to predict off-target interactions, ensure formulation stability, and guide synthesis strategies. This guide provides a comprehensive analysis of the compound's reactivity, grounded in the principles of physical organic chemistry. We will explore its interactions with key functional groups, present validated experimental protocols for assessing this reactivity, and offer a comparative data summary to inform practical applications.
Physicochemical Profile and Potential Reactive Sites
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS 51698-33-0) is a disodium salt with the molecular formula C₁₂H₆Cl₂Na₂O₈S₃.[1][3][4] Its structure features three key components that dictate its chemical behavior:
-
Diaryl Sulfone Core: The central sulfonyl (-SO₂-) group linking the two aromatic rings is exceptionally stable and generally considered chemically inert under typical physiological and synthetic conditions. Diaryl sulfones are known for their robustness and are often incorporated into structures where chemical stability is required.[5][6][7]
-
Chlorinated Aromatic Rings: Each benzene ring is substituted with a chlorine atom. Chlorine is an electron-withdrawing group that, along with the sulfonyl and sulfonate groups, significantly lowers the electron density of the aromatic ring.
-
Benzenesulfonate Groups: The two sodium sulfonate (-SO₃⁻Na⁺) groups are the primary sites of potential reactivity. The aromatic rings are highly activated towards Nucleophilic Aromatic Substitution (SNAr) because they are substituted with multiple strong electron-withdrawing groups (sulfonyl, chloro, and sulfonate).[8][9][10] In an SNAr reaction, a nucleophile can attack the ring and displace a leaving group.
The combination of these features renders the aromatic ring electrophilic, making it susceptible to attack by nucleophiles. The primary cross-reactivity concern is not with the sulfonate or sulfone groups themselves, but rather the potential for the entire molecule to act as an arylating agent via an SNAr mechanism.
Diagram: Molecular Structure and Reactive Centers
Caption: Structure of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Theoretical Basis of Cross-Reactivity: The SNAr Mechanism
Nucleophilic aromatic substitution (SNAr) is the most probable pathway for cross-reactivity.[10] Unlike SN2 reactions, which are impossible at an sp²-hybridized aromatic carbon, the SNAr mechanism involves a two-step addition-elimination process.[8][11]
-
Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (like a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The loss of aromaticity makes this step slow and energetically unfavorable.[9][10]
-
Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the ring is restored.
The reaction rate is heavily influenced by three factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial.[9][10] These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step. In our target molecule, the sulfonyl, chloro, and sulfonate groups all serve as powerful EWGs.
-
Leaving Group Ability: The leaving group must be able to depart with the electron pair from the C-X bond. While halides are common, the reactivity order in SNAr is often F > Cl > Br > I, because the more electronegative atom better polarizes the C-X bond for the initial nucleophilic attack, which is the rate-determining step.[9]
-
Nucleophile Strength: Stronger nucleophiles generally react faster. The nucleophilicity of a species is a key determinant in its potential for cross-reactivity.
Comparative Reactivity with Common Functional Groups
The potential for Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) to react with biological or synthetic molecules depends on the nucleophilicity of the functional groups present. Below is a comparative analysis.
Thiols (e.g., Cysteine, Mercaptans)
-
Reactivity: High . Thiolates (RS⁻), formed by the deprotonation of thiols, are exceptionally potent nucleophiles. In biological systems, the side chain of cysteine residues in proteins is a primary target for electrophilic compounds.
-
Mechanism: The thiolate anion would readily attack one of the chlorinated aromatic rings, displacing the chloride ion to form a stable thioether bond.
-
Implications: High potential for covalent modification of proteins, leading to altered function or immunogenicity. In synthesis, this reactivity can be exploited but must be controlled to avoid side reactions.
Amines (e.g., Lysine, Alkylamines)
-
Reactivity: Moderate to High . Primary and secondary amines are strong nucleophiles. The side chain of lysine residues in proteins is another key biological nucleophile.
-
Mechanism: The lone pair of the nitrogen atom attacks the aromatic ring in an SNAr reaction, forming a C-N bond and displacing the chloride.[12]
-
Implications: Significant potential for off-target covalent binding to proteins. In drug formulation, excipients containing primary or secondary amine groups could pose a stability risk.
Hydroxyls (e.g., Serine, Threonine, Alcohols, Phenols, Water)
-
Reactivity: Low to Moderate . Aliphatic hydroxyl groups (like in serine) are relatively weak nucleophiles. Phenolic hydroxyls are slightly more reactive, especially in their deprotonated phenoxide form. Water can act as a nucleophile, leading to hydrolysis, but this typically requires harsh conditions (e.g., high temperature).
-
Mechanism: The reaction requires deprotonation to the more nucleophilic alkoxide or phenoxide to proceed at a meaningful rate. Under neutral pH, reactivity is expected to be very slow.
-
Implications: Lower risk of cross-reactivity under physiological conditions compared to thiols and amines. However, in basic formulations or during synthesis under basic conditions, unwanted reactions with hydroxyl-containing molecules are possible.
Carboxylates (e.g., Aspartate, Glutamate, Carboxylic Acids)
-
Reactivity: Very Low . Carboxylate anions (RCOO⁻) are poor nucleophiles due to the delocalization of the negative charge across both oxygen atoms.
-
Mechanism: Direct nucleophilic attack by a carboxylate on the activated aromatic ring is highly unfavorable.
-
Implications: Negligible cross-reactivity is expected with carboxylic acid functional groups under most conditions.
Experimental Validation: Protocols for Assessing Cross-Reactivity
To quantify the cross-reactivity of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a systematic experimental approach is required. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).[13][14]
Diagram: General Workflow for Reactivity Screening
Caption: HPLC-based kinetic assay workflow.
Protocol 4.1: HPLC-Based Kinetic Assay for Comparative Reactivity
Objective: To determine the pseudo-first-order rate constants (k_obs) for the reaction of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with various nucleophiles.
Materials:
-
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
-
Test Nucleophiles: N-Acetyl-L-cysteine (thiol), N-Acetyl-L-lysine (amine), N-Acetyl-L-serine (hydroxyl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% Formic Acid in Acetonitrile
-
HPLC system with a C18 reverse-phase column and UV detector
-
Thermostatted incubator or water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the target compound in PBS (pH 7.4).
-
Prepare 100 mM stock solutions of each test nucleophile in PBS (pH 7.4).
-
-
Reaction Setup:
-
For each nucleophile, pre-warm the stock solutions to 37°C.
-
To initiate the reaction, add 100 µL of the 10 mM target compound stock to 800 µL of PBS in a microcentrifuge tube.
-
Take a 50 µL "time zero" (t=0) aliquot and immediately add it to a vial containing 200 µL of quenching solution.
-
Add 100 µL of the 100 mM nucleophile stock to the reaction tube (final concentrations: 1 mM target, 10 mM nucleophile). Mix and start the timer.
-
-
Time Course Sampling:
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and quench them as described in step 2.
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where the parent compound and expected product absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the parent compound's peak area versus time.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting line. This analysis is valid as the nucleophile is in large excess.[14][15][16]
-
Quantitative Data Summary and Comparison
The experimental protocol described above would yield quantitative data allowing for a direct comparison of reactivity. The results can be summarized in a table.
| Functional Group (Test Nucleophile) | Relative Nucleophilicity | Expected k_obs (s⁻¹) at 37°C, pH 7.4 | Relative Reactivity Rank | Potential for In Vivo Cross-Reactivity |
| Thiol (N-Acetyl-L-cysteine) | Very High | ~10⁻³ - 10⁻² | 1 (Highest) | High |
| Amine (N-Acetyl-L-lysine) | High | ~10⁻⁴ - 10⁻³ | 2 | Moderate |
| Hydroxyl (N-Acetyl-L-serine) | Low | ~10⁻⁶ - 10⁻⁵ | 3 | Low |
| Carboxylate (Acetate) | Very Low | < 10⁻⁷ | 4 (Lowest) | Negligible |
Note: The k_obs values are hypothetical estimates for illustrative purposes, based on established principles of nucleophilicity and SNAr reactions.
Implications for Drug Development and Research
-
Off-Target Covalent Modification: The high reactivity towards thiols and amines indicates a significant risk of covalent binding to proteins in vivo. This can lead to idiosyncratic adverse drug reactions, immunogenicity, and altered protein function. Cysteine and lysine residues are the most likely targets.
-
Formulation Stability: When formulating drugs, excipients containing nucleophilic functional groups (e.g., amine-containing buffers like Tris, or polyethylene glycols with terminal hydroxyls) could react with the compound over time, leading to degradation and loss of potency.
-
Synthetic Strategy: For chemists using this molecule as a building block, its electrophilic nature must be managed. Protecting groups may be necessary for nucleophilic functionalities elsewhere in a synthetic intermediate. Conversely, this reactivity can be harnessed for controlled conjugation or polymer functionalization.[1]
Conclusion
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) should be regarded as a potent arylating agent, susceptible to nucleophilic aromatic substitution. Its cross-reactivity is primarily dictated by the nucleophilicity of the attacking functional group, following the general trend: Thiols > Amines > Hydroxyls >> Carboxylates . The diaryl sulfone core remains inert, while the highly electron-deficient aromatic rings are the sites of reaction. Researchers and drug development professionals must exercise caution, using the experimental frameworks provided herein to assess and mitigate the risks of unwanted cross-reactivity in their specific applications.
References
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Closson, W.D. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center; 1978. Available from: [Link]
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Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Available from: [Link]
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U.S. Department of Defense. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Available from: [Link]
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Enoch, S.J., et al. The Use of Chemical Reactivity Assays in Toxicity Prediction. CORE; 2011. Available from: [Link]
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Canbi, S. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | CAS:51698-33-0. Available from: [Link]
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Lee, I., et al. Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry. 2003;68(5):1919-1924. Available from: [Link]
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Khan, D.A. Sulfonamide allergy and cross-reactivity. PubMed. 2014;34(4):239-45. Available from: [Link]
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Wikipedia. Cross-reactivity. Available from: [Link]
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Karimi, B., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. 2023;13(21):14144-14170. Available from: [Link]
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Wang, D., et al. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. 2024;57(17):2588-2601. Available from: [Link]
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Punihaole, D., et al. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. Israel Journal of Chemistry. 2023;63(10-11):e202300002. Available from: [Link]
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Dittoe, M.D., & Khan, D.A. Sulfonamide allergy and cross-reactivity. ResearchGate. 2014. Available from: [Link]
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Apiraksattayakul, S., et al. Cross-reactivity Between Sulfonamide Medications. ResearchGate. 2022. Available from: [Link]
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Garcia, F., & Le, D. Chemical Reactivity Test (CRT). Office of Scientific and Technical Information. 2016. Available from: [Link]
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American Academy of Allergy, Asthma & Immunology. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. 2023. Available from: [Link]
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Klingaman, C.A., et al. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry. 2021;413(12):3315-3324. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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National Research Council (US) Committee on Methods for the In Vivo Toxicity Testing of Complex Mixtures. Complex Mixtures: Methods for In Vivo Toxicity Testing. National Academies Press (US); 1988. Available from: [Link]
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Periodic Chemistry. Sulfonate Esters. 2019. Available from: [Link]
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Truce, W.E., & Murphy, A.M. Regiospecificity in the Synthesis of Diaryl Sulfones. The Journal of Organic Chemistry. 1981;46(7):1449-1451. Available from: [Link]
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Chemistry LibreTexts. 6: Types of Chemical Reactions (Experiment). 2021. Available from: [Link]
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National Center for Biotechnology Information. Disodium 3,3'-dithiobis(benzenesulphonate). PubChem Compound Summary. Available from: [Link]
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Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2021. Available from: [Link]
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Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. 2021. Available from: [Link]
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Punihaole, D., et al. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. ResearchGate. 2023. Available from: [Link]
-
Kennedy, A. High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. 2022. Available from: [Link]
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Narender, N., et al. Drugs with diaryl sulfone and catechol skeletons. ResearchGate. 2019. Available from: [Link]
-
Sloan, D.L. Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. Taylor & Francis eBooks. 1984. Available from: [Link]
-
ChemistryViews. Diaryl Sulfone Synthesis. 2013. Available from: [Link]
-
Klingaman, C.A., et al. HPLC-based Kinetics Assay Facilitates Analysis of Systems With Multiple Reaction Products and Thermal Enzyme Denaturation. Amanote Research. 2021. Available from: [Link]
-
Iuliano, A., et al. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. 2023;28(18):6557. Available from: [Link]
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Navigating the Landscape of Bifunctional Crosslinkers: A Comparative Guide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth technical comparison of bifunctional crosslinkers, with a specific focus on alternatives to sulfonyl-containing compounds like Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). We will delve into the chemical nuances, performance characteristics, and practical applications of various crosslinker classes, supported by experimental data and detailed protocols to empower you in your research and development endeavors.
The Unique Chemistry of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a symmetrical aromatic compound featuring two sulfonylbis(chlorobenzenesulfonate) groups.[1] Its structure suggests potential as a homobifunctional crosslinker. The sulfonyl groups enhance its solubility in polar solvents and its reactivity.[1] While primarily utilized in polymer chemistry and as a reagent in organic synthesis,[1] its potential for bioconjugation is an area of exploration. The reactivity of the sulfonate groups could theoretically be exploited for linking biomolecules. However, the stability of sulfonyl fluorides in aqueous buffers can be limited, which is a critical consideration for biological applications.[2]
Recent studies have explored the use of aryl-sulfonyl fluorides as lysine-targeting moieties, suggesting that with appropriate substitutions, they can be useful for creating covalent linkages in biological systems.[3] The balance between reactivity and stability is a key factor, with some substituted aryl-sulfonyl fluorides demonstrating improved stability and cell permeability.[2][3]
A Comparative Analysis of Alternative Bifunctional Crosslinkers
The world of bifunctional crosslinkers is vast and can be categorized based on several key features that dictate their suitability for specific applications. The primary classifications are based on the reactivity of their functional groups (homobifunctional vs. heterobifunctional) and the nature of their spacer arm (cleavable vs. non-cleavable).
Homobifunctional vs. Heterobifunctional Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine residues.[4] This approach can lead to a mixture of intra- and inter-molecular crosslinks and potential polymerization.[5]
Heterobifunctional crosslinkers , on the other hand, have two different reactive groups, allowing for a more controlled, two-step conjugation process that minimizes unwanted side reactions.[4] This is particularly advantageous when creating complex bioconjugates like antibody-drug conjugates (ADCs).
Table 1: Comparison of Homobifunctional and Heterobifunctional Crosslinkers
| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers |
| Reactive Groups | Two identical reactive groups | Two different reactive groups |
| Reaction Type | Typically a one-step reaction | Controlled two-step reaction |
| Primary Use Cases | Intramolecular crosslinking, polymerization, broad protein interaction "snapshots" | Linking dissimilar molecules, creating defined bioconjugates (e.g., ADCs) |
| Potential Issues | Polymerization, self-conjugation, lack of control | More complex reaction setup |
| Common Examples | DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) |
Amine-Reactive Crosslinkers: The Ubiquitous NHS Esters
N-hydroxysuccinimide (NHS) esters are among the most popular amine-reactive crosslinkers due to their high reactivity towards primary amines found on lysine residues and the N-terminus of proteins, forming stable amide bonds.[6] The reaction is most efficient at a pH range of 7.2 to 8.5.[6] A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, the rate of which increases with higher pH.[7][]
The introduction of a sulfonate group to the NHS ester, creating a sulfo-NHS ester, increases its water solubility and renders it membrane-impermeable.[4] This is particularly useful for selectively labeling cell surface proteins.[4]
Workflow for Protein Crosslinking using an NHS Ester
Caption: A generalized workflow for crosslinking proteins using an NHS ester.
Sulfhydryl-Reactive Crosslinkers: Targeting Cysteine Residues
Sulfhydryl-reactive crosslinkers specifically target the thiol groups of cysteine residues. Maleimides are a widely used class of sulfhydryl-reactive reagents that form stable thioether bonds.[9] This specificity is highly valuable for site-specific conjugation, especially in the context of ADCs where precise drug-to-antibody ratios (DAR) are crucial.[]
Cleavable vs. Non-Cleavable Linkers: A Critical Choice in Drug Delivery
The choice between a cleavable and a non-cleavable linker is particularly critical in the design of ADCs.[11][12]
Cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins.[13][] This allows for the controlled release of the cytotoxic payload. However, premature cleavage in the bloodstream can lead to off-target toxicity.[15]
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[11][] This generally leads to greater stability in circulation and a lower risk of off-target effects.[11][12] However, the released payload remains attached to an amino acid residue, which can affect its activity.[12]
Table 2: Performance Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Cleavage by specific intracellular triggers (e.g., pH, enzymes) | Lysosomal degradation of the antibody |
| Plasma Stability | Generally lower, risk of premature cleavage | Generally higher |
| Off-Target Toxicity | Higher potential due to premature payload release | Lower potential |
| "Bystander Effect" | Can kill neighboring antigen-negative tumor cells | Limited to no bystander effect |
| Payload Activity | Released in its native form | Released as an amino acid-linker-payload conjugate |
| Common Chemistries | Hydrazones (acid-labile), Disulfides (reducible), Peptides (enzyme-cleavable) | Thioethers (from maleimide chemistry) |
Experimental Protocols and Data Analysis
The successful application of bifunctional crosslinkers requires robust experimental protocols and analytical methods to verify the outcome.
General Protocol for Homobifunctional Amine-Reactive Crosslinking
This protocol provides a general procedure for crosslinking a protein using a water-soluble homobifunctional sulfo-NHS ester like BS3.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Anhydrous DMSO (if using a non-sulfonated crosslinker)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve BS3 in water to a concentration of 10 mM.
-
Crosslinking Reaction: Add the desired molar excess of the BS3 stock solution to the protein solution. A 10- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.
Analysis of Crosslinking Efficiency
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the results of a crosslinking reaction.[16] Intermolecular crosslinking will result in the formation of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers. Intramolecular crosslinking may lead to a slight shift in the monomer band due to conformational changes.
Logical Flow for Crosslinking Analysis
Sources
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
For researchers and professionals in drug development and organic synthesis, the purity of a chemical reagent is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS 51698-33-0), a sulfonyl-functionalized aromatic compound, serves as a key building block in various synthetic pathways, including the formation of novel polymers and sulfonamide derivatives.[1][2][3][4] Its utility is directly proportional to its purity. The presence of unreacted starting materials, synthetic by-products, or residual solvents can lead to unpredictable reaction kinetics, compromised yields, and the introduction of potentially cytotoxic impurities into downstream products.[1]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of newly synthesized Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate). We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.
Understanding the Impurity Profile: A Synthesis-Driven Perspective
Effective purity assessment begins with understanding the potential impurities that can arise during synthesis. The common synthetic route involves the reaction of diphenyl sulfone with 6-chlorobenzenesulfonyl chloride, followed by neutralization with a sodium base (e.g., sodium hydroxide) to yield the final disodium salt.[1]
Based on this, potential impurities include:
-
Starting Materials: Unreacted diphenyl sulfone and 6-chlorobenzenesulfonyl chloride.
-
Reaction Intermediates: Incompletely sulfonated or neutralized species.
-
Side-Products: Isomers formed from sulfonation at different positions on the aromatic rings.
-
Inorganic Salts: Excess sodium hydroxide or sodium chloride formed during neutralization, which can be difficult to remove and are often invisible to common spectroscopic methods like NMR.[5]
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane or dimethylformamide.[1]
A note on alkyl sulfonate impurities: While alkyl sulfonates are recognized as potential genotoxic impurities in sulfonic acid salts, particularly when alcohol-based solvents are used, extensive evidence suggests their formation is mechanistically unfavored under typical, non-acidic salt formation conditions.[6][7][8][9] A risk assessment should be performed, but routine testing may not be necessary unless the synthetic conditions specifically pose a risk (e.g., using an alcohol solvent under strongly acidic conditions).[6][9]
The Analytical Toolkit: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive and trustworthy picture of the sample's composition.
Below is a logical workflow for assessing the purity of a newly synthesized batch.
Caption: Logical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the workhorse for assessing the purity of organic compounds.[10] It separates components based on their differential partitioning between a stationary phase and a mobile phase. For Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), a reversed-phase (RP-HPLC) method is the logical starting point due to the compound's aromatic nature. The "purity" is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm). A C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte and potential organic impurities.
-
Mobile Phase: A gradient elution is recommended to resolve both early-eluting polar impurities and late-eluting non-polar impurities.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the sulfonate groups, leading to better peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.[12]
-
Detection Wavelength: 220 nm. This wavelength is chosen to capture the absorbance of the benzene rings present in the target compound and likely aromatic impurities.[11]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.[13] Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks. Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness: To validate this protocol, a blank (mobile phase) should be injected to identify system peaks. For identifying unknown impurity peaks, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive next step.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation and can be adapted for quantitative analysis (qNMR).[1][14] ¹H NMR confirms the proton environment and can be used to detect and quantify proton-containing impurities, including residual solvents.[15][16] qNMR provides a highly accurate measure of purity against a certified internal standard, offering an orthogonal validation to HPLC's relative purity measurement.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard: Choose a standard with a known purity that has a sharp singlet in a region of the spectrum free from analyte signals. Maleic acid or dimethyl sulfone are excellent choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice for dissolving polar sulfonate salts.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified. A D1 of 30 seconds is generally a safe starting point to ensure full signal recovery for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and the signal from the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular weight (Analyte: 491.25 g/mol )[3]
-
W = Weight
-
Purity_std = Purity of the internal standard (as a percentage)
-
Trustworthiness: The accuracy of qNMR is directly tied to the accuracy of the weighings and the certified purity of the internal standard.[17] This method provides an "absolute" purity value that is independent of the response factors that can affect HPLC-UV analysis.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.[1] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities, providing crucial clues to their structures.[18][19] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the parent ion, further solidifying its identity.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI-) is preferred. The sulfonate groups are already anionic in solution, making them readily detectable in negative mode.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with ESI, such as 50:50 acetonitrile:water.
-
Analysis: Infuse the sample directly or analyze the eluent from an HPLC column.
-
Data Analysis:
-
Look for the molecular ion. Since the compound is a disodium salt, you may observe the [M-2Na+H]⁻ ion or the [M-Na]⁻ ion. The theoretical exact mass of the C₁₂H₆Cl₂O₈S₃²⁻ dianion is 443.8341.
-
Compare the measured mass to the theoretical mass. A mass accuracy within 5 ppm is expected for HRMS, confirming the elemental formula.
-
Elemental Analysis (EA)
Expertise & Rationale: Elemental analysis is a fundamental technique that determines the weight percentage of specific elements (C, H, N, S, and halogens) in a sample.[20][21] It is uniquely powerful for detecting non-chromophoric and non-volatile impurities, such as inorganic salts (e.g., NaCl), which are invisible to HPLC-UV and NMR. For a compound to be considered pure, the experimentally determined elemental composition must agree with the theoretical values, typically within a ±0.4% margin.[22]
Experimental Protocol: Combustion Analysis
-
Instrumentation: A CHNS elemental analyzer. Chlorine and sodium content may require separate analysis via techniques like ion chromatography or ICP-OES.
-
Sample Preparation: The sample must be thoroughly dried to remove residual water and solvents, as these will significantly affect the hydrogen and carbon percentages. Drying under high vacuum at a moderate temperature (e.g., 60 °C) is recommended.
-
Analysis: A small, accurately weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, SO₂, etc.) are separated and quantified by detectors.[21]
-
Data Analysis: Compare the experimental percentages with the theoretical values for the molecular formula C₁₂H₆Cl₂Na₂O₈S₃.[3]
-
Theoretical Values:
-
C: 29.33%
-
H: 1.23%
-
Cl: 14.43%
-
Na: 9.36%
-
O: 26.05%
-
S: 19.58%
-
-
Trustworthiness: A significant deviation from the theoretical values, especially if HPLC and NMR suggest high organic purity, strongly indicates the presence of inorganic salts or incomplete drying.
Comparative Data Summary
The following table presents hypothetical data for three different batches of synthesized Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), illustrating how orthogonal techniques build a complete purity picture.
| Analysis Technique | Batch A (High Purity) | Batch B (Organic Impurity) | Batch C (Inorganic Impurity) | Rationale for Interpretation |
| HPLC (Area %) | 99.6% | 94.2% (main peak), 5.1% (impurity at 15.2 min) | 99.5% | HPLC clearly quantifies organic impurities but is blind to inorganic salts. Batch B shows a significant organic impurity. |
| ¹H qNMR (% Purity) | 99.4% | 94.5% | 93.8% | qNMR confirms the purity of Batch A & B. The lower value for Batch C suggests the presence of non-protonated impurities. |
| Elemental Analysis (C%) | Found: 29.25% (Δ= -0.08%) | Found: 29.21% (Δ= -0.12%) | Found: 27.51% (Δ= -1.82%) | The large deviation in Batch C's carbon content, despite high HPLC purity, is a classic sign of inorganic salt contamination. |
| Conclusion | High Purity, suitable for use. | Contains organic impurities, requires re-purification. | Contains inorganic impurities, requires re-purification (e.g., recrystallization). | The combination of methods correctly identifies the nature of the impurities in each batch. |
Conclusion
Assessing the purity of a synthesized compound like Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a multi-faceted process that demands a thoughtful, evidence-based approach. Relying on a single technique provides an incomplete and potentially misleading result. By strategically employing an orthogonal set of analytical methods—HPLC for organic impurity profiling, NMR for structural confirmation and absolute quantification, Mass Spectrometry for identity verification, and Elemental Analysis for detecting inorganic contaminants—researchers can establish a validated, comprehensive purity profile. This analytical rigor is indispensable for ensuring the integrity and reproducibility of scientific research and the safety of developmental therapeutics.
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Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. Retrieved from [Link]
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Elder, D. P., et al. (2019). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
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Ramulu, K., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Teasdale, A., et al. (2014). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Regulatory Toxicology and Pharmacology. Retrieved from [Link]
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Wang, Y., et al. (2021). Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS. Atmospheric Chemistry and Physics. Retrieved from [Link]
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Al-khateeb, L. A., & Al-Qara, A. N. (2014). Method development for analysis of linear and branched alkyl benzene sulfonates. Journal of Saudi Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Tandem mass spectra of aromatic organosulfates. Retrieved from [Link]
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ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
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Misra, A. K. (2013). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Retrieved from [Link]
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Hettiyadura, A. P. S., et al. (2017). Qualitative and Quantitative Analysis of Atmospheric Organosulfates in Centreville, Alabama. Atmospheric Chemistry and Physics. Retrieved from [Link]
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ACS Publications. (2022). Deciphering 13C and 34S Isotopes of Organosulfates in Urban Aerosols by FT-ICR Mass Spectrometry. Environmental Science & Technology Letters. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]
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Schueneman, M. K., et al. (2021). Aerosol pH indicator and organosulfate detectability from aerosol mass spectrometry measurements. Atmospheric Measurement Techniques. Retrieved from [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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MDPI. (2024). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectra of sulfonated PS-b-PIH. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]
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Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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Pierens, G. K., et al. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
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Benchmarking "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" in specific applications
An Application Scientist's Guide to Benchmarking "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" as a Novel Surfactant for Enhanced Oil Recovery
A Note on the Subject Compound: Publicly available, in-depth application and performance data for "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" is limited. This guide, therefore, serves as a comprehensive framework for how a researcher or drug development professional would systematically benchmark this compound in a specific, high-value application. We will use Enhanced Oil Recovery (EOR) as a representative application, comparing its theoretical performance profile against well-established industry alternatives based on its structural characteristics. The experimental data presented for the alternatives is based on published findings to provide a realistic performance benchmark.
Introduction: The Rationale for a Novel Surfactant in EOR
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs. The injection of chemical agents, particularly surfactants, to reduce the interfacial tension (IFT) between oil and water is a cornerstone of chemical EOR (cEOR). An ideal surfactant for this application must exhibit high efficiency in reducing IFT, demonstrate stability at high temperatures and salinities, and have favorable adsorption characteristics on reservoir rock.
"Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" is an aromatic sulfonate. Its rigid phenyl rings, substituted with electron-withdrawing chloro and sulfonyl groups, suggest potential for high thermal stability. The two sulfonate groups provide strong hydrophilicity, which, balanced against the hydrophobic chlorinated benzene backbone, could lead to potent interfacial activity. This guide outlines the necessary experimental framework to validate this hypothesis.
Comparative Performance Benchmarking
The performance of our subject compound will be benchmarked against two classes of widely used anionic surfactants in EOR:
-
Alpha Olefin Sulfonates (AOS): Known for their excellent IFT reduction and good tolerance to divalent cations.
-
Internal Olefin Sulfonates (IOS): Valued for their high thermal stability and compatibility with high-salinity brines.
Key Performance Metrics: A Comparative Overview
The following table summarizes the expected performance of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" against the established alternatives. The data for AOS and IOS is derived from industry-standard testing, while the values for our subject compound are projected based on its chemical structure, pending experimental verification.
| Performance Metric | Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (Projected) | Alpha Olefin Sulfonates (AOS) | Internal Olefin Sulfonates (IOS) | Significance in EOR |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 g/L | 0.8 - 2.0 g/L | 0.6 - 1.8 g/L | Lower CMC indicates higher efficiency. |
| Interfacial Tension (IFT) vs. Crude Oil | < 10⁻³ mN/m | < 10⁻³ mN/m | < 10⁻³ mN/m | Ultra-low IFT is required to mobilize trapped oil. |
| Thermal Stability | > 120 °C | ~ 90 °C | > 120 °C | Essential for high-temperature reservoirs. |
| Salinity Tolerance (NaCl) | High | Moderate | High | Crucial for performance in saline formation waters. |
| Adsorption on Sandstone | Moderate | Low to Moderate | Low | Lower adsorption minimizes surfactant loss to the reservoir. |
Experimental Protocols for Performance Validation
To empirically validate the performance of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)," a series of standardized experiments must be conducted.
Workflow for Surfactant Performance Evaluation
The following diagram outlines the logical flow of experiments for a comprehensive evaluation.
Caption: Experimental workflow for evaluating EOR surfactant performance.
Step-by-Step Protocol: Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of the surfactant in reducing the IFT between the aqueous phase and crude oil.
-
Preparation of Aqueous Phases: Prepare a series of solutions of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" in a brine mimicking the reservoir's salinity (e.g., 50,000 ppm NaCl). The surfactant concentrations should bracket the previously determined CMC.
-
Crude Oil Preparation: Use dead crude oil from the target reservoir. Filter the oil to remove any solid particles.
-
Instrumentation: Utilize a spinning drop tensiometer, which is the industry standard for measuring ultra-low IFT.
-
Measurement: a. Inject a small droplet of crude oil into a capillary tube filled with the surfactant solution. b. Rotate the capillary tube at high speed (e.g., 6,000 rpm). The centrifugal force will elongate the oil droplet. c. Measure the length and diameter of the elongated droplet using the instrument's software. d. The IFT is calculated based on the droplet's shape, the rotational speed, and the density difference between the oil and aqueous phases.
-
Data Analysis: Plot IFT as a function of surfactant concentration to identify the concentration that yields the lowest IFT.
Mechanistic Insights and Structural Considerations
The anticipated high performance of "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" can be attributed to its molecular structure.
Caption: Structure-performance relationship for the subject compound.
The presence of two sulfonate groups ensures strong hydrophilicity and tolerance to high salinity. The rigid, planar structure of the dual phenyl rings, enhanced by the sulfonyl bridge, allows for efficient packing at the oil-water interface, leading to a significant reduction in IFT. The electron-withdrawing nature of the chloro and sulfonyl groups is predicted to enhance the thermal stability of the molecule.
Conclusion and Future Directions
While "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" remains a compound with limited published application data, its chemical structure holds considerable promise for demanding applications such as Enhanced Oil Recovery. The benchmarking framework presented here provides a clear, scientifically rigorous pathway for its evaluation. The next logical step is the synthesis of the compound and the execution of the described experimental protocols. A successful validation would position this molecule as a high-performance alternative to existing commercial surfactants, particularly for high-temperature and high-salinity oil reservoirs.
References
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS No. 51698-33-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory principles, emphasizing not just the "how," but the "why" behind each critical step.
Hazard Profile & Immediate Safety Precautions
Before handling any waste, a clear understanding of the substance's hazard profile is essential. Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is an organosulfur compound that demands careful handling even during disposal procedures.
Key Hazards:
-
Serious Eye Damage: The primary documented hazard is the risk of causing serious eye damage[1].
-
Skin Irritation: Like many sulfonated aromatic compounds, it may cause skin irritation upon contact[2][3].
-
Aquatic Toxicity: While data for this specific compound is limited, related sulfonated compounds are noted as being toxic to aquatic life, necessitating containment from waterways[3].
Causality Behind Precautions: The sulfonate and chlorine functional groups contribute to the compound's reactivity[4]. The primary safety imperative is to prevent contact with eyes, skin, and mucous membranes and to ensure it does not enter environmental water systems due to its high water solubility[2][4].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Contaminated gloves should be disposed of as chemical waste.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. It begins with waste characterization and ends with transfer to a certified disposal facility. The following workflow ensures compliance and safety at every stage.
Step 1: Waste Characterization & Segregation
The first and most critical step is to accurately characterize the waste stream. The disposal route is entirely dependent on this assessment.
-
Unused or Expired Reagent: If you are disposing of the pure, solid chemical, it should be kept in its original or a clearly labeled container.
-
Contaminated Labware: Items such as weigh boats, contaminated gloves, or paper towels should be collected separately.
-
Aqueous Solutions: Given the compound's water solubility, any solutions must be captured as aqueous chemical waste[2]. Under no circumstances should this material be poured down the drain [2][5].
-
Process Mixtures: If the compound is mixed with other solvents or reagents, the entire mixture must be characterized. The presence of other hazardous components (e.g., flammable solvents, heavy metals) will dictate the final disposal code and method.
The "Why": Segregation prevents dangerous reactions between incompatible chemicals and allows waste disposal vendors to apply the correct, most efficient destruction technology. Mischaracterizing waste can lead to regulatory fines and improper, environmentally harmful disposal.
Step 2: Containerization and Labeling
All waste containing Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) must be collected in designated, sealed containers.
-
Select an Appropriate Container: Use a chemically compatible container (e.g., HDPE or glass) with a secure, leak-proof lid.
-
Label Immediately: The container must be labeled clearly with:
-
"Hazardous Waste"
-
The full chemical name: "Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)" and CAS number "51698-33-0".
-
A list of all other components and their approximate concentrations.
-
The primary hazard(s): "Causes Serious Eye Damage," "Skin Irritant."
-
The date accumulation started.
-
Step 3: Managing Spills and Decontamination
Accidental spills must be managed promptly and correctly.
-
Contain the Spill: For solid spills, prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep up the solid material and place it into your labeled hazardous waste container[2]. Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as contaminated solid waste.
-
Decontaminate Equipment: Reusable lab equipment (glassware, spatulas) should be thoroughly rinsed with water. The initial rinsate should be collected as aqueous hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this chemical waste must be conducted through a licensed environmental management or hazardous waste disposal company.
-
The Preferred Method - Incineration: For chlorinated organic compounds like this, high-temperature incineration in an approved hazardous waste facility is the standard and most effective disposal method. This process ensures the complete destruction of the molecule into simpler, less harmful components.
-
Landfill is Not Recommended: Direct landfilling of this water-soluble compound is inappropriate as it poses a risk of leaching into the environment.
-
Regulatory Compliance: Always follow all local, state, and federal environmental regulations when disposing of chemical waste[5]. Your institution's Environmental Health & Safety (EHS) department is your primary resource for scheduling a waste pickup and ensuring compliance.
Visualizing the Disposal Decision Process
The following diagram illustrates the logical workflow for handling waste streams containing Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate).
Caption: Decision workflow for proper disposal of chemical waste.
Summary of Key Information
| Property | Value | Source |
| Chemical Name | Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | [1][4][6] |
| CAS Number | 51698-33-0 | [1][6][7] |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ | [1][6][7] |
| Physical Form | White to off-white solid | [4] |
| Solubility | Soluble in water | [2][4] |
| Primary Hazard | Causes serious eye damage | [1] |
| Signal Word | Danger | [1] |
| Disposal Mandate | Dispose of contents/container to an approved waste disposal plant | [2][3] |
| Prohibited Action | Do not empty into drains or dispose with household garbage | [2][5] |
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Frequent Questions About Hazardous Waste Identification U.S. Environmental Protection Agency (EPA). Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
For Immediate Use by Laboratory Personnel
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) (CAS No. 51698-33-0). Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Understanding the Hazard: A Proactive Stance on Safety
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a chemical reagent that demands careful handling. According to available safety data, this compound is classified as a danger, primarily causing serious eye damage.[1] While comprehensive toxicological data is limited, its structural similarity to other chlorinated organic and sulfonated compounds suggests the potential for skin and respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
The foundational principle of laboratory safety is the "hierarchy of controls," which prioritizes eliminating or minimizing hazards at their source. PPE, while essential, is the final barrier of protection after engineering controls (e.g., fume hoods, ventilation) and administrative controls (e.g., standard operating procedures, training) have been implemented.[4][5]
Core Personal Protective Equipment (PPE) Requirements
When handling Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), particularly in its powdered form, the following PPE is mandatory to prevent contact, inhalation, and ingestion.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting against dust particles and potential splashes.[6][7] Standard safety glasses are insufficient.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6]
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the case of a large spill or when extensive handling is required, a disposable full-body suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, consider chemical-resistant shoe covers.[8]
-
-
Hand Protection:
-
Gloves: Given that this compound is a chlorinated organic, appropriate chemical-resistant gloves are crucial.[2] Nitrile gloves are a common and effective choice for handling many chemicals. It is advisable to double-glove, especially during procedures with a high risk of contamination.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[4][8]
-
-
Respiratory Protection:
-
NIOSH-Approved Respirator: Due to the potential for respiratory irritation from airborne particles, a NIOSH-approved respirator is required when handling the powdered form of this chemical outside of a certified chemical fume hood.[2] The specific type of respirator and cartridge should be selected based on a formal risk assessment. For many powders, an N95 respirator may be sufficient, but a half-mask or full-face respirator with appropriate cartridges offers a higher level of protection. All personnel requiring respiratory protection must be properly fit-tested and trained in its use, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]
-
PPE Selection Guide for Common Laboratory Tasks
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides guidance for common scenarios.
| Task | Eye/Face Protection | Skin/Body Protection | Hand Protection | Respiratory Protection |
| Weighing Powder | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Double Nitrile Gloves | NIOSH-Approved Respirator (if not in a fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Lab Coat | Nitrile Gloves | As needed, based on ventilation |
| Transferring Solutions | Chemical Splash Goggles | Lab Coat | Nitrile Gloves | Not typically required with good ventilation |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Apron | Heavy-Duty Nitrile or Butyl Gloves | NIOSH-Approved Respirator |
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning PPE before handling chemicals.
Caption: A systematic workflow for safe chemical handling and disposal.
By implementing these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) and maintain a safe and productive research environment.
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OxyChem. CHLORINATED ORGANICS HANDBOOK. Available from: [Link]
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PubChem. Disodium 3,3'-dithiobis(benzenesulphonate). Available from: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride. Available from: [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
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Real Safety. Personal Protective Equipment for Chemical Handling. Available from: [Link]
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Available from: [Link]
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Pharma Beginners. Personal Protective Equipment (PPE) usage. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : L. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Chlorine. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : D. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
